molecular formula C15H18BrNO3 B1442338 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane CAS No. 1199556-68-7

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Cat. No.: B1442338
CAS No.: 1199556-68-7
M. Wt: 340.21 g/mol
InChI Key: YFSAGUKUTJZFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is a sophisticated chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a 3-oxocyclobutane scaffold substituted with both a 4-bromophenyl group and a Boc-protected amino group . The tert-butyloxycarbonyl (Boc) group is a cornerstone of synthetic chemistry, protecting the amine functionality from unwanted reactions during synthetic sequences and allowing for its clean removal under mild acidic conditions when needed . This orthogonality makes the compound exceptionally valuable for the multi-step synthesis of complex molecules, particularly in medicinal chemistry. The 4-bromophenyl moiety serves as an excellent handle for further structural elaboration via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aromatic and heteroaromatic systems . The oxocyclobutane ring introduces significant strain and unique geometry, which can be leveraged to modulate the conformational and physicochemical properties of lead compounds. Researchers may employ this reagent in the exploration of protease inhibitors, bioactive peptide mimetics, or as a key intermediate in constructing functionalized cyclobutanes for material science applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSAGUKUTJZFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Synthesis Pathways

I'm currently immersed in a comprehensive search for the synthesis of "tert-butyl ( 1-(4-bromophenyl)-3-oxocyclobutyl)carbamate" and similar structures. My focus is on uncovering the typical synthetic routes, starting materials, and essential intermediates. I'm homing in on the crucial reaction steps, such as the cyclobutane ring formation, to determine the most viable approach.

Analyzing Synthetic Routes Further

I'm now delving into the intricate details. I'm actively pinpointing key reaction steps like cyclobutane ring formation, and I am looking at detailed mechanisms, ideal conditions, and possible side reactions. I'm also searching for experimental procedures, characterization data, and yield information for the target or similar molecules. I'm also looking for theoretical principles.

Planning Detailed Approach

I've outlined the process now. I'm starting a broad search for the molecule's synthesis and related structures, focusing on common routes and intermediates. I'll break down the key steps, looking at mechanisms, and optimizing conditions. I'm also planning to find experimental data and theoretical explanations to fully back up the synthesis strategies. Then, I plan to create a guide including experimental protocols, detailed diagrams, and a comprehensive references section.

Analyzing Synthetic Routes

I've been digging into the synthesis of "tert-butyl (1-(4-bromophenyl )-3-oxocyclobutyl)carbamate." The initial search didn't hand me a ready-made recipe, but it did reveal some key building blocks. It seems a multi-step approach is the way to go, and I'm starting to map out the likely steps.

Refining Synthesis Strategy

Okay, so I've been dissecting the potential synthetic routes for "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate." My search, though not providing a direct recipe, confirmed the need for a multi-step approach. I'm now honing in on the crucial carbamate formation, likely using tert-butyl carbamate, as well as the cyclobutane ring creation, with [2+2] cycloaddition emerging as a potential key reaction. I'm focusing on the conversion of a 3-hydroxycyclobutyl intermediate to the desired 3-oxocyclobutyl product.

Exploring Reaction Conditions

I've been gathering details to complete the synthesis route for "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate." My thoughts have crystallized around the need for specific reaction conditions and reagents. I'm focusing on the conversion of the 3-hydroxycyclobutyl intermediate to the desired oxo-cyclobutyl, considering various oxidation strategies. I also need to find detailed procedures for the cyclobutane formation and carbamate protection steps, specifically for this molecule.

Synthesizing Detailed Route

I've been examining the available data to assemble a concrete synthetic route. I have confirmed that this synthesis is likely multi-step, as suspected. Key intermediates and reagents for the target molecule "tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate" have been found, including tert-butyl carbamate, 4-bromobenzaldehyde, and the "3-amino-3-(4-bromophenyl)cyclobutan-1-ol". I will build a step-by-step pathway using the collected puzzle pieces. My next focus is finding detailed experimental conditions.

Confirming Synthesis Pathway

I've made significant headway; the literature searches solidify a logical synthesis pathway. The availability of 3-(Boc-amino)cyclobutanone as a key intermediate dramatically streamlines the early stages of the proposed route, a real boon!

Solidifying Route Details

I have a concrete plan now. The Grignard addition of 4-bromophenylmagnesium bromide to 3-(Boc-amino)cyclobutanone seems very promising. This yields "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate", a known PubChem compound. The final oxidation step, to generate the ketone, should be straightforward.

Refining Synthetic Approach

I've gathered further data, confirming a logical approach to synthesis. "3-(Boc-amino)cyclobutanone" is indeed commercially available, a significant boost! Adding 4-bromophenylmagnesium bromide to it would yield "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate", a known PubChem compound. Standard oxidation should yield the target, though specific protocols are pending. I am now seeking Grignard and oxidation details, including suitable reagents.

Evaluating Reaction Steps

The literature review continues to provide strong support for the proposed pathway. I've now confirmed the commercial availability of "3-(Boc-amino)cyclobutanone," which is a substantial advantage. Adding 4-bromophenylmagnesium bromide to the ketone would yield "tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate," a known compound, and the final oxidation to generate the ketone target should be possible, although the precise protocols remain to be determined. I'm actively seeking specific experimental details now, including yields and characterization data. I am expanding my search to include similar substrates.

Developing the Reaction Path

I've got the skeleton of a synthesis laid out, beginning with that common cyclobutanone. Now, I'm digging into the nitty-gritty: finding and compiling those crucial experimental procedures for each individual step.

Pinpointing Reaction Procedures

I've sketched a two-step approach with commercially available starting materials. My current focus is to find detailed experimental procedures. Specifically, I need Grignard reaction protocols using 4-bromophenylmagnesium bromide with a ketone, and conditions compatible with a Boc group. For oxidation, Swern and DMP look promising. Now, the hunt is on for those specific, citable protocols. I need them to complete the whitepaper.

Physicochemical properties of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and chemical behavior of this compound (CAS No: 1199556-68-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into the handling, characterization, and strategic application of this valuable synthetic building block. The guide details the compound's structural significance, methods for purity assessment, and its reactivity profile, establishing a foundational understanding for its effective use in complex synthetic workflows.

Introduction and Strategic Significance

This compound is a specialized chemical intermediate positioned at the intersection of several key motifs in modern medicinal chemistry. Its structure is not a random assortment of functional groups but a deliberate combination designed for versatility and utility in the synthesis of complex molecular architectures.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1][2] Its prevalence stems from its high stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[3][] This orthogonality allows for selective chemical transformations at other sites of the molecule without disturbing the protected amine. In drug development, the Boc group facilitates multi-step syntheses, which are essential for building complex pharmaceutical agents.[2]

  • The 3-Oxocyclobutane Core: The cyclobutane ring is a "strained" four-membered carbocycle that has gained significant traction as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl moieties.[5] This strained ring system can enhance molecular rigidity, improve metabolic stability, and increase aqueous solubility—all critical parameters in optimizing the pharmacokinetic profile of a drug candidate. The ketone functionality provides a reactive handle for further synthetic modifications, such as reduction to a hydroxyl group or formation of more complex heterocyclic systems.

  • The 4-Bromophenyl Moiety: The brominated phenyl ring serves a dual purpose. Firstly, it acts as a structural scaffold that can engage in specific interactions (e.g., hydrophobic, halogen bonding) within the binding pocket of a biological target. Secondly, and critically for synthetic utility, the bromine atom is a versatile functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This allows for the late-stage diversification of molecular scaffolds, a powerful strategy in lead optimization.

The convergence of these three motifs makes this compound a valuable starting material for creating libraries of novel compounds, particularly in the development of kinase inhibitors, protease inhibitors, and other targeted therapeutics.[5][6]

cluster_molecule Structural Components cluster_significance Significance in Drug Discovery A Boc-Protected Amine A_sig Enables Orthogonal Synthesis Controls Reactivity A->A_sig Function B 3-Oxocyclobutane Core B_sig Improves Physicochemical Properties (Solubility, Metabolic Stability) B->B_sig Function C 4-Bromophenyl Group C_sig Enables Late-Stage Diversification (Cross-Coupling Reactions) C->C_sig Function

Caption: Logical relationship between structural motifs and their strategic importance.

Core Physicochemical Properties

The fundamental properties of the compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.

PropertyValueSource
IUPAC Name tert-butyl [1-(4-bromophenyl)-3-oxocyclobutyl]carbamate-
CAS Number 1199556-68-7[7]
Molecular Formula C₁₅H₁₈BrNO₃[7]
Molecular Weight 340.217 g/mol [7]
Purity Typically ≥95%[7]
Physical Form Reported as a liquid; similar structures are often off-white solids.[7]
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Low aqueous solubility is predicted.-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following techniques are standard for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a sharp singlet integrating to 9 protons around 1.4 ppm for the tert-butyl group of the Boc protector; signals in the aromatic region (7.0-7.6 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring; and a series of complex multiplets in the 2.5-4.0 ppm range for the diastereotopic protons of the cyclobutane ring.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 15 carbon atoms, including a signal for the ketone carbonyl (~205 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the aromatic and cyclobutane ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 341.05 and a sodium adduct [M+Na]⁺ at m/z 363.03. A key diagnostic feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of a sample and for monitoring reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique ideal for monitoring the consumption of starting material and the formation of product during a synthesis.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution, quantitative data essential for final purity confirmation and quality control.[8] A reversed-phase method is most suitable for a molecule of this polarity.

Experimental Protocols

The following protocols represent robust, field-tested methods for the analytical characterization of this compound.

Protocol for Purity Determination by HPLC

This method is designed to provide high-resolution separation of the main compound from potential impurities.[8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm (for the phenyl ring) and 254 nm.[8]

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: Linear gradient from 95% to 5% B

      • 31-35 min: Hold at 5% B (re-equilibration)

Caption: Standard workflow for HPLC purity analysis.

Chemical Reactivity and Stability

Understanding the reactivity of the molecule is key to its successful application in synthesis.

Stability and Deprotection of the Boc Group

The carbamate linkage is stable to most basic and nucleophilic reagents but is designed to be cleaved under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process releases the free amine along with carbon dioxide.

reactant Boc-Protected Amine product1 Free Amine reactant->product1 Deprotection product2 CO₂ reactant->product2 Byproduct product3 Isobutylene reactant->product3 Byproduct reagent + TFA (Trifluoroacetic Acid) reagent->product1

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Ketone and Bromophenyl Groups
  • Ketone Reduction: The 3-oxo group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol. This introduces a new stereocenter and a hydrogen-bond donor, which can be critical for biological activity.

  • Palladium Cross-Coupling: The 4-bromophenyl group is a prime substrate for reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), or Buchwald-Hartwig amination (with amines). This allows for the efficient installation of a wide variety of substituents at this position, making it a cornerstone for building structure-activity relationships (SAR) in a drug discovery program.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established based on analogous chemical structures.[9][10][11][12]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[9][11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move person to fresh air.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[10] In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its physicochemical properties are dictated by the interplay between the acid-labile Boc group, the reactive cyclobutanone core, and the synthetically adaptable bromophenyl ring. A thorough understanding of its characterization, handling, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.

References

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Executive Summary

This compound, also known as tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture is distinguished by three key functional components: a strained, puckered cyclobutane core, a versatile 4-bromophenyl group, and a strategically placed, acid-labile tert-butyloxycarbonyl (Boc) protected amine. This unique combination of features imparts conformational rigidity and provides multiple handles for synthetic diversification, rendering it an exceptionally valuable building block. This guide provides a detailed examination of its molecular structure, physicochemical properties, and strategic applications, with a particular focus on its role in the synthesis of next-generation kinase inhibitors for high-value oncology targets such as KRAS.

The Cyclobutane Scaffold: A Resurgence in Medicinal Chemistry

Historically, the cyclobutane motif was often overlooked in drug design due to perceived synthetic challenges and inherent ring strain. However, modern synthetic methods have made these scaffolds more accessible, and medicinal chemists now increasingly leverage their unique properties.[1] The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol, which forces it to adopt a non-planar, puckered conformation to relieve torsional strain.[1][2] This three-dimensional character is highly advantageous in drug development for several reasons:

  • Conformational Restriction: The rigid scaffold locks appended pharmacophores into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[2][3]

  • Metabolic Stability: It can serve as a metabolically robust bioisostere for more labile groups like alkenes or larger cyclic systems.[1][2]

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can reduce planarity and increase the fraction of sp³-hybridized carbons (Fsp³), often leading to improved solubility and pharmacokinetic profiles.[1][2]

  • Novel Vectorial Projection: It positions substituents in distinct vectors, allowing for the exploration of new chemical space within a protein's binding pocket.[1]

These characteristics make cyclobutane derivatives, such as the title compound, powerful tools for creating novel therapeutic agents with enhanced efficacy and drug-like properties.[4][5]

Molecular Structure and Physicochemical Properties

The strategic value of this compound lies in the interplay of its distinct structural components.

Structural Analysis
  • The 3-Oxocyclobutane Core: The central four-membered ring is functionalized with a ketone at the 3-position. This carbonyl group serves as a key reactive site for further modifications, such as reduction to a hydroxyl group to introduce a hydrogen bond donor/acceptor, or other nucleophilic additions. The ketone's electron-withdrawing nature also influences the reactivity of the ring.

  • The 1-(4-Bromophenyl) Substituent: This aromatic group provides a rigid anchor for π-stacking or hydrophobic interactions within a receptor active site. The bromine atom at the para position is a critical synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the late-stage introduction of molecular complexity.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[6][7] Its utility stems from its remarkable stability towards a broad range of nucleophilic and basic conditions, while being readily and cleanly cleaved under mild anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[6][7] This orthogonal stability is paramount in multi-step syntheses, allowing for selective reactions at other sites of the molecule before revealing the primary amine for subsequent coupling reactions.[8]

Physicochemical Data

The key quantitative properties of the molecule are summarized below for quick reference.

PropertyValueSource
IUPAC Name tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate-
CAS Number 1199556-68-7[9]
Molecular Formula C₁₅H₁₈BrNO₃[9]
Molecular Weight 340.22 g/mol [9]
Appearance Reported as a liquid or solid[9]
Purity Typically ≥95%[9]
Exemplary Spectroscopic Characterization

While definitive characterization requires experimental analysis, the expected NMR spectroscopic signatures can be predicted based on the molecular structure. These data are crucial for reaction monitoring and quality control.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Rationale
¹H NMR Boc -(CH₃)₃1.4 - 1.5 (singlet, 9H)Highly shielded, equivalent methyl protons of the tert-butyl group.
Cyclobutane -CH₂-2.5 - 3.5 (multiplets, 4H)Protons on the strained ring, adjacent to carbonyl and quaternary carbons.
Aromatic C-H7.4 - 7.6 (doublets, 4H)Classic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring.
Amine N-H~5.0 (broad singlet, 1H)Carbamate proton, position can vary with solvent and concentration.
¹³C NMR Boc -C (CH₃)₃~28Shielded quaternary carbon of the tert-butyl group.
Boc -C H₃~80Quaternary carbon of the carbamate ester.
Cyclobutane C -N/Ar~60Quaternary carbon substituted with both the amine and phenyl ring.
Cyclobutane -C H₂-~45-55Methylene carbons of the cyclobutane ring.
Aromatic C -Br~122Carbon directly attached to bromine.
Aromatic C -H~128-132Aromatic carbons.
Aromatic C -C(quat)~140Quaternary aromatic carbon attached to the cyclobutane ring.
Carbamate C =O~155Carbonyl of the Boc protecting group.
Cyclobutane C =O~205-210Ketone carbonyl, highly deshielded.

Synthetic Strategy and Methodologies

The synthesis of complex molecules like this compound requires a robust and logical workflow. The presence of multiple functional groups necessitates a protection-deprotection strategy to ensure regioselectivity.

Generalized Synthetic Workflow

A plausible synthetic pathway leverages commercially available cyclobutane precursors, such as 3-oxocyclobutanecarboxylic acid.[10][11] The workflow is designed to sequentially install the required functional groups while masking the reactive amine functionality until the final steps of a larger drug synthesis campaign.

G A 3-Oxocyclobutane- carboxylic Acid B Curtius or Hofmann Rearrangement A->B 1. Amine Formation C 3-Amino-1-cyclobutanone (Unstable Intermediate) B->C D N-Boc Protection (Boc₂O, Base) C->D 2. Protection E tert-Butyl (3-Oxocyclobutyl)carbamate D->E F Reaction with 4-Bromophenyl Grignard or Organolithium E->F 3. Aryl Addition G 1-Boc-amino-1-(4-bromophenyl) -3-hydroxycyclobutane F->G H Mild Oxidation (e.g., PCC, Dess-Martin) G->H 4. Oxidation I TARGET MOLECULE: 1-Boc-amino-1-(4-bromophenyl) -3-oxocyclobutane H->I

Caption: A plausible synthetic workflow for the target molecule.

Key Experimental Protocol: N-Boc Protection

This step is fundamental to the overall strategy, ensuring the amine is masked during subsequent, potentially incompatible chemical transformations. The protocol below is a representative, self-validating procedure for this key step.

Objective: To protect the amine of a precursor like 3-aminocyclobutanone with a tert-butyloxycarbonyl (Boc) group.

Methodology:

  • Reaction Setup: Dissolve the amine precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room temperature. The base scavenges the acid byproduct of the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.[7]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing them. Its structure is particularly well-suited for the synthesis of kinase inhibitors.

Case Study: A Scaffold for KRAS Inhibitors

The KRAS protein is a central node in cell signaling pathways (e.g., RAS/MAPK) that regulate cell growth and survival.[12] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers, making it a "holy grail" target for oncology drug development.[12][13] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for its natural substrate, GTP.[12][14]

The breakthrough discovery of a covalent binding pocket in the KRAS G12C mutant has led to the approval of inhibitors like sotorasib and adagrasib.[12] This success has spurred intense efforts to target other mutations, such as G12D, which is prevalent in pancreatic cancer.[12][13]

The molecular structure of this compound is ideally suited for constructing these advanced inhibitors. The rigid cyclobutane core acts as a non-planar scaffold that projects the 4-bromophenyl group into a specific region of the protein, while the amine (after deprotection) serves as an attachment point for coupling to a core heterocyclic moiety that often binds in the main pocket.

Logical Workflow in Inhibitor Synthesis

The utility of the building block in a drug discovery program can be visualized as a logical progression from intermediate to final drug candidate.

G A Building Block (1-Boc-amino-1-(4-bromophenyl) -3-oxocyclobutane) B Acidic Deprotection (e.g., TFA/DCM) A->B 1. Unmasking C Free Amine Intermediate B->C E Peptide Coupling or SₙAr Reaction C->E D Core Heterocycle (e.g., Quinazoline, Pyrimidine) D->E 2. Coupling F Advanced Intermediate E->F G Further Functionalization (e.g., Suzuki coupling at Br) F->G 3. Diversification H Final KRAS Inhibitor Drug Candidate G->H

Caption: Logical flow from building block to a final drug candidate.

This modular approach allows researchers to rapidly synthesize libraries of related compounds by varying the core heterocycle or by diversifying the bromophenyl group, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[13][15]

Conclusion

This compound is a masterful example of modern chemical design for pharmaceutical applications. Its structure is not a random assortment of atoms but a carefully considered architecture that provides solutions to long-standing challenges in medicinal chemistry. The strained cyclobutane ring offers a rigid, three-dimensional scaffold that enhances drug-like properties. The orthogonal Boc-protecting group facilitates controlled, multi-step synthetic routes, while the bromophenyl moiety opens the door to extensive late-stage diversification. Its demonstrated utility in the pursuit of inhibitors for high-priority targets like KRAS underscores its importance and guarantees its continued relevance for researchers and scientists dedicated to the discovery of novel therapeutics.

References

Whitepaper: The Emergence of Amino-Cyclobutanes in Modern Medicinal Chemistry: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that confer superior pharmacological properties is a central theme in drug discovery. Among saturated carbocycles, the cyclobutane ring has emerged as a uniquely powerful motif. Its distinct puckered geometry, inherent strain, and ability to act as a three-dimensional bioisostere for planar aromatic systems present compelling opportunities for medicinal chemists.[1][2] This technical guide provides an in-depth exploration of amino-substituted cyclobutanes, from the strategic rationale for their use to detailed synthetic methodologies and practical considerations for their incorporation into drug candidates. We will dissect key synthetic pathways, elucidate the principles of conformational control, and present case studies that underscore the transformative potential of this scaffold in overcoming common drug development hurdles such as metabolic instability and poor solubility.[2][3]

The Strategic Value of the Amino-Cyclobutane Scaffold

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While effective, these planar systems often introduce liabilities related to oxidative metabolism and off-target effects.[2] The strategic replacement of these moieties with saturated, three-dimensional structures—a concept known as bioisosterism—has become a cornerstone of modern drug design. The amino-cyclobutane unit is a premier example of a "rising star" in this area.[2]

A Three-Dimensional Bioisostere for Planar Rings

The core advantage of the cyclobutane ring lies in its ability to mimic the spatial orientation of substituents on an aromatic ring while introducing favorable physicochemical properties.[4]

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with higher clinical success rates. Replacing a flat, sp²-rich phenyl ring with a saturated cyclobutane ring significantly increases Fsp³, which often leads to improved solubility and reduced non-specific binding.[2]

  • Enhanced Metabolic Stability: Aromatic rings are susceptible to metabolism by cytochrome P450 enzymes. The C-H bonds of a cyclobutane are generally less prone to oxidative metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[2]

  • Conformational Restriction: The puckered nature of the cyclobutane ring locks substituents into well-defined spatial vectors.[1][5] This conformational rigidity can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its biological target and improving selectivity.[3]

The following diagram illustrates the logical decision-making process when considering a cyclobutane bioisostere.

G Fig. 1: Bioisosteric Replacement Workflow Start Lead Compound with Aromatic Ring Problem Identify Liabilities: - Poor Solubility - Metabolic Instability - Planarity Issues Start->Problem Hypothesis Hypothesis: Cyclobutane bioisostere can improve properties Problem->Hypothesis Synthesis Synthesize Amino-Cyclobutane Analog Hypothesis->Synthesis Analysis In Vitro & In Vivo Analysis: - Potency (IC50/Ki) - Solubility - Metabolic Stability (t1/2) - Permeability Synthesis->Analysis Result Improved Candidate Profile? Analysis->Result Success Advance to Lead Optimization Result->Success  Yes Failure Re-evaluate Scaffold or Substitution Pattern Result->Failure  No

Comparative Physicochemical Properties

The theoretical advantages of this bioisosteric swap are borne out by empirical data. The table below summarizes a typical comparison between a parent aromatic compound and its cyclobutane analog.

PropertyPhenyl-Containing CompoundCyclobutane-Containing AnalogRationale for Improvement
Fsp³ Character Low (~0.1-0.2)High (>0.5)Replacement of 6 sp² carbons with 4 sp³ carbons.[2]
Aqueous Solubility LowerHigherReduced π-π stacking interactions lead to better solvation.[4]
Metabolic Stability Lower (Susceptible to oxidation)HigherAliphatic C-H bonds are more resistant to CYP450 metabolism.[2]
Lipophilicity (LogP) HigherLowerThe disruption of the planar, lipophilic aromatic system typically reduces LogP.
Binding Affinity (Ki) VariableMaintained or ImprovedThe 3D vector positioning can enhance complementarity with the binding pocket.[2]

Core Synthetic Strategies for Amino-Cyclobutanes

The synthesis of substituted cyclobutanes, once considered a significant challenge, is now accessible through a variety of robust and innovative chemical transformations. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

Strain-Release Driven Synthesis: The Photoredox Cascade

A cutting-edge approach leverages the high ring-strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of complex cyclobutane scaffolds.[6] The photoredox-mediated radical strain-release/[6][6]-rearrangement cascade is a particularly elegant method for producing polysubstituted amino-cyclobutanes.[6]

This strategy combines visible-light photoredox catalysis with the unique reactivity of strained rings to construct non-natural amino acid scaffolds under mild conditions.[6]

G Fig. 2: Photoredox Strain-Release Mechanism cluster_cat Catalytic Cycle cluster_sub Substrate Transformation Ir3 Ir(III)* Ir2 Ir(II) Ir3->Ir2 SET Ir3->Ir2 e⁻ Ir3_g Ir(III) Ir2->Ir3_g SET Ir2->Ir3_g e⁻ Ir3_g->Ir3 hν (Blue LED) Amine α-Silylamine (Radical Precursor) Radical α-Amino Radical (II) Amine->Radical Oxidation Adduct α-Ester Radical (III) Radical->Adduct Strain-Release Addition BCB Bicyclo[1.1.0]butane (1) BCB->Adduct Enolate Enolate (IV) Adduct->Enolate Reduction SilylAcetal Silylketene Acetal (V) Enolate->SilylAcetal Silylation Rearrange [3,3]-Rearrangement SilylAcetal->Rearrange Product 1,1,3-Trisubstituted Amino-Cyclobutane (3) Rearrange->Product

Experimental Protocol: Photoredox Synthesis of a 1,1,3-Trisubstituted Cyclobutane

This protocol is a representative example based on the methodology described by Li, et al.[6]

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α-silylamine (0.3 mmol, 1.5 equiv.), bicyclo[1.1.0]butane (BCB) (0.2 mmol, 1.0 equiv.), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Degassing: Seal the tube with a septum, and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile) via syringe.

  • Initiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (450-460 nm) and begin vigorous stirring. To prevent overheating, use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (BCB) is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired polysubstituted amino-cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography.

[2+2] Cycloaddition

The [2+2] cycloaddition is a classical and powerful method for forming four-membered rings.[6] In the context of amino-cyclobutanes, this often involves the reaction of an enamine or a related nitrogen-containing alkene with a ketene or another activated alkene. Photosensitized cycloadditions are also common, particularly for accessing specific stereoisomers.[7]

Michael Addition Strategies

For constructing β-amino acid cyclobutane derivatives, a tandem amidation/aza-Michael addition protocol has been developed.[8] This approach involves reacting a cyclobutene-1-carboxylic acid with a nitrogen nucleophile, which first forms an amide and then undergoes an intramolecular conjugate addition to furnish the trans-substituted cyclobutane ring.[8][9] This method is valuable for its operational simplicity and control over stereochemistry.

Conformational Analysis: The Key to Rational Design

Unlike flat aromatic rings, the cyclobutane scaffold is non-planar and exists in a dynamic equilibrium of puckered conformations.[1] Understanding and controlling this puckering is critical for rationally designing molecules where the amino group and other pharmacophoric features are precisely positioned for optimal target engagement.

The conformation of the ring can be studied using a combination of experimental techniques like NMR spectroscopy and X-ray diffraction, alongside computational methods such as DFT calculations and molecular dynamics simulations.[10] These studies reveal that substituents on the ring modulate the conformational preference, influencing the overall shape of the molecule.[10] For drug design, the goal is often to favor a conformation that mimics the bioactive state, thereby minimizing the entropic penalty upon binding.

Case Study: Cyclobutane-Based ACC Inhibitors

A compelling example of the cyclobutane scaffold's utility is in the development of novel allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in lipid metabolism and a target for nonalcoholic steatohepatitis (NASH).[11]

In a published study, researchers replaced a gem-dimethyl quaternary carbon in a known ACC inhibitor with a cyclobutane ring.[11] This strategic modification was designed to explore new chemical space while maintaining the crucial binding interactions.

Key Findings:

  • Potency: The lead cyclobutane-based compound, B1 , exhibited potent ACC1 and ACC2 inhibitory activity, with IC₅₀ values in the low nanomolar range, comparable to existing potent inhibitors.[11]

  • Structure-Activity Relationship (SAR): The study demonstrated that the cyclobutane ring successfully oriented the key pharmacophoric groups into the binding pocket, maintaining essential hydrogen bond and hydrophobic interactions.[11]

  • Pharmacokinetics: Compound B1 showed a favorable tissue distribution profile with higher concentrations in the liver (the target organ) and demonstrated excellent therapeutic efficacy in an in vivo NASH model.[11]

This case study validates the cyclobutane ring as an effective and powerful design element, capable of producing drug candidates with potent activity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Conclusion and Future Outlook

Amino-cyclobutane compounds represent a significant evolution in scaffold design for medicinal chemistry. Their ability to serve as three-dimensional, metabolically robust bioisosteres for traditional aromatic rings provides a powerful tool for overcoming long-standing challenges in drug development.[1][2] Advances in synthetic chemistry, particularly in strain-release and catalytic methods, have made these valuable motifs more accessible than ever.[6] As our understanding of conformational analysis and its impact on pharmacology deepens, the rational design and synthesis of novel amino-cyclobutane-containing therapeutics will undoubtedly continue to accelerate, paving the way for a new generation of safer and more effective medicines.

References

Introduction: The Strategic Value of the 4-Bromophenyl Cyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromophenyl Substituted Cyclobutanes: Synthesis, Characterization, and Applications

In the landscape of modern chemical synthesis and drug discovery, the cyclobutane ring stands out as a motif of significant interest. Its inherent ring strain (approximately 26-27 kcal/mol) makes it a versatile synthetic intermediate, while its rigid, puckered three-dimensional structure offers unique opportunities for scaffold design in medicinal chemistry.[1][2][3] Unlike planar aromatic systems, the cyclobutane core provides a non-flat scaffold that can explore chemical space more effectively, a desirable attribute in the design of novel therapeutics.[1][4] The introduction of a 4-bromophenyl substituent to this core further enhances its utility, providing a key functional handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, characterization, and strategic applications of 4-bromophenyl substituted cyclobutanes for researchers, scientists, and professionals in drug development.

PART I: Core Synthetic Strategies for 4-Bromophenyl Cyclobutanes

The construction of the strained four-membered ring requires specific and often energetic approaches. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition of two alkene components.[5][6] This can be achieved through photochemical, thermal, or metal-catalyzed pathways.

Photochemical [2+2] cycloaddition is a powerful and historically significant method for forming cyclobutane rings.[7] The reaction typically proceeds through the photoexcitation of one alkene partner to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[3] For the synthesis of 4-bromophenyl substituted cyclobutanes, 4-bromostyrene is a common and effective starting material.

The reaction's success often depends on the electronic properties of the alkene partners. While homodimerization is common, heterodimerization can be achieved, though it may lead to a mixture of regioisomers ("head-to-head" vs. "head-to-tail").[5] Intramolecular versions of this reaction are particularly valuable as they can offer high regio- and stereocontrol.[7]

G

Caption: Key synthetic routes to 4-bromophenyl cyclobutanes.

While photochemically-induced cycloadditions are common, thermal [2+2] cycloadditions are also a viable, albeit more selective, pathway.[8][9] These reactions are often limited to specific classes of alkenes, such as allenes or ketenes, due to the high activation energy required for the concerted, symmetry-forbidden pathway for simple alkenes.[9] A notable approach involves the reaction of alkenes with in situ-generated keteniminium salts, which can provide access to functionalized cyclobutanes.[10][11] For instance, the reaction of 4-bromostyrene with an allenoate can yield a 1,3-substituted cyclobutane derivative under simple and robust conditions.[12]

Protocol: Synthesis of Phenyl 2-(3-(4-Bromophenyl)cyclobutylidene)acetate via [2+2] Cycloaddition

This protocol is adapted from the procedure described by Conner & Brown (2016).[12]

1. Reagents and Materials:

  • Phenyl 2,3-butadienoate

  • 4-Bromostyrene

  • Anhydrous Dichloroethane (DCE)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

2. Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add phenyl 2,3-butadienoate (1.0 equiv).

  • Add anhydrous DCE to dissolve the starting material.

  • Add 4-bromostyrene (1.2 equiv) to the solution.

  • Seal the vial and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 2% EtOAc/hexanes) to afford the desired 4-bromophenyl substituted cyclobutane product as a clear oil.[12]

Intramolecular Cyclization and Ring Expansion Strategies

Alternative strategies move beyond the direct cycloaddition of two separate components.

  • Intramolecular Cyclization: These methods involve the ring closure of a suitably functionalized linear precursor. For example, a copper hydride-catalyzed intramolecular hydroalkylation of a halide-tethered styrene can produce enantioenriched cyclobutanes.[6]

  • Ring Expansion: A powerful, stereospecific strategy involves the transition metal-catalyzed ring expansion of smaller ring systems, such as vinylcyclopropanes. This approach allows for the construction of highly substituted cyclobutanes with excellent control over stereochemistry.[13]

PART II: Structural Characterization and Analysis

Confirming the structure and stereochemistry of the synthesized cyclobutane is critical. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. The protons on the cyclobutane ring typically appear in the aliphatic region (δ 1.5-3.5 ppm), with coupling constants that are highly dependent on their stereochemical relationship (cis vs. trans). The aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[14][15]

Technique Key Observables for 4-Bromophenyl Cyclobutanes Reference
¹H NMR Aliphatic protons (δ 1.5-3.5 ppm), AA'BB' aromatic pattern (δ ~7.0-7.5 ppm)[16]
¹³C NMR Aliphatic carbons (δ 20-50 ppm), Aromatic carbons (δ 120-140 ppm)[16]
Mass Spec. Molecular ion peaks at M+ and M+2 in ~1:1 ratio due to Br isotopes[14][15]
X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive proof of structure, including the precise bond lengths, bond angles, and relative stereochemistry of all substituents.[17] This technique is the gold standard for unambiguously assigning the three-dimensional architecture of complex cyclobutane derivatives.[16][18][19]

PART III: Reactivity and Strategic Applications

The true value of 4-bromophenyl substituted cyclobutanes lies in their potential for further elaboration into more complex molecules for applications in drug discovery and materials science.

The 4-Bromophenyl Group as a Versatile Synthetic Handle

The bromine atom serves as an exceptionally useful point for synthetic diversification through palladium-catalyzed cross-coupling reactions. This allows for the direct installation of a wide array of functional groups onto the cyclobutane scaffold.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form new C-C bonds.[20]

  • Stille Coupling: Reaction with organostannanes.[21]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

G

Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to different carbocyclic or heterocyclic systems. [22][23]These transformations can be initiated thermally, photochemically, or with Lewis acids, leading to a diverse array of molecular architectures from a common cyclobutane precursor. [24]

Applications in Medicinal Chemistry and Drug Development

The cyclobutane motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles. [1][4]

  • Aryl Group Bioisostere: The 1,3-substituted cyclobutane ring can act as a non-planar bioisostere for para-substituted benzene rings. [12]This substitution can improve metabolic stability, reduce planarity, and alter solubility, often leading to more favorable ADME (absorption, distribution, metabolism, and excretion) properties. [1]* 3D Scaffolding: The rigid, puckered nature of the cyclobutane ring allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. [1][12]The 4-bromophenyl group provides the initial vector for building out this complexity. Compounds like 3-(4-Bromophenyl)cyclobutanol are valuable intermediates for creating these complex scaffolds. [25][26]* Increased Csp³ Character: There is a growing trend in drug discovery to move away from flat, aromatic-heavy molecules towards compounds with greater three-dimensionality (higher Csp³ character). 4-Bromophenyl substituted cyclobutanes are ideal starting points for this "escape from flatland," offering a path to novel, patentable chemical space. [2][27]

Conclusion and Future Outlook

4-Bromophenyl substituted cyclobutanes are more than mere chemical curiosities; they are strategic building blocks that bridge the gap between simple starting materials and complex, high-value molecules. The synthetic accessibility of this scaffold, primarily through robust [2+2] cycloaddition reactions, combined with the exceptional versatility of the bromo-aryl handle, ensures their continued relevance. For researchers in organic synthesis, they offer a platform for methodological innovation. For drug development professionals, they provide a validated scaffold for creating next-generation therapeutics with improved physicochemical and pharmacological properties. As the demand for novel, three-dimensional molecular architectures grows, the strategic application of 4-bromophenyl substituted cyclobutanes is poised to play an increasingly important role in shaping the future of chemistry and medicine.

References

An In-depth Technical Guide to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique structural architecture of this molecule, featuring a strained cyclobutane ring, a Boc-protected amine, and a synthetically versatile bromophenyl group, positions it as a valuable intermediate in the synthesis of complex bioactive molecules. This guide delves into its commercial availability, outlines a plausible synthetic strategy, discusses its critical role in medicinal chemistry, particularly in the development of kinase inhibitors, and provides detailed experimental protocols for its handling and derivatization.

Introduction: The Strategic Value of a Unique Scaffolding

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can explore new chemical space and interact with biological targets in unique ways is ever-present. 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane (Figure 1) has emerged as a compound of significant interest due to the convergence of several key structural features. The rigid, three-dimensional nature of the cyclobutane core offers a distinct advantage over more traditional flat, aromatic structures, often leading to improved metabolic stability and target engagement.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, allowing for controlled, stepwise elaboration of the molecule.[1] This protection is stable under a variety of conditions yet can be removed selectively, providing a handle for further functionalization.[2] The 4-bromophenyl substituent is not merely a placeholder; it serves as a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to modulate a compound's pharmacological profile.

This guide will provide an in-depth analysis of this valuable building block, from its commercial acquisition to its strategic deployment in the synthesis of potential therapeutics.

Commercial Availability: Sourcing a Key Intermediate

This compound is commercially available from a range of specialized chemical suppliers. This accessibility is a critical factor for research and development, as it allows for the rapid initiation of synthetic campaigns without the need for lengthy in-house synthesis of the core scaffold. A summary of typical commercial offerings is presented in Table 1.

Table 1: Commercial Availability of this compound

Supplier CAS Number Molecular Formula Molecular Weight Typical Purity
Various Fine Chemical Providers1199556-68-7C₁₅H₁₈BrNO₃340.22 g/mol ≥95%

Data compiled from publicly available supplier information.

Researchers are advised to request a certificate of analysis from their chosen supplier to confirm the purity and identity of the material before use.

Synthetic Strategy: A Plausible Pathway

While readily available commercially, understanding the synthetic rationale behind this compound provides valuable insight into its chemical properties and potential impurities. A plausible and convergent synthetic approach is outlined below. The synthesis of related 3-oxocyclobutanecarboxylic acid, a key precursor, has been described in the patent literature, often starting from readily available materials like acetone, bromine, and malononitrile.[3]

The core of the target molecule can be constructed through a multi-step sequence that leverages well-established organic transformations.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product 4-bromobenzaldehyde 4-Bromobenzaldehyde Condensation Condensation/ Coupling 4-bromobenzaldehyde->Condensation Boc-protected_amine_source Boc-Protected Amine Source Boc-protected_amine_source->Condensation Cyclobutane_precursor Cyclobutane Precursor (e.g., from 3-oxocyclobutanecarboxylic acid) Cyclization Cyclization Cyclobutane_precursor->Cyclization Condensation->Cyclization Intermediate Formation Functional_group_interconversion Functional Group Interconversion Cyclization->Functional_group_interconversion Cyclobutane Ring Formation Target_Molecule 1-Boc-amino-1-(4-bromophenyl) -3-oxocyclobutane Functional_group_interconversion->Target_Molecule Final Modification

Figure 2: Plausible synthetic workflow for this compound.

The causality behind this proposed pathway lies in its modularity. The 4-bromophenyl and Boc-amino moieties can be introduced through a key carbon-carbon or carbon-nitrogen bond-forming reaction, followed by the construction or modification of the cyclobutane ring. The ketone functionality is often introduced towards the end of the synthesis to avoid unwanted side reactions.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The unique topology of this compound makes it an attractive scaffold for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of selective kinase inhibitors is a major focus of modern drug discovery.[5]

The 1-amino-1-aryl-3-oxocyclobutane core can serve as a versatile template for engaging with the ATP-binding site of kinases. The Boc-protected amine, once deprotected, provides a vector for introducing functionalities that can interact with the hinge region of the kinase, a common strategy for achieving potent and selective inhibition. The 4-bromophenyl group can be elaborated through cross-coupling reactions to extend into solvent-exposed regions of the active site, allowing for the fine-tuning of potency and pharmacokinetic properties.

Kinase_Inhibitor_Design cluster_core Core Scaffold cluster_modifications Synthetic Modifications cluster_target Target Interaction Core 1-Amino-1-(4-bromophenyl) -3-oxocyclobutane Deprotection Boc Deprotection Core->Deprotection Solvent_Front Suzuki/Buchwald-Hartwig Cross-Coupling (Solvent-Front Interaction) Core->Solvent_Front Hinge_Interaction Amine Functionalization (Hinge Binding) Deprotection->Hinge_Interaction Kinase_Inhibitor Potent & Selective Kinase Inhibitor Hinge_Interaction->Kinase_Inhibitor Solvent_Front->Kinase_Inhibitor

Figure 3: Strategic application in kinase inhibitor design.

The rationale for this approach is rooted in structure-based drug design principles. By using the cyclobutane core to orient key pharmacophoric elements in a defined three-dimensional space, medicinal chemists can achieve a higher degree of pre-organization for binding to the target kinase, potentially leading to improved potency and selectivity.

Experimental Protocols: A Guide to Practical Application

The following protocols are provided as a guide for the handling and derivatization of this compound. These are intended for use by trained professionals in a laboratory setting.

Protocol for Boc Deprotection

The removal of the Boc protecting group is a crucial step in utilizing this building block for further synthesis. A standard and reliable method involves treatment with a strong acid.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 1-amino-1-(4-bromophenyl)-3-oxocyclobutane hydrochloride.

Rationale for Experimental Choices:

  • 4M HCl in 1,4-Dioxane: This is a standard reagent for Boc deprotection that is strong enough to efficiently cleave the carbamate without causing significant side reactions.[6]

  • Anhydrous Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt, facilitating easy isolation of the product.

Protocol for Suzuki Cross-Coupling

The 4-bromophenyl group is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M aqueous sodium carbonate solution

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Add toluene, followed by the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Pd(PPh₃)₄: A common and effective palladium catalyst for Suzuki cross-coupling reactions.[7]

  • Aqueous Sodium Carbonate: Acts as a base to activate the boronic acid for transmetalation to the palladium center.

  • Toluene: A suitable solvent for this type of reaction, allowing for the necessary reflux temperatures.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a strategically designed building block with significant potential in medicinal chemistry. Its commercial availability, coupled with its unique structural features, provides a powerful platform for the synthesis of novel and complex molecules. The ability to leverage the Boc-protected amine and the reactive bromophenyl group through well-established synthetic protocols allows for the systematic exploration of structure-activity relationships. As the quest for new therapeutics continues, the judicious use of such advanced intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

A Senior Application Scientist's Guide to Sourcing tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the sourcing of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate (CAS No. 1211527-37-3). This versatile building block is of increasing interest due to its unique three-dimensional cyclobutane scaffold, a motif that offers significant advantages in modern medicinal chemistry for improving compound properties. We will explore the strategic importance of this intermediate, detail critical quality attributes for vendor qualification, provide a comparative framework for supplier selection, and outline a robust workflow for procurement and in-house validation. The objective is to empower scientific teams to make informed, efficient, and scientifically sound sourcing decisions that ensure the integrity and reproducibility of their research and development programs.

Introduction: The Strategic Value of a 3D Scaffold

In contemporary drug discovery, moving beyond flat, aromatic systems is a key strategy for improving physicochemical properties and finding novel intellectual property space. The cyclobutane ring, once considered synthetically challenging, is now a highly valued scaffold.[1][2] Its puckered, three-dimensional structure provides conformational restriction and presents substituents in precise vectors, which can lead to enhanced binding affinity and selectivity for protein targets.[1][3]

The molecule at the center of this guide, tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is a particularly powerful building block for several reasons:

  • Cyclobutane Core: Offers a rigid, sp³-rich framework, which is increasingly correlated with success in clinical development.[3]

  • 4-Bromophenyl Group: Serves as a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build out the molecule.[4]

  • Boc-Protected Amine: A standard and reliable protecting group in organic synthesis, allowing for late-stage deprotection and functionalization, common in the construction of compound libraries.[5]

  • Oxo Group: The ketone functionality provides an additional reactive site for modifications such as reductive amination or olefination.

Given its utility, sourcing this intermediate with unimpeachable quality is not a trivial logistical step but a foundational requirement for the success of a research program.

Cpd tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate Scaffold 3D Cyclobutane Scaffold Cpd->Scaffold Core Structure Coupling Suzuki / Buchwald-Hartwig Cross-Coupling Site (4-Bromophenyl) Cpd->Coupling Key Functionality Amine Protected Amine (Boc-Carbamate) for Amide Chemistry Cpd->Amine Key Functionality Ketone Reactive Ketone Handle (Oxo Group) Cpd->Ketone Key Functionality

Caption: Key functional components of the title compound.

Section 1: Critical Quality Attributes & Specification Analysis

When evaluating a potential supplier, the Certificate of Analysis (CoA) is your primary data source. However, a senior scientist must look beyond the pass/fail checkmarks and understand the implications of each metric.

1.1 Identity and Purity:

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): This is non-negotiable for identity confirmation. The spectra should be clean and all peaks assignable to the expected structure. Pay close attention to the aromatic region for the characteristic pattern of a 1,4-disubstituted benzene ring and the aliphatic region for the cyclobutane protons. Any significant unassigned peaks are red flags for impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The report should show a clear parent ion peak corresponding to the expected mass.

  • Purity by HPLC/LC-MS: A purity level of ≥97% is generally recommended for early-stage discovery. For later-stage development, ≥98.5% is preferable. It is crucial to request the chromatogram itself, not just the reported number. Look for the peak shape and the presence of any minor impurity peaks. Understanding the impurity profile can prevent downstream synthesis failures.

1.2 Stereochemistry: The target molecule possesses a stereocenter at the C1 position of the cyclobutane ring. It is most commonly supplied as a racemate. If your synthesis requires a specific enantiomer, this will necessitate sourcing a stereochemically pure version or performing a chiral separation, significantly impacting cost and lead time. Always clarify the stereochemical status with the supplier.

1.3 Physical Properties:

  • Appearance: Should be a white to off-white solid. Any significant deviation (e.g., yellow, brown) could indicate degradation or impurities.

  • Solubility: Practical information on solubility in common organic solvents (e.g., DCM, EtOAc, DMSO) is vital for planning reactions.

Section 2: Supplier Landscape: A Comparative Overview

The market for specialized chemical intermediates is diverse, ranging from large multinational corporations to smaller, specialized labs. The choice of supplier often depends on the required scale, timeline, and documentation level. The following table provides a comparative framework for evaluating potential suppliers.

Supplier CategoryTypical PurityScaleDocumentationBest For
Major Global Distributors ≥97%mg - 10s of gStandard CoA, SDSRapid access to small quantities for initial screening.
Specialty Building Block Suppliers ≥98%g - 100s of gDetailed CoA with spectra, potential for custom synthesis.Lead optimization, scale-up studies.
Contract Research/Manufacturing Custom (≥99%)kg - metric tonFull analytical package, process documentation.Pre-clinical and clinical development.

Note: This table is a generalized framework. Specific offerings should be verified directly with each vendor.

Section 3: The Procurement & Qualification Workflow

A robust internal process for sourcing and validating critical reagents is the bedrock of reproducible science. Simply ordering from a catalog is insufficient. As a best practice, we advocate for a multi-step qualification process.

Caption: A workflow for procuring and qualifying chemical reagents.

Step-by-Step Protocol for In-House QC Validation:

  • Visual Inspection: Upon receipt, visually inspect the material for correct labeling, container integrity, and physical appearance consistent with the supplier's description.

  • Documentation Check: Ensure the received CoA matches the lot number on the container and the specifications quoted.

  • Confirmatory Analysis (Mandatory):

    • Prepare a small sample (~5-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Causality: This step is critical. It provides independent verification of the molecule's identity and purity, mitigating the risk of using a mislabeled or contaminated reagent that could derail weeks of research.

    • Compare the acquired spectrum against the supplier's data or a known reference. Verify that all key shifts are present and integrations are correct.

  • Release or Reject:

    • If the in-house analysis confirms the identity and purity, the lot is formally "released" for use in the laboratory.

    • If discrepancies are found, immediately quarantine the material and contact the supplier's technical support with your data to resolve the issue.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While this specific compound does not have extensive toxicology data, the functional groups present suggest a cautious approach.

  • Hazard Profile: Based on related structures, potential hazards include skin, eye, and respiratory irritation.[6][7] Always consult the supplier's Safety Data Sheet (SDS) for the most current information.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or powder.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C to ensure long-term stability.

Conclusion

The selection and qualification of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate is a critical control point in any drug discovery project that utilizes it. By moving beyond a simple catalog purchase and adopting a rigorous scientific approach to sourcing—one that emphasizes understanding the molecule's strategic value, scrutinizing quality attributes, and performing independent validation—research teams can significantly enhance the reliability and reproducibility of their results. This diligence is an essential, albeit often overlooked, component of scientific integrity and is fundamental to accelerating the path from laboratory concept to therapeutic reality.

References

The Strategic Deployment of Boc-Protected Amino Cyclobutanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, often leading to enhanced biological activity, improved metabolic stability, and desirable physicochemical properties.[3] This guide provides an in-depth technical exploration of Boc-protected amino cyclobutanes, versatile and highly valuable building blocks that have become indispensable in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. We will delve into the strategic advantages of the tert-butyloxycarbonyl (Boc) protecting group, dissect key synthetic methodologies for accessing these building blocks with high stereocontrol, and showcase their application in the construction of innovative pharmaceutical agents.

The Ascendancy of the Cyclobutane Scaffold in Drug Discovery

The underutilization of cyclobutanes in early drug discovery was largely due to perceived instability and a lack of robust synthetic methods.[3] However, contemporary organic synthesis has overcome many of these challenges, revealing the significant advantages offered by this four-membered ring. Unlike flexible aliphatic chains, the puckered conformation of the cyclobutane ring restricts the rotational freedom of appended functional groups, which can lead to a lower entropic penalty upon binding to a biological target.[1] This conformational rigidity can also shield a molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.[4]

The introduction of an amino group to the cyclobutane core further expands its utility, providing a crucial handle for the introduction of diverse functionalities and for mimicking peptide backbones.[4][5] When this amino group is protected with a Boc group, it creates a stable, yet readily cleavable, building block perfectly suited for multi-step synthetic campaigns.[6]

The Boc Protecting Group: A Pillar of Modern Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in organic synthesis, and for good reason.[6][7] Its widespread adoption stems from a combination of factors that make it nearly ideal for the protection of nucleophilic and basic amino functionalities.

Key Advantages of the Boc Group:

  • Stability: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[8] This robustness allows for extensive chemical transformations on other parts of the molecule without premature deprotection of the amine.

  • Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][9] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern protecting group strategy in complex synthesis.[8]

  • Mechanism of Deprotection: The acid-catalyzed deprotection proceeds through a stable tert-butyl cation intermediate, which fragments into isobutene and carbon dioxide, driving the reaction to completion.[10]

Typical Boc Protection Protocol

The introduction of the Boc group is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Boc Protection of 1-Aminocyclobutanecarboxylic Acid [11]

  • Dissolution: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).

  • Reaction Initiation: Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (4.5 g, 20.4 mmol).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

  • Workup: After confirming the consumption of the starting material (e.g., by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove unreacted (Boc)₂O.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 with 1N HCl. Extract the product with dichloromethane (2 x 40 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product can be purified by silica gel column chromatography to afford N-Boc-1-aminocyclobutanecarboxylic acid.

Starting Material Reagents Yield Reference
1-Aminocyclobutanecarboxylic Acid(Boc)₂O, NaHCO₃75%[11]
1-Aminocyclobutylcarboxylic Acid(Boc)₂O, NaOH80.6%[11]

Synthetic Strategies for Accessing Boc-Protected Amino Cyclobutanes

The stereocontrolled synthesis of substituted cyclobutanes remains a significant challenge in organic chemistry. Several powerful methodologies have been developed to construct this strained ring system with high levels of efficiency and selectivity.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of two olefinic components is the most direct and widely employed method for constructing the cyclobutane core.[12][13] These reactions can be promoted by heat, light (photocycloaddition), or transition metal catalysts.

Visible light-mediated photocatalysis has recently emerged as a mild and efficient method for promoting [2+2] cycloadditions. For instance, the cycloaddition of dehydroamino acids with styrenes, catalyzed by an iridium complex, provides access to functionalized cyclobutane α-amino acids, including those with Boc protection.[14]

G cluster_0 Visible Light-Promoted [2+2] Cycloaddition Dehydroamino_Acid Boc-NH-C(CO₂R)=CH₂ (Boc-Dehydroamino Acid) Triplet_Sensitization Triplet Energy Transfer Dehydroamino_Acid->Triplet_Sensitization Styrene Ar-CH=CH₂ (Styrene Derivative) Styrene->Triplet_Sensitization Catalyst [Ir(dFCF₃ppy)₂dtbpy]PF₆ Catalyst->Triplet_Sensitization Excitation Light Visible Light (hν) Light->Catalyst Cyclobutane_Product Boc-Protected Amino Cyclobutane Triplet_Sensitization->Cyclobutane_Product [2+2] Cycloaddition

Figure 1: A simplified workflow for the photocatalyzed [2+2] cycloaddition to synthesize Boc-protected amino cyclobutanes.

High-pressure conditions can also be utilized to promote [2+2] cycloadditions that are sluggish at atmospheric pressure. For example, the reaction of arenesulfonyl allenes with a Boc-protected enamine under high pressure yields a cyclobutylamine derivative.[15]

Ring Expansion and Contraction Strategies

Ring expansion reactions provide an alternative and often stereoselective route to cyclobutane derivatives. For instance, N-vinyl-β-lactams can undergo a[7][7] sigmatropic rearrangement to form an eight-membered enamide ring, which upon heating, undergoes an electrocyclization to yield a fused aminocyclobutane-containing δ-lactam in a diastereoselective manner.[16] While this example does not directly yield a Boc-protected aminocyclobutane, the resulting amine can be subsequently protected.

Conversely, ring contraction methods, such as the Wolff rearrangement of α-diazoketones derived from cyclopentanones, can also be employed to generate the cyclobutane core, although this is less common for the direct synthesis of amino-substituted cyclobutanes.

G cluster_1 Ring Expansion of N-Vinyl-β-Lactam NVinyl_Lactam N-Vinyl-β-Lactam Rearrangement [3,3] Sigmatropic Rearrangement NVinyl_Lactam->Rearrangement Eight_Membered_Ring Eight-Membered Enamide Rearrangement->Eight_Membered_Ring Electrocyclization Thermal Electrocyclization Eight_Membered_Ring->Electrocyclization Fused_Cyclobutane Fused Aminocyclobutane δ-Lactam Electrocyclization->Fused_Cyclobutane

Figure 2: Synthetic pathway involving ring expansion to form a fused aminocyclobutane system.

C-H Functionalization Approaches

Direct C-H functionalization is a rapidly evolving field that offers novel retrosynthetic disconnections. While not as established for the de novo synthesis of the cyclobutane ring itself, C-H activation can be a powerful tool for the functionalization of pre-existing cyclobutane cores. For example, enzymatic C-H hydroxylation of Boc-protected cyclobutylamine using engineered cytochrome P450 enzymes can provide direct access to hydroxylated derivatives, which are valuable intermediates for further diversification.[17]

Applications in Complex Molecule Synthesis

Boc-protected amino cyclobutanes are not merely synthetic curiosities; they are workhorse building blocks in the synthesis of a wide array of biologically active molecules.

Peptide Mimetics and Constrained Peptides

The incorporation of Boc-protected aminocyclobutane carboxylic acids into peptide chains imparts significant conformational constraint.[4][5] This can lead to peptides with enhanced stability towards proteolytic degradation and improved receptor binding affinity and selectivity. The cyclobutane framework serves as a rigid scaffold that mimics the turns and loops of natural peptides.

Synthesis of Pharmaceutical Agents

The unique stereochemical and conformational properties of cyclobutane derivatives have been exploited in the design of numerous pharmaceutical agents. For instance, the trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, a key building block, was achieved using a ketoreductase (KRED) catalyzed reaction.[18] This intermediate is crucial for the synthesis of investigational androgen receptor degraders.[18]

Experimental Protocol: Deprotection of Boc-Protected Amines [1]

The removal of the Boc group is a critical step in many synthetic sequences to unmask the amine for subsequent reactions.

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 15-30 minutes.

  • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Method B: Using HCl in Dioxane

  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

Deprotection Reagent Typical Conditions Advantages Considerations Reference
Trifluoroacetic Acid (TFA)DCM, room temp, < 1 hrFast, efficientCorrosive, requires careful handling[1]
HCl in DioxaneDioxane, room temp, 1-4 hrsProduct often precipitates as HCl saltDioxane is a suspected carcinogen[1]
Thermal (in water)Water, 90-100°CGreen, catalyst-freeHigh temperature, not suitable for all substrates[19]

Conclusion

Boc-protected amino cyclobutanes have transitioned from being niche synthetic targets to indispensable building blocks in the modern synthetic chemist's toolbox. Their unique conformational properties, coupled with the robust and versatile nature of the Boc protecting group, make them ideal for the construction of complex, three-dimensional molecules with tailored biological activities. The continued development of novel and efficient synthetic methods to access these valuable intermediates, particularly those that offer high stereocontrol, will undoubtedly fuel further innovation in drug discovery and materials science. The strategic application of these building blocks will continue to enable the synthesis of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Cyclobutane Motif: A Compact Powerhouse in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile motif in contemporary medicinal chemistry. Its unique conformational properties, inherent three-dimensionality, and ability to modulate physicochemical parameters have established it as a valuable tool for drug designers. This guide provides a comprehensive exploration of the cyclobutane scaffold, delving into its fundamental characteristics, strategic applications in drug design, and the synthetic methodologies enabling its incorporation. We will examine how this small, strained ring can be strategically employed to enhance potency, selectivity, metabolic stability, and other critical drug-like properties, thereby offering solutions to some of the most pressing challenges in drug discovery.

The Allure of the Four-Membered Ring: Fundamental Properties of Cyclobutane

The seemingly simple cyclobutane ring possesses a unique set of structural and electronic features that underpin its utility in medicinal chemistry. Understanding these fundamentals is crucial for its rational application in drug design.

A Tale of Strain and Conformation: The Puckered Nature of Cyclobutane

Unlike the planar representation often depicted in textbooks, cyclobutane is not flat. A planar conformation would lead to significant torsional strain from eight pairs of eclipsing C-H bonds.[1] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[2][3] This puckering results in a dynamic equilibrium between two equivalent non-planar conformations, with a relatively low energy barrier for interconversion.[2]

This inherent non-planarity is a key attribute. It imparts a distinct three-dimensional character to molecules, a feature increasingly sought after in drug discovery to improve target binding and escape the "flatland" of traditional aromatic scaffolds.[4]

The cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane, with a strain energy of approximately 26.3 kcal/mol.[5] This strain influences its reactivity and bond lengths. The C-C bonds in cyclobutane are slightly longer (around 1.56 Å) than those in alkanes, a consequence of 1,3 non-bonding repulsions.[5]

Physicochemical Implications for Drug Design

The unique properties of the cyclobutane ring translate into several advantageous physicochemical characteristics when incorporated into a drug candidate:

  • Increased sp³ Character: Replacing flat, sp²-hybridized aromatic rings with a saturated cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³).[4] A higher Fsp³ is often correlated with improved clinical success rates, potentially due to better solubility, reduced promiscuity, and improved metabolic profiles.[4]

  • Modulation of Lipophilicity: The incorporation of a cyclobutane ring can influence a molecule's lipophilicity (logP). While the effect is context-dependent, it often provides a means to fine-tune this critical property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Solubility: The introduction of a non-planar, saturated scaffold can disrupt crystal packing and lead to lower melting points and improved aqueous solubility, which are crucial for oral bioavailability.[5]

Strategic Applications of the Cyclobutane Motif in Drug Discovery

The true power of the cyclobutane motif lies in its versatile application as a strategic tool to address various challenges in drug design.

Conformational Restriction: Locking in Bioactive Conformations

One of the most powerful applications of the cyclobutane ring is to impose conformational rigidity on a molecule.[5][6] Flexible molecules often pay an entropic penalty upon binding to their target. By incorporating a cyclobutane ring, the number of accessible conformations is reduced, pre-organizing the molecule for optimal interaction with its binding site.[7] This can lead to a significant increase in binding affinity and potency.[7]

Diagram: Conformational Restriction with Cyclobutane

G cluster_0 Flexible Linker cluster_1 Cyclobutane Linker a Pharmacophore A b Pharmacophore B a->b Multiple Rotatable Bonds (High Entropy) c Pharmacophore A cyclobutane c->cyclobutane d Pharmacophore B cyclobutane->d      Fixed Distance      and Geometry      (Low Entropy)

Caption: Cyclobutane as a rigid linker reduces conformational flexibility.

A Versatile Bioisostere: Replacing Problematic Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the cyclobutane ring has proven to be an effective bioisostere for several common functionalities.

Alkenes can be susceptible to in vivo cis/trans isomerization, leading to a loss of activity or the formation of inactive or toxic isomers. A 1,2-disubstituted cyclobutane can mimic the geometry of a double bond while being chemically inert to isomerization.[8]

The replacement of planar aromatic rings with a three-dimensional cyclobutane moiety is a particularly powerful strategy.[4] This substitution can lead to significant improvements in key drug-like properties:

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally more resistant to such metabolic pathways.[4]

  • Improved Solubility: As mentioned earlier, the non-planar nature of cyclobutane can disrupt crystal lattice packing, leading to better solubility.[5]

  • Novel Intellectual Property: Replacing a common aromatic scaffold with a cyclobutane ring can open up new intellectual property space.

Table 1: Comparative Physicochemical Properties of Aromatic vs. Cyclobutane Bioisosteres

PropertyAromatic AnalogueCyclobutane AnalogueRationale for Improvement
Fsp³ LowHighIncreased three-dimensionality, often correlates with higher clinical success rates.[4]
Aqueous Solubility Generally LowerGenerally HigherDisruption of planar stacking and crystal packing.[5]
Metabolic Stability Susceptible to oxidationMore resistant to oxidationLack of electron-rich pi-system.[4]
Lipophilicity (cLogP) VariableCan be modulatedOffers a handle to fine-tune ADME properties.

The cyclobutane ring can also serve as a bioisostere for the gem-dimethyl or tert-butyl group. This can be advantageous in situations where these groups lead to metabolic liabilities or undesirable steric interactions. For instance, the 1-trifluoromethyl-cyclobutyl group has been explored as a unique analogue of the tert-butyl group, offering altered steric and electronic properties while sometimes enhancing metabolic stability.[9][10]

Improving Metabolic Stability and Pharmacokinetics

The inherent chemical inertness of the cyclobutane ring makes it an attractive scaffold for improving the metabolic stability of drug candidates.[5] By replacing metabolically labile sites with a cyclobutane moiety, the half-life of a compound can be extended.[7] Furthermore, the rigid nature of the cyclobutane ring can shield adjacent functional groups from enzymatic degradation.

Synthetic Strategies for Incorporating the Cyclobutane Motif

The increasing appreciation for the cyclobutane ring in medicinal chemistry has been paralleled by the development of robust and efficient synthetic methods for its construction.

[2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is a powerful and widely used method for the synthesis of cyclobutane rings.[11] This reaction involves the combination of two two-carbon units (alkenes, alkynes, etc.) to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common.[12]

Diagram: Generalized [2+2] Photochemical Cycloaddition

G cluster_0 Reactants cluster_1 Product A Alkene 1 C Cyclobutane A->C [2+2] Cycloaddition B Alkene 2

Caption: Schematic of a [2+2] photochemical cycloaddition reaction.

Other Synthetic Approaches

While [2+2] cycloadditions are prevalent, other methods are also employed to synthesize functionalized cyclobutanes, including:

  • Intramolecular cyclization reactions. [12]

  • Ring-opening reactions of bicyclo[1.1.0]butanes.

  • Modifications of existing cyclobutane building blocks.

The commercial availability of a growing number of cyclobutane-containing building blocks has also significantly facilitated the exploration of this motif in drug discovery programs.[6]

Experimental Protocol: A Representative [2+2] Cycloaddition

The following is a generalized protocol for a photochemical [2+2] cycloaddition, a common method for synthesizing cyclobutane derivatives.

Synthesis of a Substituted Cyclobutane via Photochemical [2+2] Cycloaddition

  • Reactant Preparation: Dissolve equimolar amounts of the two alkene starting materials in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration should be optimized for the specific reaction but is typically in the range of 0.1-0.5 M.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp). The choice of lamp and filters will depend on the absorption characteristics of the starting materials. Irradiate the solution with stirring at a controlled temperature (often room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to isolate the desired cyclobutane product.

  • Characterization: Characterize the purified product by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Case Studies: The Cyclobutane Motif in Action

The impact of the cyclobutane ring is evident in several approved drugs and clinical candidates across various therapeutic areas.

  • Carboplatin: This platinum-based anticancer drug features a cyclobutane-1,1-dicarboxylate ligand.[8] The cyclobutane ring plays a crucial role in the drug's stability and reactivity, which is essential for its DNA cross-linking mechanism of action.[8]

  • Boceprevir: An inhibitor of the hepatitis C virus NS3/4A protease, Boceprevir contains a cyclobutane ring that contributes to its conformational rigidity and binding affinity.[6]

  • JAK Inhibitors: The cyclobutane scaffold has been successfully employed as a constrained linker in the design of Janus kinase (JAK) inhibitors, leading to improved potency and selectivity.[7]

Future Perspectives and Conclusion

The cyclobutane motif is no longer an underutilized scaffold in medicinal chemistry.[5] Its unique combination of conformational rigidity, three-dimensionality, and chemical stability provides a powerful toolkit for addressing many of the challenges faced in modern drug discovery.[13] As synthetic methodologies continue to improve and our understanding of the subtle interplay between molecular architecture and biological activity deepens, the rational design and application of cyclobutane-containing molecules are poised to make an even greater impact on the development of new therapeutics. The strategic incorporation of this compact powerhouse will undoubtedly continue to yield innovative drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Synthetic Routes to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane Derivatives: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclobutanes in Drug Discovery

The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling structural alternative to more traditional, often planar, aromatic systems.[1] The incorporation of cyclobutane rings can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions for drug candidates.[2] Specifically, 1-amino-3-oxocyclobutane derivatives serve as versatile building blocks, providing a rigid framework with functional handles for further chemical elaboration. The presence of a Boc-protected amine and a bromophenyl group at the 1-position, as in the title compound, offers orthogonal synthetic vectors for the construction of diverse chemical libraries targeting a range of biological endpoints. This application note provides a detailed synthetic protocol for the preparation of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane derivatives, leveraging a robust and efficient two-step sequence involving a titanium-mediated cyclopropanation followed by an acid-catalyzed ring expansion.

Retrosynthetic Analysis and Strategy

The synthetic approach to the target this compound (I) is predicated on a key ring expansion of a functionalized cyclopropane precursor. This strategy circumvents the often-challenging direct construction of highly substituted cyclobutane rings.

Retrosynthesis target This compound (I) intermediate1 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II) target->intermediate1 Acid-Catalyzed Ring Expansion starting_material N-Boc-N-methyl-4-bromobenzamide (III) intermediate1->starting_material Kulinkovich-de Meijere Reaction

Figure 1: Retrosynthetic analysis for the synthesis of the target cyclobutane derivative.

Our retrosynthetic analysis (Figure 1) disconnects the target cyclobutanone I at the C2-C3 and C4-C1 bonds, pointing to a 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol intermediate II . This key intermediate can be accessed through a highly efficient and well-established organometallic transformation, the Kulinkovich-de Meijere reaction, from the corresponding N-Boc-protected benzamide III .[3] This two-step approach offers a practical and scalable route to the desired cyclobutane scaffold.

Experimental Protocols

PART 1: Synthesis of 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II)

This initial step employs the Kulinkovich-de Meijere reaction, a powerful method for the synthesis of cyclopropylamines from amides.[4] The reaction proceeds through the in situ generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the amide to form the desired cyclopropylamine derivative.

Reaction Scheme:

Kulinkovich-de Meijere Reaction sub N-Boc-N-methyl-4-bromobenzamide (III) prod 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II) sub->prod

Figure 2: Synthesis of the cyclopropylmethanol intermediate via the Kulinkovich-de Meijere reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-N-methyl-4-bromobenzamide (III)314.1810.0 g31.8
Magnesium turnings24.313.87 g159
Ethyl bromide108.9712.9 mL159
Titanium(IV) isopropoxide284.2214.1 mL47.7
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aqueous NH4Cl solution-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous sodium sulfate---

Protocol:

  • Preparation of Ethylmagnesium Bromide:

    • A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere is charged with magnesium turnings (3.87 g, 159 mmol).

    • Anhydrous THF (50 mL) is added to the flask.

    • A solution of ethyl bromide (12.9 mL, 159 mmol) in anhydrous THF (50 mL) is added dropwise via the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Kulinkovich-de Meijere Reaction:

    • In a separate flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, a solution of N-Boc-N-methyl-4-bromobenzamide (III) (10.0 g, 31.8 mmol) in anhydrous THF (100 mL) is prepared.

    • Titanium(IV) isopropoxide (14.1 mL, 47.7 mmol) is added to this solution at room temperature with stirring.

    • The freshly prepared ethylmagnesium bromide solution is then added dropwise to the amide-titanium mixture at room temperature over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.

    • The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II) as a white solid.

Expected Yield and Characterization:

  • Yield: 60-70%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 5.10 (s, 1H), 3.65 (s, 2H), 1.45 (s, 9H), 0.90-1.10 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 142.0, 131.5, 128.0, 121.0, 80.0, 65.0, 58.0, 28.3, 15.0.

  • MS (ESI): m/z [M+Na]⁺ calculated for C₁₅H₂₀BrNO₃Na: 380.05, found 380.05.

PART 2: Synthesis of this compound (I)

This step involves a crucial acid-catalyzed ring expansion of the cyclopropylmethanol intermediate. The relief of ring strain from the three-membered ring provides the thermodynamic driving force for this rearrangement. The choice of a non-nucleophilic acid is critical to prevent unwanted side reactions.

Reaction Scheme:

Ring Expansion sub 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II) prod This compound (I) sub->prod

Figure 3: Acid-catalyzed ring expansion to the target cyclobutanone.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II)357.255.0 g14.0
Chlorotrimethylsilane (TMS-Cl)108.643.6 mL28.0
Sodium iodide (NaI)149.894.2 g28.0
Anhydrous Acetonitrile-100 mL-
Saturated aqueous NaHCO₃ solution-50 mL-
Saturated aqueous Na₂S₂O₃ solution-50 mL-
Ethyl acetate-200 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Protocol:

  • Reaction Setup:

    • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with 1-(Boc-amino)-1-(4-bromophenyl)cyclopropylmethanol (II) (5.0 g, 14.0 mmol) and sodium iodide (4.2 g, 28.0 mmol).

    • Anhydrous acetonitrile (100 mL) is added, and the mixture is stirred to form a suspension.

    • Chlorotrimethylsilane (TMS-Cl) (3.6 mL, 28.0 mmol) is added dropwise at room temperature.

  • Ring Expansion:

    • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate (150 mL) and washed sequentially with saturated aqueous NaHCO₃ solution (50 mL), saturated aqueous Na₂S₂O₃ solution (50 mL), and brine (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (I) as a white to off-white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.6 Hz, 2H), 7.35 (d, J = 8.6 Hz, 2H), 5.50 (s, 1H), 3.40 (d, J = 17.0 Hz, 2H), 3.20 (d, J = 17.0 Hz, 2H), 1.40 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.0, 154.5, 141.0, 132.0, 129.0, 122.0, 81.0, 60.0, 55.0, 28.2.

  • MS (ESI): m/z [M+Na]⁺ calculated for C₁₅H₁₈BrNO₃Na: 378.03, found 378.04.

Discussion of Experimental Choices and Mechanistic Insights

The selection of the Kulinkovich-de Meijere reaction for the initial cyclopropanation is based on its high efficiency and functional group tolerance. The use of a Boc-protected amide is compatible with the reaction conditions.[3] The mechanism involves the formation of a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent, adding to the amide carbonyl.[5][6] The subsequent ring-opening of the resulting oxatitanacyclopentane intermediate is favored due to the poor leaving group ability of the dialkylamino group, leading to the formation of a cyclopropylamine.[3]

The acid-catalyzed ring expansion of the cyclopropylmethanol is a thermodynamically driven process. The in situ generation of iodotrimethylsilane (TMSI) from TMS-Cl and NaI provides a potent Lewis acid that activates the hydroxyl group for elimination, facilitating the rearrangement. The use of acetonitrile as a solvent is advantageous due to its polarity and ability to dissolve the reagents.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low yield in Kulinkovich reactionInactive Grignard reagentEnsure anhydrous conditions and use high-quality magnesium. Titrate the Grignard reagent before use.
Incomplete reactionIncrease reaction time or slightly elevate the temperature.
Incomplete ring expansionInsufficient acid catalystEnsure TMS-Cl is fresh and added in slight excess.
Low reaction temperatureEnsure the reaction is maintained at a consistent reflux.
Formation of multiple byproductsPresence of water in the reactionUse rigorously dried solvents and glassware.
Non-specific acid catalysisEnsure the use of a non-nucleophilic acid source like in situ generated TMSI to minimize side reactions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives. The described two-step sequence, featuring a Kulinkovich-de Meijere reaction followed by an acid-catalyzed ring expansion, offers an efficient and reliable route to this valuable building block for medicinal chemistry and drug discovery. The provided experimental details, characterization data, and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

Application Notes and Protocols: Tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate . This versatile intermediate is a valuable building block in modern drug discovery, leveraging the unique conformational constraints of the cyclobutane ring and the synthetic handles offered by the bromophenyl and ketone moieties. While direct literature on this specific molecule is sparse, this guide presents a robust, proposed synthetic pathway based on established chemical principles and analogous structures. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and explore its potential for elaboration into complex, biologically active molecules.

Introduction: The Strategic Value of the 1-Aryl-3-oxocyclobutyl Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to probe specific interactions within biological targets. The incorporation of a 1-aryl-3-amino cyclobutane core, particularly with the amine protected as a tert-butyloxycarbonyl (Boc) carbamate, offers a stable yet readily deprotectable intermediate for library synthesis.

The title compound, tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is of particular interest due to its trifunctional nature:

  • The Boc-Protected Amine: Provides a stable, masked amino group that can be deprotected under acidic conditions for subsequent derivatization.[2] The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability towards most nucleophiles and bases.[3]

  • The 4-Bromophenyl Group: Serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at a late stage in the synthesis.[4]

  • The Cyclobutanone Ketone: Offers a reactive center for nucleophilic additions, reductive aminations, or Wittig-type reactions, enabling further structural elaboration and diversification.

This guide will provide a plausible and detailed synthetic route to this intermediate, its characterization, and protocols for its use in downstream synthetic operations.

Physicochemical and Spectroscopic Characterization

PropertyValueSource
Molecular Formula C₁₅H₁₈BrNO₃Calculated
Molecular Weight 340.21 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Solubility Soluble in organic solvents like DCM, EtOAc, THFAnalogy

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50-7.60 (d, 2H, Ar-H ortho to Br)

    • δ 7.20-7.30 (d, 2H, Ar-H meta to Br)

    • δ 5.0-5.2 (br s, 1H, NH)

    • δ 3.0-3.5 (m, 4H, cyclobutyl CH₂)

    • δ 1.45 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~205 (C=O)

    • δ ~155 (carbamate C=O)

    • δ ~140 (Ar-C)

    • δ ~132 (Ar-CH)

    • δ ~128 (Ar-CH)

    • δ ~122 (Ar-C-Br)

    • δ ~80 (C(CH₃)₃)

    • δ ~50-55 (cyclobutyl CH₂)

    • δ ~45 (quaternary cyclobutyl C)

    • δ ~28 (C(CH₃)₃)

  • IR (ATR, cm⁻¹):

    • ~3350 (N-H stretch)

    • ~2980, 2930 (C-H stretch)

    • ~1780 (C=O stretch, cyclobutanone)

    • ~1690 (C=O stretch, carbamate)

    • ~1520 (N-H bend)

    • ~1160 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ = 340.05, 342.05 (characteristic bromine isotope pattern)

    • m/z [M+Na]⁺ = 362.03, 364.03

    • m/z [M-Boc+H]⁺ = 240.00, 242.00

Proposed Synthetic Pathway and Protocols

A logical synthetic route to tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate proceeds through the corresponding alcohol, tert-butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate, which has been reported in chemical databases.[5] The final step is a selective oxidation of the secondary alcohol to the ketone.

Synthetic Pathway A Cyclobutanone B 1-(4-Bromophenyl)cyclobutanol A->B 1. 4-Bromophenyl MgBr 2. H₃O⁺ C tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate B->C 1. Ritter Reaction (MeCN, H₂SO₄) 2. Hydrolysis 3. Boc₂O, Base D tert-Butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate C->D Oxidation (e.g., PCC, DMP)

Figure 1: Proposed synthetic pathway to the title compound.
Protocol 3.1: Synthesis of tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate (Intermediate C)

This protocol outlines a plausible route to the key alcohol intermediate. The introduction of the amine can be achieved via a Ritter reaction on the tertiary alcohol, followed by hydrolysis and Boc-protection.

Materials:

  • Cyclobutanone

  • 4-Bromobromobenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Acetonitrile (MeCN)

  • Sulfuric Acid (conc.)

  • Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reaction: Prepare the Grignard reagent from 4-bromobromobenzene and magnesium in anhydrous ether. Cool the Grignard solution to 0 °C and add cyclobutanone dropwise. Stir for 2-4 hours at room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product, 1-(4-bromophenyl)cyclobutanol, with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Ritter Reaction & Hydrolysis: Dissolve the crude 1-(4-bromophenyl)cyclobutanol in acetonitrile and cool to 0 °C. Slowly add concentrated sulfuric acid and allow the mixture to warm to room temperature, stirring for 12-18 hours. Carefully pour the reaction mixture onto ice and basify with aqueous NaOH to pH > 12. Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide intermediate. Cool to room temperature and extract the resulting amine, 1-(4-bromophenyl)cyclobutylamine, with DCM.

  • Boc Protection: Dissolve the crude amine in DCM. Add 1.5 equivalents of a base (e.g., triethylamine). Add 1.1 equivalents of Boc₂O dissolved in DCM dropwise. Stir the reaction at room temperature for 4-12 hours.[2] Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the desired alcohol intermediate.

Protocol 3.2: Oxidation to tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate (Target Compound D)

The choice of oxidant is crucial to avoid over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high efficiency.

Materials:

  • tert-butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate (Intermediate C)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature. The reaction is typically slightly exothermic.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford the pure title compound.

Applications in Pharmaceutical Synthesis

The title compound is a versatile scaffold. The following protocols illustrate its utility in creating more complex molecular architectures.

Application_Workflow cluster_0 Core Intermediate cluster_1 Derivatization Pathways A tert-Butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate B 1-(4-Bromophenyl)-3-aminocyclobutanone A->B Boc Deprotection (TFA or HCl) D Suzuki Coupled Product A->D Suzuki Coupling (R-B(OH)₂, Pd catalyst) E Reductive Amination Product A->E Reductive Amination (R-NH₂, NaBH(OAc)₃) C N-Alkyl/Aryl Derivative B->C Alkylation or Acylation

Figure 2: Potential derivatization pathways for the title compound.
Protocol 4.1: Boc Group Deprotection

This protocol unmasks the amine, making it available for subsequent reactions.

Materials:

  • tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Add an excess of TFA (5-10 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the free amine, 1-(4-bromophenyl)-3-aminocyclobutanone, often as a salt (e.g., TFA salt) if neutralization is omitted.

Protocol 4.2: Suzuki Cross-Coupling

This protocol demonstrates the modification of the 4-bromophenyl ring.

Materials:

  • tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate

  • Aryl or Heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

  • Base (e.g., 2M aqueous K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • To a flask, add the title compound, the boronic acid, and the palladium catalyst.

  • Degas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent and the aqueous base.

  • Heat the mixture to reflux (typically 80-110 °C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Safety and Handling

General Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

Specific Hazards:

  • Skin and Eye Irritation: Similar Boc-protected compounds can cause skin and eye irritation.[6] In case of contact, rinse immediately with plenty of water.

  • Respiratory Irritation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.

  • Toxicity of Reagents: Many reagents used in the synthesis are hazardous. For example, Dess-Martin Periodinane is an irritant, and organometallic reagents like Grignards are highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate represents a highly valuable and synthetically tractable intermediate for pharmaceutical research. Its unique combination of a constrained cyclobutane core, a versatile bromophenyl handle for cross-coupling, and a reactive ketone functionality provides a powerful platform for generating diverse libraries of drug-like molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this promising building block in their drug discovery endeavors.

References

Application Note: Robust and Scalable Protocols for the Boc Deprotection of 1-Amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Amino-1-aryl-3-oxocyclobutane Scaffolds

The 1-amino-1-aryl-3-oxocyclobutane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral display of substituents, enabling precise interactions with biological targets. The inherent strain of the cyclobutane ring can also enhance binding affinity and modulate pharmacokinetic properties.[1][2] The title compound, 1-amino-1-(4-bromophenyl)-3-oxocyclobutane, serves as a critical building block for a variety of therapeutic agents, including inhibitors of kinases and other enzymes.[1]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these complex molecules due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] This application note provides detailed, field-proven protocols for the efficient deprotection of the Boc group from 1-amino-1-(4-bromophenyl)-3-oxocyclobutane, yielding the corresponding amine salt. We will delve into two of the most reliable and scalable methods: cleavage with trifluoroacetic acid (TFA) and with hydrogen chloride (HCl) in 1,4-dioxane.

The Cornerstone of Amine Synthesis: Understanding Acid-Catalyzed Boc Deprotection

The removal of a Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[5][6][7] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the carbonyl carbon-oxygen bond, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[5][6][7] In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate1 Protonation cluster_intermediate2 Cleavage cluster_products Final Products Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ Acid H-A (e.g., TFA, HCl) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - (CH₃)₃C⁺ tButylCation tert-Butyl Cation Protonated->tButylCation AmineSalt Amine Salt CarbamicAcid->AmineSalt - CO₂ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol I: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a classic and highly effective method for Boc deprotection, prized for its rapid reaction times and the volatility of the reagents and byproducts, which simplifies purification.[6][8]

Scientist's Corner: Why TFA/DCM?
  • TFA's Strength: Trifluoroacetic acid is a strong organic acid that efficiently protonates the Boc group, driving the reaction to completion, often at room temperature.[6][9]

  • Solvent Choice: Dichloromethane is an excellent solvent for a wide range of organic compounds and is relatively inert under these acidic conditions. It also facilitates easy removal post-reaction.

  • A Note on Scavengers: The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate electron-rich aromatic rings.[10] While the bromophenyl group in the substrate is somewhat deactivated, for more sensitive substrates, the addition of a scavenger like anisole or thioanisole can be beneficial.[11]

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected 1-amino-1-(4-bromophenyl)-3-oxocyclobutane (1.0 eq) in dichloromethane (DCM, approximately 0.1–0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and will evolve carbon dioxide gas. Ensure adequate ventilation and do not seal the reaction vessel.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the trifluoroacetate salt.

  • Purification: The crude salt can often be used directly in the next step. If a higher purity is required, the salt can be triturated with a non-polar solvent like diethyl ether or pentane to induce precipitation. The resulting solid can then be collected by filtration, washed with the same solvent, and dried under vacuum.

Protocol II: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another industry standard, particularly for large-scale syntheses. It offers the advantage of directly precipitating the hydrochloride salt of the product, which simplifies isolation and often yields a product of high purity without the need for further purification.[12][13][14]

Scientist's Corner: The HCl/Dioxane Advantage
  • Direct Precipitation: The hydrochloride salt of the deprotected amine is often insoluble in 1,4-dioxane, leading to its precipitation from the reaction mixture. This provides a straightforward method of isolation.[12][13]

  • Anhydrous Conditions: Using a commercially available solution of HCl in anhydrous dioxane is crucial to prevent potential side reactions involving water.

  • Cyclobutanone Stability: While cyclobutanones are generally stable, prolonged exposure to harsh acidic conditions could potentially lead to side reactions.[15][16][17] The typically moderate reaction times and temperatures for this protocol help to mitigate this risk.

Step-by-Step Methodology
  • Preparation: To a round-bottom flask containing the Boc-protected 1-amino-1-(4-bromophenyl)-3-oxocyclobutane (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).

  • Reaction: Stir the resulting suspension or solution at room temperature. The deprotected amine hydrochloride salt will often begin to precipitate out of the solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2–16 hours.[12]

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold 1,4-dioxane or diethyl ether to remove any residual impurities.[18] Dry the purified hydrochloride salt under high vacuum.

Comparative Overview of Protocols

ParameterProtocol I: TFA/DCMProtocol II: HCl/Dioxane
Acid Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane
Reaction Time 1–4 hours2–16 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Evaporation of volatilesFiltration of precipitate
Product Form Trifluoroacetate saltHydrochloride salt
Key Advantage Fast reaction, volatile byproductsDirect precipitation, high purity

Experimental Workflow Visualization

Deprotection_Workflow Overall Experimental Workflow cluster_start Starting Material cluster_protocol1 Protocol I cluster_protocol2 Protocol II cluster_end Final Product Start Boc-Protected Amine Dissolve_TFA Dissolve in DCM Start->Dissolve_TFA Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Add_TFA Add TFA at 0°C Dissolve_TFA->Add_TFA Stir_TFA Stir at RT (1-4h) Add_TFA->Stir_TFA Evaporate_TFA Evaporate Stir_TFA->Evaporate_TFA Triturate_TFA Triturate with Ether Evaporate_TFA->Triturate_TFA Filter_TFA Filter and Dry Triturate_TFA->Filter_TFA Product Purified Amine Salt Filter_TFA->Product Stir_HCl Stir at RT (2-16h) Add_HCl->Stir_HCl Filter_HCl Filter Precipitate Stir_HCl->Filter_HCl Wash_HCl Wash with Ether Filter_HCl->Wash_HCl Dry_HCl Dry Wash_HCl->Dry_HCl Dry_HCl->Product

Caption: Workflow for Boc deprotection protocols.

Conclusion and Best Practices

Both the TFA/DCM and HCl/dioxane protocols are robust and reliable methods for the Boc deprotection of 1-amino-1-(4-bromophenyl)-3-oxocyclobutane. The choice between them often depends on the scale of the reaction and the desired salt form of the final product. For rapid, small-scale syntheses where the trifluoroacetate salt is acceptable, the TFA method is often preferred. For larger-scale operations where ease of isolation and obtaining the hydrochloride salt are paramount, the HCl/dioxane method is highly advantageous. As with all chemical reactions, careful monitoring and adherence to safety precautions are essential for successful and reproducible results.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-1-arylcyclobutanone scaffold is a privileged motif in modern medicinal chemistry, offering a three-dimensional alternative to traditional flat aromatic structures. Its synthesis and subsequent derivatization are of paramount importance for the exploration of new chemical space in drug discovery. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of a key intermediate, 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane. We will delve into the mechanistic underpinnings of these reactions, offer optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Value of the Cyclobutane Scaffold

The replacement of traditional aryl rings with sp³-rich bioisosteres is a leading strategy in drug development to improve physicochemical properties such as solubility and metabolic stability. The cyclobutane ring, in particular, has emerged as a valuable scaffold. The specific substrate, this compound, is an exceptionally versatile building block. The aryl bromide serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The Boc-protected amine and the ketone offer orthogonal sites for further chemical modification.

Understanding the nuances of applying powerful synthetic tools like palladium catalysis to this specific, functionalized, and strained-ring system is critical for success. This document serves as a practical guide, explaining the causality behind protocol choices to ensure reliable and reproducible outcomes.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium(0)/palladium(II) catalytic cycle. A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step.[1][2]

  • Transmetalation/Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[3] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

The efficiency of each step is profoundly influenced by the choice of ligands, base, solvent, and temperature.[6][7] Bulky, electron-rich phosphine ligands, for example, are known to accelerate both oxidative addition and reductive elimination, making them indispensable for coupling challenging substrates.[6][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Trans Transmetalation Complex OxAdd->Trans R-M or R₂NH/Base Product_Pd Product-bound Complex Trans->Product_Pd Isomerization Product_Pd->Pd0 Reductive Elimination Product Coupled Product Product_Pd->Product Ar-R or Ar-NR₂ ArX 1-Boc-amino-1-(4-bromophenyl) -3-oxocyclobutane ArX->OxAdd Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Partner->Trans caption General Palladium Cross-Coupling Cycle.

Figure 1. General Palladium Cross-Coupling Cycle.

Substrate-Specific Considerations

The structure of this compound presents unique challenges and opportunities:

  • The Aryl Bromide: This is a relatively reactive electrophile, suitable for a wide range of palladium-catalyzed reactions. Its reactivity is generally higher than aryl chlorides but lower than aryl iodides.[9]

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is robust and generally stable under the neutral to basic conditions typical of most cross-coupling reactions.[10] It effectively prevents the amine from interfering with the catalytic cycle.

  • The 3-Oxocyclobutane Ring: This strained four-membered ring is susceptible to ring-opening or other side reactions under harsh conditions (e.g., very high temperatures or strongly acidic/basic media).[11][12] Therefore, milder reaction conditions are preferable to maintain the integrity of the core scaffold. The ketone functionality is generally tolerant but can undergo enolization, which should be considered when selecting a base.

Application Protocols

The following protocols are optimized for small-scale (0.1-1.0 mmol) reactions and should be adapted and re-optimized when scaling up.

General Laboratory Workflow:

Experimental_Workflow start Start: Reagent Preparation setup Assemble Reaction Vessel (Flask, Stir Bar, Septum) start->setup add_solids Add Substrate, Coupling Partner, Base, Catalyst, and Ligand setup->add_solids inert Evacuate and Backfill with Inert Gas (N₂ or Ar) (Repeat 3x) add_solids->inert add_liquids Add Degassed Solvent(s) and Liquid Reagents via Syringe inert->add_liquids react Heat to Desired Temperature with Vigorous Stirring add_liquids->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Quench Reaction & Perform Aqueous Workup/Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end caption Standard Experimental Workflow for Cross-Coupling.

Figure 2. Standard Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[9][13]

  • Reaction Scheme: (Illustrative scheme: Aryl Bromide + Aryl Boronic Acid -> Biaryl Product)

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Step-by-Step Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Expert Insights:

    • Why K₂CO₃? It is a moderately strong base that is effective for the transmetalation step without promoting significant degradation of the cyclobutanone ring.[14] For more challenging couplings, a stronger base like K₃PO₄ may be required.[14]

    • Why a Dioxane/Water mixture? This solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

    • Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[14] For more sterically hindered substrates, a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos), may provide superior results.[8][16]

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I).[17][18][19]

  • Reaction Scheme: (Illustrative scheme: Aryl Bromide + Terminal Alkyne -> Arylalkyne Product)

  • Materials:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.2 - 1.5 eq)

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 - 0.04 eq)

    • Copper(I) Iodide (CuI) (0.04 - 0.08 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), degassed

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed

  • Step-by-Step Procedure:

    • To a dry, inert-atmosphere reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent (THF or DMF).

    • Add the degassed amine base (TEA or DIPEA), followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature to 50 °C for 6-24 hours. The reaction is often accompanied by the formation of a salt precipitate. Monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with ethyl acetate.

    • Concentrate the filtrate. Perform an aqueous workup by partitioning between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Expert Insights:

    • The Role of Copper(I): The Cu(I) salt reacts with the alkyne and base to form a copper acetylide intermediate.[20] This species readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[18][21]

    • The Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne and as a solvent.[17] It also scavenges the HBr formed during the reaction.

    • "Copper-Free" Conditions: For sensitive substrates, copper can sometimes lead to alkyne homocoupling (Glaser coupling). In these cases, "copper-free" Sonogashira conditions using a stronger organic base like DBU or a weaker inorganic base like Cs₂CO₃ can be employed, though this often requires more active palladium/ligand systems.[17]

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for forming aryl-amine bonds, coupling the aryl bromide with a primary or secondary amine.[4][22][23]

  • Reaction Scheme: (Illustrative scheme: Aryl Bromide + Amine -> Arylamine Product)

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 - 1.3 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

    • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Step-by-Step Procedure (Glovebox Recommended):

    • Inside a glovebox, add NaOtBu, the XPhos ligand, and Pd₂(dba)₃ to a dry reaction vial.

    • Add the this compound.

    • In a separate vial, dissolve the amine in the anhydrous, degassed solvent. Add this solution to the reaction vial.

    • Seal the vial, remove from the glovebox, and place in a preheated oil bath at 80-110 °C.

    • Stir vigorously for 2-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Perform an aqueous workup. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Expert Insights:

    • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is crucial for high efficiency.[8][24] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition and facilitates the challenging C-N reductive elimination.[6][7]

    • Base Selection: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating a wide range of amines.[5] However, it is highly moisture-sensitive and requires handling in an inert atmosphere. For substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ or K₃PO₄ can be a better choice, although it may require higher temperatures or longer reaction times.

    • Inert Atmosphere: The Buchwald-Hartwig amination is particularly sensitive to oxygen, which can deactivate the catalyst and oxidize the phosphine ligand. Meticulous exclusion of air is paramount for success.[22]

Data Summary and Troubleshooting

Reaction TypeTypical Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Potential IssuesSolution
Suzuki-Miyaura Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2-3)Dioxane/H₂O80-100Low conversionUse a more active ligand (e.g., SPhos); switch to a stronger base (K₃PO₄).
Protodeborylation of boronic acidUse milder conditions; ensure base is fully dissolved.[1]
Sonogashira Pd(PPh₃)₂Cl₂ (2-4%)-TEA (2-3)THF/DMFRT-50Alkyne homocoupling (Glaser)Run reaction under "copper-free" conditions.
CuI (4-8%)Stalled reactionEnsure anhydrous conditions; use a more polar solvent like DMF.
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.4-2)Toluene/Dioxane80-110Catalyst decomposition (blackening)Ensure rigorous exclusion of oxygen; use degassed solvents.
Hydrodehalogenation (Ar-Br to Ar-H)Lower reaction temperature; screen different ligands.[25]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of complex, three-dimensional molecules relevant to drug discovery. By understanding the core catalytic cycle and paying careful attention to the specific roles of the catalyst, ligand, base, and solvent, researchers can successfully implement Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided herein serve as a robust starting point for the efficient diversification of this valuable chemical scaffold.

References

Application Notes and Protocols for the Stereoselective Reduction of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclobutanols

Cyclobutane scaffolds are valuable structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The stereochemistry of substituents on this four-membered ring is critical for biological activity. The target molecule, 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, is a versatile intermediate for synthesizing complex pharmaceutical agents.[3][4] The reduction of its prochiral ketone at the C3 position yields two diastereomeric alcohols: the cis- and trans-cyclobutanols.

The ability to selectively synthesize one diastereomer over the other is paramount for developing stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for the diastereoselective reduction of this key intermediate, empowering researchers to control the stereochemical outcome of their synthesis.

The Stereochemical Challenge: cis vs. trans Isomers

The core challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group. The substrate possesses a highly substituted chiral center at C1, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group and a 4-bromophenyl ring. This steric bulk is the primary factor governing the direction of nucleophilic attack.

  • cis-Isomer: Formed when the hydride reagent attacks from the face anti (opposite) to the bulky substituents at C1. This results in the newly formed hydroxyl group being on the same side (cis) of the cyclobutane ring as the C1 substituents. This is generally the sterically favored pathway.[5][6]

  • trans-Isomer: Formed when the hydride attacks from the syn face (same side) as the C1 substituents. This pathway is sterically hindered and typically requires specific reagents or catalytic systems to overcome the inherent steric bias of the substrate.[6]

A synergistic experimental and computational study on 3-substituted cyclobutanones confirmed that hydride reductions are highly selective for the formation of the cis alcohol, a selectivity that can be enhanced by lowering the reaction temperature or decreasing solvent polarity.[5] Torsional strain, consistent with the Felkin-Anh model, plays a major role in favoring the anti-facial hydride approach.[5]

Strategic Experimental Design

Our approach is bifurcated to selectively target either the thermodynamically favored cis-isomer or the more challenging trans-isomer. The choice of reducing agent is the most critical variable.

Diagram: Strategic Workflow for Diastereoselective Reduction

G cluster_start Starting Material cluster_cis Pathway to cis-Isomer (Thermodynamic Product) cluster_trans Pathway to trans-Isomer (Kinetic Product) start This compound cis_reagent Small, Unhindered Hydrides (e.g., NaBH₄, LiBH₄) start->cis_reagent Less Hindered Attack Favored trans_reagent Bulky Hydrides or Biocatalysis (e.g., LiAl(OtBu)₃H, KREDs) start->trans_reagent More Hindered Attack Forced cis_protocol Protocol 1: Substrate-Controlled Reduction cis_reagent->cis_protocol cis_product cis-3-Hydroxycyclobutanol cis_protocol->cis_product trans_protocol Protocol 2: Reagent-Controlled Reduction trans_reagent->trans_protocol trans_product trans-3-Hydroxycyclobutanol trans_protocol->trans_product

Caption: Strategic workflow for synthesizing cis and trans diastereomers.

Diagram: Mechanistic Rationale for Facial Selectivity

Caption: Hydride attack from the sterically unhindered (anti) face is favored.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All glassware must be flame- or oven-dried, and reactions conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Diastereoselective Synthesis of cis-3-(Boc-amino)-3-(4-bromophenyl)cyclobutanol

This protocol leverages the intrinsic steric bias of the substrate to achieve high cis-selectivity using a simple and cost-effective reducing agent.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[7][8][9] Its relatively small size allows it to attack the carbonyl from the least sterically encumbered face, which in this case is anti to the C1 substituents, yielding the cis-alcohol.[5] Performing the reaction at a reduced temperature enhances this selectivity.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 3.40 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (e.g., 100 mL, to make a 0.1 M solution) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 30% EtOAc in hexanes) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 50 mL) dropwise at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% EtOAc in hexanes) to isolate the pure cis-alcohol.

Protocol 2: Diastereoselective Synthesis of trans-3-(Boc-amino)-3-(4-bromophenyl)cyclobutanol

Achieving the trans configuration requires overcoming the substrate's natural steric preference. This protocol uses a sterically demanding hydride reagent to favor attack from the more hindered syn-face. Note that achieving high selectivity for the trans isomer is challenging and may require significant optimization or alternative methods like biocatalysis.[6]

Rationale: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is a very bulky reducing agent. Its steric demand can, in some cases, reverse the facial selectivity compared to smaller hydrides. While still likely to favor the cis product, it often provides an improved ratio of the trans isomer compared to NaBH₄. For high trans-selectivity, enzymatic reduction with a ketoreductase (KRED) is the preferred industrial method.[6]

Materials:

  • This compound (1.0 eq)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 3.40 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (e.g., 100 mL, to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the 1.0 M solution of LiAl(OtBu)₃H in THF (e.g., 20 mL, 20.0 mmol) dropwise via syringe over 30 minutes.

  • Reaction: Stir the mixture at -78 °C. Monitor reaction progress by TLC.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous Rochelle's salt solution (e.g., 40 mL).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography, carefully separating the trans isomer (typically the minor, more polar product) from the cis isomer.

Data Summary and Product Characterization

The diastereomeric products can be distinguished and characterized by ¹H NMR spectroscopy and their chromatographic behavior.

Parametercis-Isomertrans-IsomerRationale
Expected Yield High (>90%)Low to ModerateFormed via the sterically favored pathway.
TLC Rf Value Higher (Less Polar)Lower (More Polar)The hydroxyl group in the trans isomer is more exposed, leading to stronger interaction with the silica gel.
¹H NMR (CH-OH) Multiplet, distinct shiftMultiplet, distinct shiftThe proton at C3 will have different coupling constants and be in a different chemical environment in each isomer.[10][11]
¹H NMR (Ring H's) Characteristic patternDifferent patternThe relative stereochemistry dictates unique coupling constants (J-values) between adjacent ring protons.

Analytical Note: For unambiguous stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy may be required. Separation of the diastereomers can be achieved using standard silica gel chromatography, but for difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Diastereoselectivity Reaction temperature too high.For cis-selectivity, run the NaBH₄ reduction at lower temperatures (-20 °C to -40 °C).[5]
Incorrect choice of solvent.For hydride reductions, less polar solvents like THF may improve cis-selectivity over methanol.[5]
Incomplete Reaction Insufficient reducing agent.Use a slight excess of hydride reagent (1.5-2.0 eq).
Deactivated reagent.Use a fresh bottle of hydride reagent or titrate to determine its activity.
Difficult Purification Diastereomers have similar polarity.Use a longer chromatography column, a shallower solvent gradient, or switch to an HPLC system for separation.[13]

References

Application Notes and Protocols: Derivatization of the 3-Oxo Position on the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure offers a valuable scaffold for the development of novel therapeutics and functional materials.[1][3] The inherent ring strain of cyclobutane derivatives imparts specific reactivity and conformational preferences that can be strategically exploited in organic synthesis.[3] Among the various functionalized cyclobutanes, those bearing a ketone at the 3-position of a carboxylic acid or other functional group (3-oxocyclobutane derivatives) are particularly versatile intermediates. This guide provides an in-depth exploration of synthetic strategies for the derivatization of this 3-oxo position, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

The introduction of a cyclobutane ring into a molecule can improve metabolic stability, restrict conformation to enhance binding to biological targets, and serve as an isostere for other groups.[1] Several marketed drugs, such as the hepatitis C protease inhibitor boceprevir and the anticancer agent carboplatin, feature a cyclobutane core, underscoring its importance in pharmaceutical development.[2] This document will focus on key transformations of the 3-oxo group, including olefination, reduction and subsequent functionalization, and ring expansion reactions.

I. Olefination of the 3-Oxo Position: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones and aldehydes into alkenes.[4][5] This reaction is particularly useful for introducing an exocyclic double bond at the 3-position of the cyclobutane ring, a common step in the synthesis of various bioactive molecules.[6] The reaction involves the treatment of the 3-oxocyclobutane derivative with a phosphorus ylide.[4]

Mechanistic Overview

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl group to form a transient oxaphosphetane intermediate.[4][5] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward.[4][5]

Experimental Protocol: Wittig Olefination of Benzyl 3-Oxocyclobutane-1-carboxylate

This protocol details the synthesis of an exocyclic alkene from a 3-oxocyclobutane precursor, a key step in the development of a potent RORγt inverse agonist.[6]

Materials:

  • Benzyl 3-oxocyclobutane-1-carboxylate

  • (tert-Butoxycarbonylmethylene)triphenylphosphorane

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a solution of benzyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in toluene, add (tert-butoxycarbonylmethylene)triphenylphosphorane (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by silica gel column chromatography to afford the desired alkene.

Data Presentation:

Starting MaterialReagentProductYieldReference
Benzyl 3-oxocyclobutane-1-carboxylate(tert-Butoxycarbonylmethylene)triphenylphosphoraneBenzyl 3-(2-(tert-butoxy)-2-oxoethylidene)cyclobutane-1-carboxylate85%[6]

Workflow Diagram: Wittig Reaction

Wittig_Reaction start Start: Benzyl 3-oxocyclobutane-1-carboxylate reagent Add (tert-Butoxycarbonylmethylene) triphenylphosphorane in Toluene start->reagent reaction Heat to 80°C, Stir for 12h reagent->reaction workup Cool, Concentrate, Purify via Chromatography reaction->workup product Product: Benzyl 3-(2-(tert-butoxy)- 2-oxoethylidene)cyclobutane-1-carboxylate workup->product

Caption: Workflow for the Wittig olefination of a 3-oxocyclobutane derivative.

II. Reductive Amination of the 3-Oxo Position

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7][8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][10] This reaction is widely used in medicinal chemistry for the introduction of nitrogen-containing functional groups.[8]

Mechanistic Considerations

The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the 3-oxocyclobutanone, followed by dehydration to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the amine.[7][10][11] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone.[7][10]

Experimental Protocol: Reductive Amination of a 3-Oxocyclobutane Derivative

This protocol provides a general procedure for the reductive amination of a 3-oxocyclobutane.

Materials:

  • 3-Oxocyclobutane derivative (e.g., methyl 3-oxocyclobutane-1-carboxylate)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 3-oxocyclobutane derivative (1.0 eq) and the amine (1.1 eq) in DCE or THF in a round-bottom flask under an inert atmosphere.

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram: Reductive Amination

Reductive_Amination ketone 3-Oxocyclobutane imine Iminium Ion Intermediate ketone->imine + Amine, -H2O amine Amine (R-NH2) amine->imine product 3-Aminocyclobutane Derivative imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Key steps in the reductive amination of a 3-oxocyclobutanone.

III. Baeyer-Villiger Oxidation of the 3-Oxo Position

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom.[12][13][14] This reaction is a powerful tool for ring expansion and the synthesis of valuable lactone intermediates.[15]

Mechanistic Pathway

The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic addition of a peroxyacid to form a Criegee intermediate.[12] A migratory aptitude of the adjacent carbon atoms then dictates which group migrates to the oxygen of the peroxide, leading to the formation of the ester or lactone and a carboxylic acid byproduct.[13] The general migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[13]

Experimental Protocol: Baeyer-Villiger Oxidation of a Substituted Cyclobutanone

This protocol describes a general procedure for the Baeyer-Villiger oxidation of a 3-substituted cyclobutanone.

Materials:

  • 3-Substituted cyclobutanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 3-substituted cyclobutanone (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding γ-lactone.

Data Presentation:

SubstrateOxidantProductYieldReference
3-Alkylcyclobutanonem-CPBAγ-LactoneGood to Excellent[15]
3-Arylcyclobutanonem-CPBAγ-LactoneGood to Excellent[15]

Signaling Pathway Diagram: Baeyer-Villiger Oxidation

Baeyer_Villiger ketone Cyclobutanone criegee Criegee Intermediate ketone->criegee + Peroxyacid peroxyacid Peroxyacid (m-CPBA) peroxyacid->criegee migration Migratory Insertion of Oxygen criegee->migration lactone γ-Lactone migration->lactone

Caption: Mechanistic pathway of the Baeyer-Villiger oxidation of a cyclobutanone.

IV. Enolate Chemistry at the α-Position

The protons on the carbons alpha to the 3-oxo group are acidic and can be removed by a suitable base to form an enolate.[16][17][18] Enolates are powerful nucleophiles that can react with a variety of electrophiles, allowing for the introduction of substituents at the 2- and 4-positions of the cyclobutanone ring.[16]

Formation and Reactivity of Cyclobutanone Enolates

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature.[16] Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, while weaker bases at higher temperatures lead to the more stable thermodynamic enolate.[16] These enolates can then be trapped with electrophiles such as alkyl halides, aldehydes (in aldol reactions), or Michael acceptors.

Experimental Protocol: α-Alkylation of a 3-Oxocyclobutane

This protocol outlines a general procedure for the α-alkylation of a 3-oxocyclobutane derivative.

Materials:

  • 3-Oxocyclobutane derivative

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Dry ice/acetone bath

  • Syringes and needles for transfer of reagents

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath.

  • Add the 3-oxocyclobutane derivative (1.0 eq) to the cooled THF.

  • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture via syringe, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78°C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α-alkylated cyclobutanone.

Conclusion

The derivatization of the 3-oxo position on the cyclobutane ring offers a wealth of synthetic possibilities for the creation of diverse and complex molecules. The methodologies discussed herein—Wittig olefination, reductive amination, Baeyer-Villiger oxidation, and enolate alkylation—represent robust and reliable strategies for modifying this versatile scaffold. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage the unique properties of the 3-oxocyclobutane core to advance their programs in drug discovery and materials science.

References

Application Notes & Protocols: Incorporation of 1-Amino-1-(4-bromophenyl)cyclobutan-3-one into Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Amino-1-(4-bromophenyl)cyclobutan-3-one in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is paramount. The principle of "escaping from flatland"—moving away from predominantly two-dimensional aromatic structures towards more complex three-dimensional scaffolds—has gained significant traction. Saturated carbocycles, particularly strained ring systems like cyclobutanes, are increasingly recognized for their ability to confer desirable properties such as improved metabolic stability, enhanced solubility, and unique spatial arrangements of pharmacophoric elements.

This guide focuses on 1-amino-1-(4-bromophenyl)cyclobutan-3-one , a versatile and strategically designed building block for the synthesis of innovative bioactive scaffolds. This molecule embodies three key features that make it a powerful tool for drug discovery professionals:

  • A Rigid Cyclobutane Core: The four-membered ring imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

  • A Primary Amino Group: This functional handle serves as a key site for derivatization, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize structure-activity relationships (SAR).

  • A Bromophenyl Moiety: The bromine atom acts as a versatile synthetic handle, enabling late-stage diversification through a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rapid generation of analog libraries with diverse aromatic and heteroaromatic substituents.

This document provides a comprehensive overview of the synthetic utility of 1-amino-1-(4-bromophenyl)cyclobutan-3-one, complete with detailed protocols for its incorporation into a variety of novel and medicinally relevant scaffolds.

Core Synthetic Strategies & Applications

The synthetic utility of 1-amino-1-(4-bromophenyl)cyclobutan-3-one can be broadly categorized into three main areas of transformation, each offering a distinct avenue for scaffold diversification.

G cluster_n N-Functionalization cluster_c C3-Ketone Modification cluster_br C-C Bond Formation (Aryl Bromide) main 1-Amino-1-(4-bromophenyl)cyclobutan-3-one n_func Amide Formation Sulfonamide Synthesis Reductive Amination (Secondary Amines) main->n_func Amine Reactivity c_func Reductive Amination (Diamines) Wittig Olefination Spirocycle Formation main->c_func Ketone Reactivity br_func Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination main->br_func Aryl Halide Reactivity

Caption: Key functionalization pathways of 1-amino-1-(4-bromophenyl)cyclobutan-3-one.

Part 1: N-Functionalization of the Primary Amino Group

The primary amine of 1-amino-1-(4-bromophenyl)cyclobutan-3-one is a versatile nucleophile, readily undergoing a variety of transformations to introduce diverse functionalities.

N-Acylation for Amide Scaffolds

The formation of an amide bond is a cornerstone of medicinal chemistry. Acylation of the primary amine introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve 1-amino-1-(4-bromophenyl)cyclobutan-3-one (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Value/Condition
Starting Material 1-amino-1-(4-bromophenyl)cyclobutan-3-one
Acylating Agent Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
Base Triethylamine or DIPEA
Solvent Dichloromethane or DMF
Temperature 0 °C to room temperature
Typical Yield 85-95%

Part 2: Elaboration of the C3-Ketone

The ketone functionality at the C3 position provides a key entry point for significant structural modifications, including the introduction of new stereocenters and the construction of spirocyclic systems.

Reductive Amination for Diamine Scaffolds

Reductive amination of the ketone with a primary amine or ammonia source allows for the synthesis of 1,3-diaminocyclobutane derivatives.[1][2] These scaffolds are valuable in drug design as they present two points for diversification and can mimic dipeptide units.

Protocol 2: Reductive Amination with a Primary Amine

  • Reaction Setup: To a solution of 1-amino-1-(4-bromophenyl)cyclobutan-3-one (1.0 eq.) and a primary amine (1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Basify the solution with aqueous sodium hydroxide and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.

G start Dissolve Ketone & Amine imine Imine Formation (Acid Catalyst) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction workup Aqueous Work-up reduction->workup purify Purification workup->purify product 1,3-Diaminocyclobutane Derivative purify->product

Caption: Workflow for reductive amination.

Wittig Olefination for Exocyclic Alkenes

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic alkene.[3][4][5][6] This transformation is useful for creating scaffolds with altered geometries and for introducing further points of functionalization on the newly formed double bond.

Protocol 3: Wittig Olefination

  • Ylide Preparation: In a separate flask under an inert atmosphere, suspend the desired phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Reaction with Ketone: Slowly add a solution of N-protected 1-amino-1-(4-bromophenyl)cyclobutan-3-one (1.0 eq.) in THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Parameter Value/Condition
Starting Material N-protected 1-amino-1-(4-bromophenyl)cyclobutan-3-one
Wittig Reagent Phosphonium ylide (e.g., methyltriphenylphosphonium bromide + n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Typical Yield 60-80%
Spirocycle Formation

The ketone can be used to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional nature. Reaction with 1,2- or 1,3-dinucleophiles can lead to the formation of spiro-heterocycles.

Protocol 4: Synthesis of a Spiro-oxazolidine

  • Reaction Setup: Dissolve 1-amino-1-(4-bromophenyl)cyclobutan-3-one (1.0 eq.) and a suitable amino alcohol (e.g., 2-aminoethanol) (1.1 eq.) in a solvent such as toluene.

  • Dehydration: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA). Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Heat the mixture to reflux and monitor the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

Part 3: Diversification via the Bromophenyl Group

The 4-bromophenyl moiety is a key feature for late-stage functionalization, enabling the introduction of a vast array of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly robust and versatile reaction for the formation of C-C bonds between the bromophenyl group and various boronic acids or esters.[7] This allows for the introduction of diverse aryl and heteroaryl groups, which is a common strategy for optimizing the pharmacological properties of a lead compound.

Protocol 5: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the N-protected 1-amino-1-(4-bromophenyl)cyclobutan-3-one derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by flash column chromatography.

G reagents Aryl Bromide (Substrate) Arylboronic Acid Palladium Catalyst Base setup Combine Reagents in Solvent reagents->setup reaction Degas & Heat (80-100 °C) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

References

Application Notes & Protocols: Synthesis of Chiral Amines from Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclobutane-Derived Chiral Amines in Drug Discovery

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] Their stereochemistry is often critical for pharmacological activity, making the development of efficient and stereoselective synthetic methods a cornerstone of modern medicinal chemistry. Cyclobutane rings, once considered mere synthetic curiosities, are now recognized as valuable scaffolds in drug design. The inherent ring strain of approximately 26 kcal/mol influences the three-dimensional conformation of molecules, providing a unique vector in chemical space for exploring protein-ligand interactions.[3] This guide provides an in-depth exploration of advanced synthetic strategies for accessing enantioenriched chiral amines from cyclobutane precursors, targeting researchers and professionals in drug development.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of chiral amines from cyclobutane precursors can be broadly categorized into three primary strategies, each with its own set of advantages and applications. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

  • Strategy A: Asymmetric Construction of the Cyclobutane Core Followed by Functionalization. This approach focuses on first establishing the chirality on the four-membered ring and then introducing the amine functionality.

  • Strategy B: Enantioselective Transformation of Prochiral Cyclobutane Precursors. This strategy involves the direct conversion of a prochiral cyclobutanone or a related derivative into a chiral amine using catalytic asymmetric methods.

  • Strategy C: Diastereoselective Functionalization of Chiral Cyclobutane Scaffolds. This method utilizes a pre-existing chiral cyclobutane, often derived from the chiral pool, and introduces an amine-containing substituent in a diastereoselective manner.

The following sections will delve into the mechanistic underpinnings and practical applications of these strategies, complete with detailed protocols and comparative data.

Strategy A: Asymmetric Construction of the Cyclobutane Core

The enantioselective synthesis of the cyclobutane ring is a foundational step in this approach. [2+2] cycloadditions and C-H functionalization are among the most powerful tools for this purpose.[3][4][5]

A.1. Catalytic Asymmetric [2+2] Cycloaddition

Photochemical and transition-metal-catalyzed [2+2] cycloadditions are classic methods for constructing cyclobutane rings.[3][6] Recent advancements have enabled high levels of enantiocontrol. For instance, visible-light-induced asymmetric [2+2] cycloadditions can provide access to complex chiral cyclobutanes, which can then be converted to amines.[7]

A powerful recent example is the cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] cycloaddition.[7] This method provides access to oxa-[3][8]-bicyclic heptanes with excellent diastereo- and enantioselectivity. The resulting bicyclic structures can be further elaborated to yield chiral cyclobutane amino alcohols.

Logical Workflow for Cascade [2+2] Cycloaddition

G cluster_0 One-Pot Reaction cluster_1 Post-Cycloaddition Functionalization Cinnamyl Alcohol Cinnamyl Alcohol Allylic Etherification Asymmetric Allylic Etherification Cinnamyl Alcohol->Allylic Etherification Allyl Acetate Allyl Acetate Allyl Acetate->Allylic Etherification Ir Catalyst Ir Catalyst Ir Catalyst->Allylic Etherification Chiral Ligand Chiral Ligand Chiral Ligand->Allylic Etherification Photosensitizer Photosensitizer [2+2] Cycloaddition Visible-Light-Induced [2+2] Cycloaddition Photosensitizer->[2+2] Cycloaddition Chiral Ether Intermediate Chiral Ether Intermediate Allylic Etherification->Chiral Ether Intermediate Chiral Ether Intermediate->[2+2] Cycloaddition Enantioenriched Bicyclic Heptane Enantioenriched Bicyclic Heptane [2+2] Cycloaddition->Enantioenriched Bicyclic Heptane Enantioenriched Bicyclic Heptane->Further Elaboration Ring Opening Ring Opening Further Elaboration->Ring Opening Amine Installation Amine Installation Ring Opening->Amine Installation Chiral Cyclobutane Amine Chiral Cyclobutane Amine Amine Installation->Chiral Cyclobutane Amine G cluster_0 cluster_1 cluster_2 cluster_3 Prochiral Cyclobutanone Prochiral Cyclobutanone Chiral Cyclobutylamine Chiral Cyclobutylamine Prochiral Cyclobutanone->Chiral Cyclobutylamine Transaminase (R- or S-selective) Isopropylamine (amine donor) PLP (cofactor) Isopropylamine Isopropylamine Acetone Acetone Isopropylamine->Acetone Prochiral Cyclobutanone_img Prochiral Cyclobutanone_img Isopropylamine_img Isopropylamine_img Acetone_img Acetone_img Chiral Cyclobutylamine_img Chiral Cyclobutylamine_img

References

Application Notes and Protocols: A Guide to the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, constituting one of the largest enzyme superfamilies, are pivotal regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3][4] The success of drugs like Imatinib has solidified the importance of kinase inhibitors in modern medicine.[3] This guide provides a comprehensive overview of the key applications and protocols employed in the discovery and preclinical development of small molecule kinase inhibitors, designed for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring a robust and validated workflow from initial hit identification to lead optimization.

The Kinase Inhibitor Discovery Cascade: A Multi-Stage Approach

The journey of developing a kinase inhibitor is a multi-step process that begins with identifying a promising compound and culminates in a preclinical candidate with a well-defined profile. This process can be visualized as a cascade, where each stage provides critical data to inform the progression to the next.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Phase 1: Hit Identification & Initial Characterization cluster_1 Phase 2: In-Cellular Validation & Selectivity cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation High-Throughput Screening (HTS) High-Throughput Screening (HTS) Biochemical Potency (IC50) Biochemical Potency (IC50) High-Throughput Screening (HTS)->Biochemical Potency (IC50) Mechanism of Action (MoA) Mechanism of Action (MoA) Biochemical Potency (IC50)->Mechanism of Action (MoA) Cellular Target Engagement Cellular Target Engagement Mechanism of Action (MoA)->Cellular Target Engagement Cellular Functional Assays Cellular Functional Assays Cellular Target Engagement->Cellular Functional Assays Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling Cellular Functional Assays->Kinome-wide Selectivity Profiling Structural Biology Structural Biology Kinome-wide Selectivity Profiling->Structural Biology ADME/Tox Profiling ADME/Tox Profiling Structural Biology->ADME/Tox Profiling In Vivo Efficacy Models In Vivo Efficacy Models ADME/Tox Profiling->In Vivo Efficacy Models Addressing Drug Resistance Addressing Drug Resistance In Vivo Efficacy Models->Addressing Drug Resistance

Caption: The Kinase Inhibitor Discovery Workflow.

Part 1: Hit Identification and Initial Characterization

The initial phase of discovery focuses on identifying compounds that interact with the kinase of interest and characterizing the nature of this interaction biochemically.

High-Throughput Screening (HTS) for Hit Discovery

HTS is the cornerstone of hit identification, enabling the rapid screening of large compound libraries.[2][5] The choice of assay format is critical for a successful HTS campaign.

Common HTS Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence/Luminescence-Based Assays Detects the consumption of ATP (e.g., ADP-Glo™) or the generation of a phosphorylated product using specific antibodies or substrates.[6][7]High-throughput, sensitive, and widely applicable.[6][7]Prone to interference from colored or fluorescent compounds.
Fluorescence Resonance Energy Transfer (FRET) Measures the proximity of a donor and acceptor fluorophore on a substrate, which changes upon phosphorylation.[]Homogeneous assay format, good for kinetic studies.Requires labeled substrates, potential for artifacts.
Radiometric Assays Measures the incorporation of radio-labeled phosphate (³²P or ³³P) from ATP onto a substrate.Considered the "gold standard" for direct measurement of kinase activity.Requires handling of radioactive materials, low-throughput.

Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)

This protocol outlines a universal, homogeneous, luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (kinase inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, substrate, and buffer.

    • Add test compounds at various concentrations to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Causality: The two-step process is crucial. The first step terminates the kinase reaction and eliminates unused ATP, which would otherwise create a high background for the subsequent luminescence step. The second step specifically measures the ADP produced, providing a sensitive readout of kinase inhibition.

Determining Biochemical Potency (IC50)

Once hits are identified, their potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[9]

Protocol: IC50 Determination

Procedure:

  • Perform the chosen kinase assay with a serial dilution of the inhibitor. A common concentration range is from 10 µM down to 0.1 nM in 10-point, 3-fold dilutions.

  • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the kinase is essential for lead optimization.[10] Enzyme kinetics studies can differentiate between different modes of inhibition.[9][11]

Types of Inhibition:

  • ATP-Competitive: The inhibitor binds to the ATP-binding site, directly competing with ATP.[11]

  • Non-Competitive: The inhibitor binds to a site other than the ATP-binding site (an allosteric site), affecting kinase activity without preventing ATP binding.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Protocol: Enzyme Kinetics Study

Procedure:

  • Perform the kinase assay with varying concentrations of both the inhibitor and ATP.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at each inhibitor concentration.

  • Create a Lineweaver-Burk plot (double reciprocal plot) to visualize the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant).

  • The pattern of changes in Vmax and Km will indicate the mechanism of inhibition.

Data Interpretation Table:

Inhibition TypeVmaxKm
Competitive UnchangedIncreases
Non-Competitive DecreasesUnchanged
Uncompetitive DecreasesDecreases

Part 2: In-Cellular Validation and Selectivity Profiling

A compound's biochemical potency does not always translate to cellular efficacy.[12] Therefore, it is crucial to validate inhibitor activity in a more physiologically relevant context.[12][13]

Cellular Target Engagement

Target engagement assays confirm that the inhibitor binds to its intended kinase target within intact cells.[14][15]

Featured Technology: NanoBRET™ Target Engagement Assay (Promega)

The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein in live cells.[14][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase.[14]

NanoBRET_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding -> BRET Signal Kinase_NanoLuc_Inhib Kinase-NanoLuc Tracer_Inhib Fluorescent Tracer Kinase_NanoLuc_Inhib->Tracer_Inhib Displacement -> Reduced BRET Inhibitor Inhibitor Inhibitor->Kinase_NanoLuc_Inhib Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells

  • Expression vector for the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Assay Setup:

    • Dispense cells into the wells of a white assay plate.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ tracer.

    • Incubate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

    • Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, confirming target engagement.

Causality: This assay provides a quantitative measure of compound affinity in the complex milieu of a live cell, accounting for factors like cell permeability and efflux pumps that are absent in biochemical assays.

Cellular Functional Assays

These assays measure the downstream consequences of kinase inhibition, such as changes in substrate phosphorylation or effects on cell proliferation.[12][16]

Types of Cellular Functional Assays:

Assay TypePrincipleReadout
Cellular Phosphorylation Assay Measures the phosphorylation level of a known downstream substrate of the target kinase using methods like ELISA, AlphaLISA, or Western blotting.[16]Change in phospho-substrate signal.
Cell Proliferation/Viability Assay Determines the effect of the inhibitor on the proliferation and survival of cancer cell lines that are dependent on the target kinase.[16]Cell number, metabolic activity (e.g., MTT, CellTiter-Glo®).
BaF3 Cell Transformation Assay Utilizes the IL-3 dependent BaF3 cell line, which can be rendered IL-3 independent by the expression of an oncogenic kinase. Inhibition of this kinase restores IL-3 dependence and leads to cell death.[16]Cell viability.
Kinome-wide Selectivity Profiling

Most kinase inhibitors are not entirely specific and can bind to multiple kinases, leading to off-target effects.[17][18] Kinome-wide profiling is essential to understand an inhibitor's selectivity.[19]

Featured Technology: Kinobeads™ (Cellzome/GSK)

Kinobeads™ is a chemical proteomics approach that uses a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[17][20][21]

Workflow: Kinobeads™ for Selectivity Profiling

Kinobeads_Workflow Cell Lysate Cell Lysate Incubate with Inhibitor Incubate with Inhibitor Cell Lysate->Incubate with Inhibitor Incubate with Kinobeads Incubate with Kinobeads Incubate with Inhibitor->Incubate with Kinobeads Wash & Elute Wash & Elute Incubate with Kinobeads->Wash & Elute Kinobeads Kinobeads Tryptic Digestion Tryptic Digestion Wash & Elute->Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Quantify Kinase Binding Quantify Kinase Binding LC-MS/MS Analysis->Quantify Kinase Binding

Caption: Kinobeads™ experimental workflow.

Procedure:

  • Lysate Preparation: Prepare a lysate from cells or tissues of interest.

  • Competitive Binding: Incubate the lysate with the test inhibitor at various concentrations.

  • Affinity Enrichment: Add the Kinobeads™ slurry to the treated lysate to capture kinases that are not bound by the free inhibitor.

  • Sample Processing: Wash the beads to remove non-specifically bound proteins, elute the captured kinases, and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the amount of each kinase pulled down at different inhibitor concentrations. A dose-dependent decrease in the amount of a kinase indicates that it is a target of the inhibitor.[17][22]

Causality: This unbiased approach allows for the simultaneous assessment of an inhibitor's affinity for hundreds of endogenously expressed kinases in a near-physiological state, providing a comprehensive selectivity profile.[17][20]

Part 3: Lead Optimization and Preclinical Evaluation

In this phase, promising compounds are further optimized for their drug-like properties and evaluated in more complex biological systems.

Structure-Based Drug Design

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how an inhibitor binds to its target kinase.[23][24][25] This information is invaluable for rationally designing more potent and selective compounds.[23][25]

ADME/Tox Profiling

A successful drug must not only be effective but also safe and have favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are conducted to assess these properties.

In Vivo Efficacy Models

The ultimate test of a kinase inhibitor's potential is its ability to exert a therapeutic effect in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of kinase inhibitors.[10]

Addressing the Challenge of Drug Resistance

A major hurdle in kinase inhibitor therapy is the development of drug resistance.[26][27] Resistance can arise through various mechanisms, including:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket of the kinase that prevent the inhibitor from binding effectively.[28][29][30][31] The T315I mutation in BCR-ABL is a classic example.[31]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase.[27][32]

  • Target Gene Amplification: Increased expression of the target kinase can overcome the effects of the inhibitor.[26][27]

Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies to overcome them.[26][28][33]

Conclusion

The development of kinase inhibitors is a complex but rewarding endeavor that has revolutionized the treatment of many diseases. The systematic application of the biochemical, cellular, and in vivo assays outlined in this guide, coupled with a deep understanding of the underlying biological principles, is essential for successfully navigating the path from an initial hit to a life-saving therapeutic. By adhering to a rigorous and well-validated workflow, researchers can increase the probability of developing potent, selective, and durable kinase inhibitors.

References

Application Notes & Protocols: Exploring Cyclobutane-Containing Compounds as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] The design of potent and selective protease inhibitors, however, remains a significant challenge in medicinal chemistry. This document explores the strategic incorporation of the cyclobutane scaffold into inhibitor design. The unique stereochemical and conformational properties of the cyclobutane ring offer a powerful tool to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[3][4][5][6] We provide detailed mechanistic insights into the advantages of this scaffold, comprehensive, step-by-step protocols for the synthesis of a key cyclobutane building block and its subsequent evaluation in biochemical assays, and a practical guide to data interpretation for drug discovery professionals.

Introduction: The Challenge and the Opportunity

Proteases regulate immensely complex biological pathways, and their dysregulation is linked to numerous diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and cardiovascular disorders.[1][2] While numerous protease inhibitors have reached the market, challenges such as off-target effects and metabolic instability persist.[1] A central issue in inhibitor design is controlling the conformation of flexible molecules. A ligand must adopt a specific three-dimensional shape to bind effectively to a target's active site; however, flexible molecules expend a significant amount of entropic energy to achieve this "bioactive conformation," which can weaken their binding affinity.[7][8]

The strategy of conformational restriction aims to solve this problem by designing molecules that are pre-organized into a shape that is favorable for binding.[7][9][10] The cyclobutane ring has emerged as a highly effective scaffold for achieving this.[4][5][11] Its puckered, three-dimensional structure can lock key pharmacophore groups into precise spatial orientations, enhancing potency and selectivity while often improving metabolic stability.[3][6] This guide will provide researchers with the foundational knowledge and practical protocols to leverage the "cyclobutane advantage" in their protease inhibitor discovery programs.

Mechanistic Insights: Why Cyclobutane Works

The utility of the cyclobutane ring in drug design stems from its distinct structural properties, which differentiate it from both flexible linear chains and other cyclic systems.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring significantly restricts the molecule's conformational freedom.[6] This pre-organization reduces the entropic penalty paid upon binding to the enzyme's active site, often leading to a substantial increase in binding affinity and potency.[6][7]

  • Precise Vectorial Orientation: Unlike a simple double bond or a flexible alkyl chain, the defined stereochemistry of a substituted cyclobutane allows for the precise and predictable orientation of functional groups in three-dimensional space.[3][6] This is critical for optimizing interactions with specific residues in the protease active site and systematically exploring the structure-activity relationship (SAR).

  • Improved Metabolic Stability: Linear alkyl linkers are often susceptible to metabolic degradation. The cyclobutane core is generally more resistant to such enzymatic breakdown, which can extend the half-life of a drug candidate and lead to an improved pharmacokinetic profile.[6]

  • Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings.[6] This allows chemists to modulate physicochemical properties like lipophilicity and solubility while preserving or enhancing biological activity.

The following diagram illustrates the concept of a cyclobutane-containing inhibitor achieving a more favorable binding conformation within a protease active site compared to a flexible analogue.

G cluster_0 Protease Active Site cluster_1 Flexible Inhibitor cluster_2 Cyclobutane Inhibitor S1 Pocket S1 Pocket Catalytic Triad Catalytic Triad S2 Pocket S2 Pocket P1_flex P1 P1_flex->S1 Pocket Weak Interaction (High Entropy Loss) Linker_flex Flexible Linker P1_flex->Linker_flex P2_flex P2 Linker_flex->P2_flex P1_rigid P1 P1_rigid->S1 Pocket Strong Interaction (Pre-organized) Linker_rigid Cyclobutane Core P1_rigid->Linker_rigid P2_rigid P2 Linker_rigid->P2_rigid P2_rigid->S2 Pocket Optimal Fit G TargetValidation Target Validation & Assay Development HTS High-Throughput Screen (Optional) TargetValidation->HTS HitToLead Hit-to-Lead: Cyclobutane Scaffold Intro TargetValidation->HitToLead Rational Design HTS->HitToLead Synthesis Iterative Synthesis of Analogues HitToLead->Synthesis BiochemAssay Biochemical Assays (IC50, Ki, Selectivity) Synthesis->BiochemAssay BiochemAssay->Synthesis CellAssay Cell-Based Potency & Toxicity Assays BiochemAssay->CellAssay LeadOp Lead Optimization ADME In Vitro ADME (Metabolic Stability, Permeability) CellAssay->ADME ADME->LeadOp LeadOp->Synthesis Design New Analogues InVivo In Vivo PK/PD & Efficacy Studies LeadOp->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Cyclobutane motifs are increasingly vital in medicinal chemistry, offering unique structural properties for drug candidates.[1] This guide will ensure you can confidently navigate the complexities of its synthesis.

Synthesis Overview: A Strategic Approach

The target molecule is a valuable building block, incorporating a strained four-membered ring, a Boc-protected amine, and a bromophenyl group ripe for further functionalization. A common and effective strategy for this synthesis involves a multi-step sequence starting from 3-oxocyclobutanecarboxylic acid, a readily available intermediate.[2][3][4] The key transformations include an amination step followed by protection of the resulting amino group.

The general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Synthesis Pathway Start 3-Oxocyclobutanecarboxylic Acid Step1 Curtius Rearrangement or similar amination Start->Step1 1. Activation 2. Azide Formation 3. Rearrangement Intermediate 1-Amino-1-(4-bromophenyl) -3-oxocyclobutane Step1->Intermediate Step2 Boc Protection (Boc)₂O, Base Intermediate->Step2 Product Target Molecule Step2->Product Troubleshooting_Workflow Start Low or No Yield? Check_SM Is Starting Material (SM) Consumed? (TLC/LC-MS) Start->Check_SM SM_Present Problem: Incomplete Reaction Causes: - Insufficient Reagent - Low Temperature - Poor Reagent Quality Solutions: - Increase reagent equivalents - Increase temperature/time - Use fresh reagents Check_SM->SM_Present No SM_Absent Problem: Product Degradation or Side Products Causes: - Ring strain opening - Boc group cleavage - Dimerization Solutions: - Use milder workup conditions - Check pH during extraction - Ensure anhydrous conditions Check_SM->SM_Absent Yes Purification Difficulty in Purification? SM_Absent->Purification Purification_Issue Problem: Co-eluting Impurities Causes: - Similar polarity byproducts - Residual reagents Solutions: - Change chromatography solvent system - Consider recrystallization - Perform aqueous wash before column Purification->Purification_Issue Yes

References

Technical Support Center: Purification of Polar Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-CYC4-POL-PUR-V1.0

Last Updated: January 7, 2026

Introduction: The Unique Challenge of Polar Cyclobutanes

Welcome to the technical support center for the purification of polar cyclobutane derivatives. Cyclobutanes are a critical structural motif in medicinal chemistry and natural product synthesis. However, their purification presents a unique set of challenges. The inherent ring strain of the cyclobutane core can make these molecules susceptible to degradation under harsh conditions (e.g., strong acids/bases or high temperatures).[1][2][3][4] When polar functional groups (such as hydroxyls, amines, or carboxylic acids) are added to this strained scaffold, purification becomes even more complex.

These derivatives often exhibit high polarity, leading to issues like poor retention in reversed-phase chromatography and strong, often irreversible, binding to normal-phase silica gel.[5][6] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when purifying polar cyclobutane derivatives.

Q1: My polar cyclobutane derivative shows no retention on my C18 column and elutes in the void volume. What should I do?

A: This is a classic problem for highly polar compounds in reversed-phase (RP) chromatography.[5][7][8] The molecule has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.

  • Immediate Action: The first step is to confirm you are using a highly aqueous mobile phase. Many standard C18 columns suffer from "phase collapse" or "dewetting" in >95% aqueous conditions, which drastically reduces retention. Use a column specifically designed for aqueous mobile phases (often designated with "AQ" or similar branding).[9]

  • Alternative Strategy: If increasing aqueous content doesn't work, the best alternative is to switch to a different chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating very polar compounds and is often the ideal solution.[5][10][11][12][13]

Q2: My compound streaks badly or doesn't elute at all from my silica gel flash column, even with very polar solvents like methanol in dichloromethane.

A: This indicates a very strong, and likely undesirable, interaction with the silica gel. The acidic nature of silica gel is often the culprit, especially for basic (amine-containing) cyclobutane derivatives.[6]

  • Immediate Action: Try neutralizing the acidic silanol groups on the silica. You can pre-treat the column by flushing it with your eluent system containing a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%).[6][7]

  • Alternative Stationary Phases: If deactivation doesn't solve the problem, switch to a different stationary phase. Options include:

    • Alumina (Neutral or Basic): Less acidic than silica and a good choice for acid-sensitive compounds.

    • Bonded Phases: Diol or amino-functionalized silica phases can offer different selectivity and milder interactions.[14][15][16]

    • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, this can be an excellent option.

Q3: I suspect my cyclobutane is decomposing during purification. How can I confirm this and prevent it?

A: The ring strain of cyclobutanes makes them sensitive to cleavage.[17]

  • Verification: To check for stability on silica, perform a simple 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will simply move diagonally. If it's degrading, you will see new spots appearing on the second run.[6]

  • Prevention:

    • Avoid Harsh pH: Buffer your mobile phase if necessary. For silica chromatography, adding a modifier like triethylamine can help neutralize the stationary phase.[7]

    • Lower Temperatures: If possible, run columns at a lower temperature.

    • Choose a Milder Technique: If the compound is highly sensitive, avoid highly interactive chromatography (like on silica) altogether. Consider techniques like crystallization or solid-phase extraction (SPE) with a less aggressive sorbent.

Part 2: Troubleshooting Guide by Technique

This section provides a detailed, problem-and-solution-based guide for specific purification techniques.

Guide 1: Flash Chromatography (Normal & Reversed-Phase)
Problem Probable Cause(s) Recommended Solution(s)
No Elution (Normal Phase) Compound is too polar and irreversibly adsorbed to the silica gel.1. Add a Polar Modifier: Add methanol (5-20%) to your DCM or EtOAc eluent. 2. Add a Competitive Base: For basic compounds, add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase to compete for active sites.[6] 3. Switch to HILIC or Reversed-Phase. [5][13]
Streaking/Tailing Peaks 1. Strong interaction with acidic silanol groups. 2. Compound is not fully soluble in the mobile phase. 3. Column is overloaded.1. Deactivate Silica: Add a modifier like TEA as described above.[7] 2. Improve Solubility: Change the co-solvent (e.g., use THF instead of DCM) or use a stronger loading solvent. Consider dry loading if solubility is very low.[18] 3. Reduce Sample Load: Use a larger column or load less material.
No Retention (Reversed-Phase) Compound is too polar for the non-polar stationary phase.1. Increase Aqueous Content: Use a water-compatible C18 column and increase the water/buffer percentage.[8] 2. Use a More Polar RP Phase: Consider a column with an embedded polar group (EPG) or a phenyl-hexyl phase.[7] 3. Switch to HILIC mode. [10][12]
Compound Decomposition 1. Acidity of silica gel. 2. Thermal instability.1. Use Neutralized Silica or an Alternative Phase: Employ alumina or a bonded phase.[7] 2. Run the Column Quickly: Use slightly higher pressure to minimize residence time on the column. Avoid leaving the compound on the column for extended periods.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for polar compounds, but it has its own set of challenges. It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][13] Retention is based on the partitioning of the analyte into a water-rich layer on the stationary phase surface.[11]

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incorrect mobile phase pH. 2. Inappropriate buffer concentration or type. 3. Sample solvent mismatch.1. Optimize pH: The charge state of your analyte is critical in HILIC. Adjust the pH of the aqueous portion of your mobile phase to ensure your compound is in a consistent charge state.[13] 2. Adjust Buffer: Buffer concentration is key to maintaining the water layer. Start with 10-20 mM ammonium formate or acetate. 3. Dissolve in Mobile Phase: Dissolve your sample in the initial mobile phase conditions if possible to avoid peak distortion.
Irreproducible Retention Times 1. Insufficient column equilibration time. 2. Temperature fluctuations.1. Equilibrate Thoroughly: HILIC columns require much longer equilibration times than RP columns. Equilibrate with at least 10-20 column volumes of the initial mobile phase before each injection.[13] 2. Use a Column Thermostat: Maintain a consistent column temperature.
No Retention 1. Mobile phase is too polar (too much water). 2. Analyte is not polar enough for HILIC.1. Increase Organic Content: Start your gradient with a higher percentage of acetonitrile (e.g., 95%).[12] 2. Consider a Different Technique: If the compound is not sufficiently polar, reversed-phase chromatography may be more appropriate.
Guide 3: Crystallization
Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Solvent is inappropriate.1. Use More Solvent: Redissolve the oil with gentle heating and add slightly more of the primary solvent. 2. Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving it to a refrigerator or freezer. Insulate the flask. 3. Change Solvent System: Try a different solvent pair for anti-solvent crystallization or a different single solvent for cooling crystallization.[19]
No Crystals Form 1. Solution is not supersaturated enough. 2. Lack of nucleation sites. 3. Compound is too soluble in the chosen solvent.1. Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration.[19][20] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line. Add a seed crystal of the pure compound if available.[19][21] 3. Use an Anti-Solvent: If the compound is very soluble, use a solvent layering or vapor diffusion technique with an anti-solvent (a solvent in which the compound is insoluble).[20][22]
Impure Crystals 1. Crystallization occurred too quickly, trapping impurities. 2. Solvent is incorporated into the crystal lattice.1. Recrystallize: Perform the crystallization again, but more slowly. Ensure the initial hot solution is fully dissolved.[19] 2. Wash and Dry Thoroughly: Wash the filtered crystals with a small amount of cold anti-solvent and dry completely under high vacuum.

Part 3: Visualization & Protocols

Purification Method Selection Workflow

This diagram outlines a logical workflow for choosing the appropriate purification strategy for a novel polar cyclobutane derivative.

Purification_Workflow start Crude Polar Cyclobutane Derivative check_solubility Assess Solubility & Polarity (TLC) start->check_solubility crystallize Crystallization start->crystallize Alternative for all paths high_polar High Polarity (Rf ≈ 0 in EtOAc) check_solubility->high_polar High mid_polar Moderate Polarity (Rf 0.1-0.5 in EtOAc/Hex) check_solubility->mid_polar Moderate check_solubility->crystallize Alternative for all paths hilic HILIC Purification high_polar->hilic Primary Choice rev_phase Reversed-Phase Flash or HPLC high_polar->rev_phase If HILIC fails check_stability Acid/Base Stable? (2D TLC) mid_polar->check_stability stable Stable on Silica check_stability->stable Yes unstable Unstable on Silica check_stability->unstable No check_stability->crystallize Alternative for all paths normal_phase Normal Phase Flash (Silica Gel) Add 0.5% TEA for bases stable->normal_phase alt_phase Alternative Normal Phase (Alumina, Diol) unstable->alt_phase final_product Pure Product normal_phase->final_product alt_phase->final_product hilic->crystallize Alternative for all paths hilic->final_product rev_phase->crystallize Alternative for all paths rev_phase->final_product crystallize->crystallize crystallize->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: HILIC Method Development for a Polar Cyclobutane

This protocol provides a starting point for developing a purification method using HILIC.

Objective: To separate a polar, neutral cyclobutane derivative from non-polar impurities.

Materials:

  • HILIC Column (e.g., bare silica, diol, or zwitterionic phase, 5 µm particle size)

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate

  • Sample dissolved in 90:10 Acetonitrile:Water

Methodology:

  • Column Equilibration (Critical Step): Equilibrate the HILIC column with 100% Mobile Phase A for at least 15-20 column volumes at a consistent flow rate. This ensures the formation of a stable aqueous layer on the stationary phase.[13]

  • Sample Injection: Inject a small, analytical amount of the sample.

  • Gradient Elution: Run a linear gradient to scout for the optimal elution conditions.

    • 0-2 min: Hold at 100% A (5% water)

    • 2-12 min: Gradient from 100% A to 100% B (5% to 50% water)

    • 12-15 min: Hold at 100% B (50% water)

    • 15-17 min: Return to 100% A

    • 17-25 min: Re-equilibrate at 100% A

  • Analysis: Analyze the resulting chromatogram. The polar cyclobutane should be well-retained and elute during the gradient, while non-polar impurities should elute very early.

  • Optimization: Based on the scouting run, develop a focused gradient around the elution point of your target compound for preparative scale-up. Adjust the gradient slope to improve resolution from nearby impurities.

References

Technical Support Center: Diastereoselective Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving diastereoselectivity in cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing stereochemically defined cyclobutane cores. The cyclobutane motif is a critical structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the metabolic stability, solubility, and binding affinity of drug candidates.[1] However, achieving precise control over stereochemistry during its synthesis remains a formidable challenge.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to strategically design more effective and selective syntheses.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding diastereoselectivity in cyclobutane synthesis.

Q1: My [2+2] photocycloaddition is yielding a mixture of diastereomers. What are the primary factors I should investigate to improve the selectivity?

A1: Achieving high diastereoselectivity in [2+2] photocycloadditions is a frequent challenge, as the stereochemical outcome is dictated by a subtle interplay of steric and electronic factors.[2] Key parameters to investigate include:

  • Solvent Effects: The polarity of the solvent can dramatically influence the diastereoselectivity of the reaction, and in some instances, even reverse it.[2][3] A systematic screening of solvents ranging from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water) is highly recommended.[2]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the reacting partners can effectively control the facial selectivity of the cycloaddition.[4][5]

  • Substrate Control: The inherent stereochemistry of your alkene or the presence of directing groups, such as hydroxyl groups, can guide the approach of the reaction partner, leading to high diastereoselectivity.[4]

Q2: I'm observing poor diastereoselectivity in a thermal ketene cycloaddition. What is the likely cause and how can I address it?

A2: Poor diastereoselectivity in thermal ketene cycloadditions often points to a stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting alkene.[6] To mitigate this, consider the following:

  • Solvent Polarity: Decrease the polarity of the solvent. Nonpolar solvents can destabilize the charge-separated intermediate, promoting a more concerted transition state and better preserving the alkene's stereochemistry.[6] For instance, switching from acetonitrile to toluene or hexanes can be beneficial.[6]

  • Steric Hindrance: Increasing the steric bulk on either the ketene or the alkene can enhance facial selectivity by favoring the less hindered approach in the transition state.[6]

  • Lewis Acid Catalysis: The addition of a Lewis acid can promote a more concerted cycloaddition pathway by coordinating to the alkene and lowering its LUMO energy.[6][7][8] Screening various Lewis acids and optimizing reaction conditions is crucial.[6]

Q3: What is the "most stable biradical rule" in the context of the Paternò-Büchi reaction, and how does it influence the stereochemical outcome?

A3: The "most stable biradical rule" is a principle used to predict the major regio- and diastereoisomer in Paternò-Büchi reactions that proceed via a triplet excited state. The reaction favors the pathway that forms the most stable 1,4-biradical intermediate.[9] The stability of this intermediate is influenced by:

  • Radical Stabilization: Tertiary radicals are more stable than secondary, which are more stable than primary.

  • Steric Interactions: The biradical will adopt a conformation that minimizes steric strain.

The diastereoselectivity is then determined by the preferred conformation of this intermediate during intersystem crossing and subsequent ring closure.[9]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific issues encountered during cyclobutane ring formation.

Issue 1: Low Diastereomeric Ratio (dr) in a Photochemical [2+2] Cycloaddition

If you are struggling with a low diastereomeric ratio in your photochemical [2+2] cycloaddition, a systematic approach to optimization is necessary. The following workflow can help you pinpoint the critical parameters influencing your reaction's stereochemical outcome.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed solvent Screen Solvents of Varying Polarity start->solvent temperature Optimize Reaction Temperature solvent->temperature If selectivity is still low end Improved Diastereoselectivity solvent->end If selectivity improves significantly substrate Modify Substrate (Sterics/Auxiliary) temperature->substrate If further improvement is needed temperature->end If sufficient selectivity is achieved catalyst Investigate Chiral Catalysts/Sensitizers substrate->catalyst For enantioselective control substrate->end If desired diastereomer is major catalyst->end

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Detailed Steps:

  • Solvent Screening: As solvent polarity can have a profound impact, begin by running the reaction in a range of solvents.[2] It is advisable to test at least one non-polar (e.g., cyclohexane), one moderately polar (e.g., dichloromethane), and one polar aprotic solvent (e.g., acetonitrile).

  • Temperature Optimization: If solvent screening does not yield satisfactory results, investigate the effect of temperature. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often enhance diastereoselectivity.

  • Substrate Modification: If the above steps are insufficient, consider modifying the substrates. This could involve introducing a bulky protecting group to increase steric hindrance or attaching a chiral auxiliary to direct the cycloaddition.[4][6]

  • Catalyst and Sensitizer Selection: For challenging cases, especially when aiming for enantioselectivity, the use of chiral catalysts or sensitizers is a powerful strategy.[10] A dual-catalyst system, comprising a visible-light photosensitizer and a stereocontrolling Lewis acid, can be particularly effective in suppressing the racemic background reaction.[10]

Issue 2: Poor Regio- and Diastereoselectivity in Ketene Cycloadditions

Ketene cycloadditions can be prone to both regio- and diastereoselectivity issues, particularly under thermal conditions. The following guide provides a structured approach to optimizing these reactions.

Optimization Strategy for Ketene Cycloadditions

G start Poor Selectivity in Ketene Cycloaddition lewis_acid Introduce Lewis Acid Catalyst start->lewis_acid solvent_tuning Decrease Solvent Polarity lewis_acid->solvent_tuning Optimize conditions chiral_catalyst Employ Chiral Lewis Acid lewis_acid->chiral_catalyst For enantiocontrol steric_modification Increase Steric Bulk of Substituents solvent_tuning->steric_modification If further improvement needed end High Regio- and Diastereoselectivity steric_modification->end chiral_catalyst->end

Caption: A strategic workflow for enhancing selectivity in ketene cycloadditions.

Detailed Steps:

  • Lewis Acid Catalysis: The introduction of a Lewis acid is often the most impactful change you can make.[8][11] Lewis acids can promote a concerted mechanism, thereby improving both regio- and diastereoselectivity.[6][7] Start with common Lewis acids like TiCl₄ or BF₃·OEt₂.

  • Solvent Optimization: Concurrently with Lewis acid screening, optimize the solvent. As mentioned previously, less polar solvents are generally preferred for thermal ketene cycloadditions to disfavor a stepwise pathway.[6]

  • Steric Tuning: If selectivity remains an issue, consider modifying the substituents on the ketene or alkene to be bulkier. This will amplify the steric differentiation in the transition state, favoring the formation of a single diastereomer.[6]

  • Chiral Catalysis: For asymmetric synthesis, employ a chiral Lewis acid. This will create a chiral environment around the reactants, inducing facial selectivity and leading to an enantioenriched product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at improving diastereoselectivity.

Protocol 1: General Procedure for a Diastereoselective [2+2] Photocycloaddition

This protocol outlines a general method for performing a diastereoselective [2+2] photocycloaddition, which can be adapted to a variety of substrates.

Materials:

  • Alkene (1.0 equiv)

  • Carbonyl compound (1.2 equiv)

  • Degassed solvent (e.g., acetonitrile, acetone)

  • Visible light source (e.g., blue LED lamp)

  • Reaction vessel (e.g., quartz tube)

  • Stir bar

Procedure:

  • In a quartz reaction vessel equipped with a stir bar, dissolve the alkene and carbonyl compound in the chosen degassed solvent.

  • Place the reaction vessel in proximity to the visible light source.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Protocol 2: Lewis Acid-Catalyzed Diastereoselective Ketene-Alkene Cycloaddition

This protocol describes a general procedure for a Lewis acid-catalyzed [2+2] cycloaddition between a ketene (generated in situ) and an alkene.

Materials:

  • Acid chloride (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Alkene (1.5 equiv)

  • Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂) (1.1 equiv)

  • Anhydrous, non-polar solvent (e.g., toluene, hexanes)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the alkene in the anhydrous solvent and cool to the desired temperature (e.g., -78 °C).

  • Slowly add the Lewis acid to the solution and stir for 15-30 minutes.

  • In a separate flask, dissolve the acid chloride and triethylamine in the same anhydrous solvent.

  • Add the solution of the acid chloride and triethylamine dropwise to the cooled alkene/Lewis acid mixture over a period of 1-2 hours.

  • Allow the reaction to stir at the low temperature for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired cyclobutanone.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the diastereoselectivity of cyclobutane formation from selected literature examples.

Reaction TypeSubstratesCatalyst/ConditionsSolventTemp. (°C)Diastereomeric Ratio (dr)Reference
Sulfa-Michael Addition2-Bromothiophenol + Cyclobutene-esterDBUMeCNrt>95:5[1]
Sulfa-Michael AdditionThiophenol + Cyclobutene-esterDBUMeCNrt>95:5[1]
[2+2] PhotocycloadditionN-Alkyl Maleimide + StyreneAcetone (sensitizer)Acetonert90:10[12]
Rh-catalyzed ArylationCyclobutene-1-carboxylate + Arylboronic acidRh-catalyst with chiral diene ligandDioxane/H₂O80>95:5

Conclusion

The stereocontrolled synthesis of cyclobutanes is a challenging yet rewarding endeavor, with significant implications for the development of novel therapeutics and complex molecules. By systematically evaluating the effects of solvent, temperature, steric and electronic properties of substrates, and the use of catalysts, researchers can significantly improve the diastereoselectivity of their cyclobutane-forming reactions. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations.

References

Technical Support Center: Advanced Strategies for Boc Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the N-protection of sterically hindered primary and secondary amines using the tert-butoxycarbonyl (Boc) group. Here, we move beyond standard textbook procedures to provide field-proven insights, detailed troubleshooting protocols, and a comparative analysis of reagents to overcome even the most stubborn protection reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Boc protection using Boc₂O and a base like triethylamine (TEA) is failing or giving very low yields for my sterically hindered amine. Why is this happening?

A1: This is a classic challenge in amine protection chemistry. The failure of standard protocols with sterically hindered amines, such as 2,6-diisopropylaniline or di-tert-butylamine, stems from two primary factors:

  • Low Nucleophilicity: Steric bulk around the nitrogen atom physically obstructs the approach of the electrophilic di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the nitrogen, while available, cannot effectively attack the carbonyl carbon of the anhydride.[1] For aromatic amines (anilines), this effect is compounded by the delocalization of the nitrogen's lone pair into the aromatic ring, which further reduces its nucleophilicity.

  • Ineffective Acylating Agent: Di-tert-butyl dicarbonate is a relatively mild and bulky acylating agent. For a highly accessible, nucleophilic amine, it is perfectly suitable. However, for a hindered amine, the activation energy for the reaction is too high, resulting in a sluggish or non-existent reaction at standard temperatures.[2] A simple base like triethylamine is often insufficient to overcome this energy barrier.

This leads to incomplete reactions, even with extended reaction times or elevated temperatures, which can in turn promote side reactions and decomposition.

Q2: I've heard that adding 4-(Dimethylamino)pyridine (DMAP) can significantly improve yields. What is the scientific reason for this, and is it always the best solution?

A2: The use of catalytic DMAP is a powerful strategy for protecting hindered amines, and its effectiveness is rooted in its mechanism of action as a superior acyl transfer catalyst.[3]

Causality Behind DMAP Catalysis:

Instead of acting as a simple base, DMAP functions as a nucleophilic catalyst . The reaction proceeds via a two-step mechanism that generates a highly reactive intermediate:

  • Formation of a Potent Acylating Agent: The highly nucleophilic pyridine nitrogen of DMAP rapidly attacks the Boc anhydride. This is much faster than the attack by the hindered amine. This step forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.

  • Acyl Transfer: This pyridinium intermediate is a significantly more potent acylating agent than Boc₂O itself. The positive charge on the pyridine ring makes the carbonyl carbon extremely electrophilic. Even a weakly nucleophilic, sterically hindered amine can now effectively attack this activated carbonyl, transferring the Boc group to the amine and regenerating the DMAP catalyst.

DMAP_Catalysis cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Acyl Transfer Boc2O Boc₂O (Di-tert-butyl dicarbonate) Intermediate N-Boc-DMAP⁺ Intermediate (Highly Reactive) Boc2O->Intermediate + DMAP HinderedAmine R₂NH (Hindered Amine) DMAP DMAP (Catalyst) ProtectedAmine R₂N-Boc (Product) Intermediate->ProtectedAmine + R₂NH RegenDMAP DMAP (Regenerated) ProtectedAmine->RegenDMAP - DMAP

Is it always the best solution? Not necessarily. While highly effective, the increased reactivity of the DMAP-activated intermediate can also promote side reactions, especially with primary amines. This can lead to the formation of isocyanate and urea byproducts (see Q3). Therefore, for primary amines, careful control of temperature and stoichiometry is crucial. For extremely hindered secondary amines, DMAP catalysis is often the method of choice.

Q3: When I use DMAP with my primary hindered amine, I see byproducts in my mass spec that correspond to isocyanate and urea formation. What is happening and how can I prevent this?

A3: This is a well-documented side reaction pathway when using the highly active Boc₂O/DMAP system, particularly with primary amines.[4] The reaction can diverge from the desired N-Boc protection to form a reactive isocyanate intermediate.

Mechanism of Side Product Formation:

  • Formation of a Carbamic-Carbonic Anhydride: The primary amine reacts with the N-Boc-DMAP⁺ intermediate to form the desired N-Boc product. However, this product can react again with another molecule of the activated intermediate to form an unstable carbamic-carbonic anhydride.

  • Elimination to Isocyanate: This anhydride can then eliminate tert-butanol and regenerate DMAP to form a highly reactive isocyanate (R-N=C=O).

  • Urea Formation: The isocyanate can then be attacked by any remaining unreacted primary amine in the mixture, leading to the formation of a symmetrical N,N'-disubstituted urea byproduct.

Prevention Strategies:

  • Control Stoichiometry: Use only a catalytic amount of DMAP (0.05 - 0.2 equivalents).

  • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly suppress the formation of the anhydride intermediate.

  • Alternative Reagents: For particularly sensitive primary amines, consider using a more reactive, targeted Boc-donating reagent that does not require DMAP activation, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Comparative Analysis of Boc-Protection Methods for Hindered Amines

Choosing the right methodology is critical for success. The following table provides a comparative analysis of common and advanced methods for the Boc protection of representative sterically hindered amines. Yields are highly substrate and condition-dependent but this table serves as a general guide.

SubstrateMethodTypical ConditionsYield (%)Key AdvantagesDisadvantagesRef.
2,6-Diisopropylaniline (Boc)₂O / TEACH₂Cl₂, Reflux, 24h< 10%Standard, inexpensive reagents.Ineffective for this substrate due to extreme steric hindrance.[1]
2,6-Diisopropylaniline (Boc)₂O / DMAP (cat.)CH₂Cl₂, RT, 12-18h75-85%Highly effective due to catalytic activation.Can be slow; requires careful monitoring to avoid side reactions.[5]
Di-tert-butylamine (Boc)₂O / DMAP (cat.)Dioxane, 60 °C, 12h~50%One of the few methods that works for this extremely hindered amine.Requires elevated temperature and can still be low-yielding.[6]
2,2,6,6-Tetramethylpiperidine (TMP) (Boc)₂O / DMAP (cat.)THF, RT, 4 daysLow to ModerateStandard reagents.Very sluggish reaction with this exceptionally hindered secondary amine.[6]
Hindered Secondary Amine N-Boc-BenzotriazoleTHF, RT, 2-4h> 90%Highly reactive, stable solid reagent; often gives very clean reactions.Reagent is more expensive; benzotriazole byproduct must be removed.[2]
Hindered Primary Amine Boc-ONDioxane/Water, TEA, RT, 2-3h> 95%Excellent for primary amines; minimizes urea formation; clean workup.Less common reagent; oxime byproduct must be removed via extraction.

Recommended Experimental Protocols

Protocol 1: Gold Standard for Hindered Secondary Amines using DMAP

This protocol is optimized for challenging secondary amines where standard methods fail.

  • Objective: To synthesize N-Boc-di-tert-butylamine.

  • Reagents:

    • Di-tert-butylamine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 2.0 equiv)

    • 4-(Dimethylamino)pyridine (DMAP, 0.2 equiv)

    • Anhydrous Dioxane

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add di-tert-butylamine and anhydrous dioxane (to make a 0.2 M solution).

    • Add DMAP, followed by the portion-wise addition of (Boc)₂O.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the final product.[6]

Protocol 2: High-Efficiency Method for Hindered Primary Amines using Boc-ON

This protocol is designed to minimize side reactions like urea formation, which are common with hindered primary amines.

  • Objective: To synthesize N-Boc-2,6-diisopropylaniline.

  • Reagents:

    • 2,6-diisopropylaniline (1.0 equiv)

    • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON, 1.1 equiv)

    • Triethylamine (TEA, 1.5 equiv)

    • 1:1 (v/v) Dioxane/Water

  • Procedure:

    • In a round-bottomed flask, dissolve 2,6-diisopropylaniline and triethylamine in the 1:1 dioxane/water solvent mixture (approx. 1.2 mL per mmol of amine).

    • At room temperature, add Boc-ON with vigorous stirring.

    • Continue stirring for 2-4 hours. The mixture should become homogeneous.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the mixture with water (approx. 1.5 mL per mmol of amine).

    • Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

    • Acidify the aqueous layer carefully with a 5% citric acid solution and immediately extract three times with ethyl acetate.

    • Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc product, which can be purified by chromatography if necessary.

References

Technical Support Center: Stereochemical Integrity in Chiral Cyclobutane Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral cyclobutane scaffolds. The unique chemical properties of cyclobutanes, driven by their inherent ring strain, make them valuable building blocks in medicinal chemistry and natural product synthesis.[1][2][3] However, this same reactivity presents significant challenges in maintaining stereochemical integrity during subsequent chemical modifications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and preserve the enantiopurity of your chiral cyclobutanes.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: I'm observing significant racemization of my chiral cyclobutane, which has a ketone functional group, when treating it with a base. What is happening and how can I prevent it?

A1: Underlying Cause & Mechanism

This is a classic case of base-catalyzed racemization via enolate formation. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is acidic. A base can deprotonate this position, creating a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of enantiomers—a process known as racemization or epimerization.[4] The high ring strain in the cyclobutane can sometimes facilitate this process compared to larger, less strained rings.[5][6]

Mechanism of Base-Catalyzed Racemization

G cluster_1 Planar Intermediate start R-Enantiomer (Chiral Center at α-Carbon) enolate Achiral Enolate (Loss of Stereochemistry) start->enolate Base (e.g., OH⁻) Deprotonation end_R R-Enantiomer enolate->end_R Protonation (from one face) end_S S-Enantiomer enolate->end_S Protonation (from other face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Solutions & Protocols

  • Protect the Carbonyl Group: The most robust solution is to temporarily protect the ketone to remove the acidic α-hydrogen. Converting the ketone to a ketal is a common and effective strategy.[7]

    Protocol: Ketal Protection of a Chiral Cyclobutanone

    • Setup: To a solution of your chiral cyclobutanone (1.0 eq) in dry toluene (0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction by TLC or GC-MS until the starting material is consumed. The removal of water drives the equilibrium towards the ketal product.

    • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting ketal-protected cyclobutane by column chromatography.

    • Modification & Deprotection: You can now perform your desired modification on other parts of the molecule under basic conditions without risking racemization at the α-carbon. The ketal is stable to most basic reagents. To deprotect, treat the molecule with a mild aqueous acid (e.g., dilute HCl or acetic acid).

  • Use Non-Nucleophilic/Bulky Bases at Low Temperatures: If protection is not an option, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at very low temperatures (e.g., -78 °C). This favors kinetic deprotonation and can minimize the time the enolate exists, potentially reducing the extent of racemization before the next reaction step occurs.

Q2: My reaction requires acidic conditions, but I'm losing enantiomeric purity. Why does this happen even without an α-carbonyl proton?

A2: Underlying Cause & Mechanism

Acid-catalyzed racemization in cyclobutanes can occur through several mechanisms:

  • Enolization: Similar to the base-catalyzed route, if a carbonyl is present, acid can catalyze the formation of a planar enol intermediate, leading to racemization.[8]

  • Carbocation Formation: If a substituent on a stereocenter can be protonated and leave as a stable neutral molecule (e.g., an alcohol leaving as water), a planar carbocation intermediate can form. Subsequent re-addition of a nucleophile can occur from either face, causing racemization.

  • Ring-Opening/Closing Equilibrium: The significant ring strain of cyclobutanes (approx. 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[1][9] Acid can catalyze a reversible ring-opening to an acyclic intermediate, which can re-close to form either enantiomer, thus scrambling the stereocenter.

Troubleshooting Workflow for Racemization

G start Racemization Observed in Chiral Cyclobutane Modification cond What are the reaction conditions? start->cond acid acid cond->acid Acidic base base cond->base Basic thermal thermal cond->thermal Thermal / Neutral acid_mech Probable Cause: - Enol Formation - Carbocation Intermediate - Ring-Opening acid->acid_mech base_mech Probable Cause: - Enolate Formation base->base_mech thermal_mech Probable Cause: - Diradical Intermediates - Pericyclic Reactions thermal->thermal_mech sol_acid Solution: - Use non-acidic reagents - Employ acid-stable protecting groups - Lower reaction temperature acid_mech->sol_acid sol_base Solution: - Protect α-protons (e.g., ketal) - Use bulky, non-nucleophilic bases - Run at low temperature (-78 °C) base_mech->sol_base sol_thermal Solution: - Lower reaction temperature - Use catalysis to lower activation energy - Avoid prolonged heating thermal_mech->sol_thermal

Caption: Decision-making workflow for troubleshooting racemization.

Solutions

  • Use Milder Lewis Acids: Instead of strong Brønsted acids (like HCl or H₂SO₄), consider using milder Lewis acids that can coordinate to your functional group of interest without promoting extensive protonation or carbocation formation.

  • Employ Acid-Stable Protecting Groups: If a sensitive functional group elsewhere in the molecule requires protection, ensure the protecting group itself and the deprotection conditions are compatible with the stereocenter's stability.[10][11]

  • Aprotic, Non-polar Solvents: Use solvents that are less likely to support the formation of ionic intermediates. Solvents like hexane or toluene are preferable to polar, protic solvents like methanol or water.

Frequently Asked Questions (FAQs)

Q: What makes chiral cyclobutanes so susceptible to racemization in the first place?

A: The primary reason is their significant ring strain . A typical sp³ hybridized carbon prefers a bond angle of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles are forced to be 90°.[9][12] This deviation, known as angle strain, combined with torsional strain from eclipsing hydrogens, results in a total ring strain of about 26.3 kcal/mol.[6] This stored energy means that any reaction pathway that allows for the temporary breaking or flattening of the ring has a lower overall activation energy compared to a similar reaction in a strain-free system like cyclohexane. Intermediates like carbocations, enolates, or radicals that are planar at the chiral center provide such a low-energy pathway for racemization.

Q: What are the best analytical methods to confirm the stereochemical purity of my cyclobutane product?

A: It is crucial to quantify the enantiomeric excess (ee) of both your starting material and your product to confirm that your reaction proceeded without racemization. The most common and reliable methods are:

Analytical MethodPrincipleAdvantagesCommon Use Case
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Highly accurate, reproducible, and widely applicable.[13][14]Gold standard for routine ee determination of purified samples.
Chiral GC Similar to HPLC but for volatile compounds, using a chiral stationary phase in a gas chromatograph.Excellent for volatile, thermally stable cyclobutane derivatives. Requires very small sample sizes.[15]Analysis of small, non-polar cyclobutanes.
NMR Spectroscopy Using a chiral solvating agent or a chiral lanthanide shift reagent to induce diastereomeric environments, causing separate signals for each enantiomer.Provides structural information simultaneously. No separation is needed.Quick analysis of crude reaction mixtures to estimate ee.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Very sensitive and can provide information on absolute configuration.Used in specialized cases, often for compounds with strong chromophores.[16]

Protocol: General Workflow for ee% Determination by Chiral HPLC

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your cyclobutane's functional groups. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

  • Method Development: Dissolve a small amount of your potentially racemic product in a suitable mobile phase solvent. Screen different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline separation of the two enantiomer peaks.

  • Sample Preparation: Accurately prepare a dilute solution (e.g., ~1 mg/mL) of your purified product in the optimized mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).

  • Validation: For absolute certainty, if available, inject standards of the pure enantiomers to confirm peak identity.[13]

Q: Can I use protecting groups to sterically hinder reactions and preserve a nearby stereocenter?

A: Yes, this is an excellent and widely used strategy. A bulky protecting group can serve two purposes:

  • Electronic Deactivation: As discussed (e.g., ketal formation), it deactivates functional groups that promote racemization.[7]

  • Steric Shielding: A large protecting group can physically block one face of the cyclobutane ring, directing an incoming reagent to attack from the less hindered face. This is a key principle in diastereoselective reactions and can be used to preserve the integrity of an existing stereocenter by preventing reagents from approaching it. The choice of a sufficiently bulky protecting group (e.g., a triisopropylsilyl (TIPS) ether instead of a trimethylsilyl (TMS) ether) can be critical.

By understanding the mechanisms of racemization and employing these preventative and analytical strategies, you can successfully perform complex modifications on chiral cyclobutanes while preserving their valuable stereochemical information.

References

Managing ring strain in subsequent reactions of cyclobutane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing ring strain in subsequent reactions of cyclobutane intermediates. This resource is designed for researchers, scientists, and drug development professionals navigating the unique chemical behavior of four-membered rings. The inherent strain energy of cyclobutanes presents both a synthetic opportunity and a significant challenge. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.

Section 1: Frequently Asked Questions - Understanding the Core Challenge

This section addresses fundamental concepts regarding the stability and reactivity of cyclobutane rings.

Q1: What exactly is "ring strain" in cyclobutane and why is it a critical factor in my reactions?

A: Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol.[1][2][3] This instability arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles in cyclobutane are forced to be around 88°-90°, a major deviation from the ideal 109.5° for sp³ hybridized carbon.[2][4][5] This compression of bond angles leads to inefficient orbital overlap and inherent instability.

  • Torsional Strain: To relieve some angle strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][2] While this helps, it does not eliminate the eclipsing interactions between adjacent C-H bonds, which contribute to torsional strain.[2]

This stored energy makes the cyclobutane ring susceptible to reactions that can relieve this strain, namely ring-opening.[6][7] Therefore, any subsequent reaction must be planned with the consideration that the four-membered ring is an energetically "primed" functional group, not an inert scaffold.

Q2: My goal is to use the cyclobutane as a rigid scaffold in a drug candidate. How "chemically inert" can I consider it to be?

A: While it is a highly strained carbocycle, cyclobutane is often described as relatively chemically inert compared to its even more strained counterpart, cyclopropane.[1][8] Its utility in drug design stems from this balance; it acts as a conformationally rigid linker that improves metabolic stability and orients pharmacophores precisely without the high reactivity of cyclopropane.[8][9]

However, its stability is highly conditional. It is unstable at high temperatures (above 500 °C) and can be opened under various catalytic conditions, particularly with transition metals like nickel or platinum under hydrogenation, or through reactions involving strong acids, bases, or nucleophiles.[7][10][11] The key is to choose subsequent reaction conditions that are mild enough to avoid providing the activation energy needed for ring cleavage.

Q3: When should I be most concerned about an unwanted ring-opening reaction?

A: Concern for unwanted ring-opening should be highest under the following conditions:

  • High Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring cleavage.[10]

  • Presence of Transition Metal Catalysts: Many transition metals (e.g., Pd, Rh, Ni, Pt) can insert into the strained C-C bonds, leading to ring-opening pathways.[7]

  • Strongly Acidic or Basic Conditions: These can promote cationic or anionic rearrangements that relieve ring strain.[11]

  • Generation of Reactive Intermediates: If a reaction generates a carbocation, radical, or carbanion adjacent to or on the ring, rearrangement via ring-opening can become a favorable pathway.

  • Specific Substitution Patterns: The presence of certain activating groups, such as in donor-acceptor cyclobutanes, can significantly lower the barrier to ring-opening.[12]

Section 2: Troubleshooting Guide - Preserving the Cyclobutane Ring

This section focuses on issues encountered when the goal is to perform chemistry on substituents of the cyclobutane ring without breaking it.

Q4: I'm attempting a Pd-catalyzed C–H arylation on my cyclobutane substrate, but I'm getting low yields and a complex mixture. What's going wrong?

A: This is a common challenge. While C-H functionalization is a powerful tool, the high reactivity of cyclobutanes requires careful catalyst and condition selection.[13][14][15]

  • Causality: The issue likely stems from competing reaction pathways. The palladium catalyst, designed to activate C-H bonds, can also interact with the strained C-C bonds of the ring, leading to ring-opening side products. Furthermore, the unique puckered geometry of the cyclobutane can create subtle steric and electronic effects that hinder the desired reaction.[15]

  • Troubleshooting Steps:

    • Catalyst Choice is Critical: Standard C-H activation catalysts may not be suitable. Rhodium(II) catalysts, for example, have been shown to offer excellent chemo- and regioselectivity in C-H functionalization of cyclobutanes by favoring C-H insertion over C-C bond cleavage.[13] Judicious choice of the rhodium catalyst's ligand framework can even direct the functionalization to different positions (e.g., C1 vs. C3).[13]

    • Directing Group Strategy: Employing a strong directing group (like an aminoquinoline) can effectively localize the metal catalyst to the desired C-H bond, outcompeting the undesired interaction with the ring's C-C bonds.[14][15] This strategy has been shown to be surprisingly effective, with cyclobutane substrates sometimes outperforming acyclic analogues.[14][15]

    • Reaction Conditions: Lower the reaction temperature to disfavor high-energy ring-opening pathways. Screen different solvents and additives that may stabilize the desired catalytic intermediate.

Q5: I'm trying to synthesize my cyclobutane intermediate via a [2+2] photocycloaddition, but the yield is poor and I see a lot of starting material and polymer.

A: Low yields in [2+2] photocycloadditions are a frequent but often solvable problem.[16] The issue usually lies in the photochemical setup or the intrinsic reactivity of the substrates.

  • Causality: Photocycloadditions rely on the generation of an excited state that can react with a ground-state alkene.[17] If this process is inefficient, or if competing pathways like dimerization or polymerization are faster, the yield of the desired heterodimer will be low.[18][19]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.

  • Detailed Recommendations:

    • Light Source: Ensure your UV lamp's wavelength is appropriate for exciting your substrate. For many enones, a medium-pressure mercury lamp is effective.[16]

    • Concentration: If the reaction is intermolecular, concentration is key. If too dilute, the excited state may decay before encountering a reaction partner. If too concentrated, substrate dimerization or polymerization may dominate.

    • Use a Photosensitizer: If direct irradiation is inefficient, a triplet sensitizer like acetone or benzophenone can be a game-changer.[16][20] The sensitizer absorbs the light and transfers the energy to your substrate, populating the reactive triplet state more efficiently.

    • Degas Rigorously: Oxygen is a notorious quencher of excited states. Ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[16]

Section 3: Troubleshooting Guide - Controlling Ring-Opening Reactions

This section addresses scenarios where ring cleavage is either desired or an unavoidable side reaction.

Q6: I am attempting a thermal ring-opening of a cyclobutene derivative, but the reaction is not proceeding or requires extremely high temperatures. How can I facilitate this?

A: The thermal electrocyclic ring-opening of cyclobutenes to butadienes is governed by Woodward-Hoffmann rules and is often a high-energy process.

  • Causality: The activation barrier for this reaction is sensitive to the substitution pattern on the ring. The substituents influence the stability of the transition state and the resulting diene.

  • Troubleshooting Steps:

    • Introduce Strain-Relieving Substituents: Attaching bulky groups can introduce additional ground-state strain, lowering the activation energy for ring-opening.

    • Utilize Donor-Acceptor Systems: Placing an electron-donating group on one sp³ carbon and an electron-accepting group on the other can significantly facilitate ring cleavage by stabilizing a zwitterionic intermediate upon bond breaking.[12]

    • Photochemical Conditions: Consider a photochemical approach. Light can promote an electron to an antibonding orbital, often leading to a symmetry-allowed (and thus lower energy) ring-opening pathway under different stereochemical rules (disrotatory).[17]

    • Lewis Acid Catalysis: For some systems, particularly those involving cyclobutanones, a Lewis acid can coordinate to the carbonyl, weakening the ring bonds and promoting rearrangement or opening.[6]

Q7: My ring-opening reaction is giving me a mixture of regio- and stereoisomers. How can I improve selectivity?

A: Lack of selectivity is a classic problem when multiple pathways are available for relieving ring strain.

  • Causality: The regioselectivity of ring-opening is determined by which C-C bond is cleaved. This is influenced by electronic effects (cleavage to form the most stable carbocation, radical, or carbanion) and steric effects. Stereoselectivity is governed by the reaction mechanism (e.g., thermal conrotatory vs. photochemical disrotatory openings).[21][22]

  • Decision Framework for Improving Selectivity:

    Caption: Decision framework for troubleshooting selectivity in cyclobutane ring-opening reactions.

  • Key Strategies:

    • Electronic Control: Install substituents that will electronically bias the cleavage of a specific bond. For instance, a phenyl group will stabilize an adjacent positive charge, favoring cleavage that places a cationic intermediate at that position.

    • Catalyst Control: Transition metal-catalyzed ring-openings can proceed through well-defined organometallic intermediates, often providing exquisite control over which bond breaks and the subsequent stereochemistry.

    • Mechanism Switching: If a thermal reaction is unselective, switching to photochemical conditions will change the orbital symmetry requirements and may favor a different, more selective pathway.[22]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Catalyst-Controlled C-H Functionalization of Cyclobutanes Based on the methodology for rhodium-catalyzed C-H insertion.[13]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.5–1 mol %).

  • Reagent Addition: Add the cyclobutane substrate (1.0 equivalent) followed by anhydrous dichloromethane (DCM), typically 2 mL per 1 mmol of substrate.

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Diazo Compound Addition: While stirring the reaction mixture, slowly add a solution of the diazo compound (e.g., ethyl 2-diazoacetate, 1.1 equivalents) in anhydrous DCM via a syringe pump over 2-4 hours. Safety Note: Diazo compounds are potentially explosive and should be handled with care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized cyclobutane product. Determine enantiomeric excess (ee) by chiral HPLC analysis if applicable.

Protocol 2: General Procedure for Visible-Light Mediated [2+2] Cycloaddition Based on modern photocatalytic methods.[16]

  • Preparation: To a screw-cap vial, add the alkene substrate 1 (1.0 equivalent), alkene substrate 2 (1.2-2.0 equivalents), and a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol %).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or acetone) that has been thoroughly degassed with argon for at least 30 minutes.

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40W). Ensure the reaction is stirred vigorously to ensure even irradiation. For temperature-sensitive reactions, a fan may be used to maintain room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Photochemical reactions can run for 12-48 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.

Section 5: Data Summary

Table 1: Comparison of Ring Strain Energies in Small Cycloalkanes

CycloalkaneRing SizeStrain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane3~27.6-28.1Angle, Torsional
Cyclobutane4~26.3Angle, Torsional
Cyclopentane5~7.1Torsional
Cyclohexane6~0(Essentially strain-free in chair conformation)
Data compiled from sources.[1][2][3][4]

References

Technical Support Center: Purification of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of this key synthetic intermediate. This guide provides in-depth, experience-driven answers to common issues, detailed protocols, and logical workflows to help you achieve high purity and yield in your preparations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges observed during the purification of this compound.

Q1: My final product is a persistent oil or waxy solid that is difficult to handle and purify. How can I induce crystallization?

Answer: This is a very common issue with many N-Boc protected intermediates, which often exhibit a reluctance to crystallize due to conformational flexibility and the presence of minor impurities that inhibit lattice formation.[1][2]

Root Causes & Solutions:

  • Residual Solvents: Trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or THF can plasticize the product, preventing solidification.

    • Solution: Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours to remove all volatile residues.[1]

  • Inhibitory Impurities: Even small amounts of structurally similar impurities or unreacted starting materials can disrupt the crystal lattice.

    • Solution: First, attempt a primary purification step like a rapid filtration through a small plug of silica gel to remove polar baseline impurities. Then, proceed with crystallization attempts.

  • Supersaturation & Nucleation Issues: The product may be pure but requires specific conditions to nucleate and crystallize.

    • Protocol: A proven technique is to dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, EtOAc) and then add a poor solvent (e.g., hexane, pentane) dropwise until turbidity persists.[3] Let the solution stand, covered, at room temperature or in a refrigerator. Scratching the inside of the flask with a glass rod can initiate nucleation.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the supersaturated solution is the most effective method to induce crystallization.[4][5]

    • Pulping/Trituration: Dissolve or suspend the oil in a non-polar solvent in which the product is only sparingly soluble (e.g., hexane or a diethyl ether/hexane mixture). Stir vigorously for several hours. This process can wash away soluble impurities and induce the product to precipitate as a solid, which can then be filtered.[2][5]

Q2: I observe a significant amount of unreacted starting material (e.g., a cyclobutanone precursor) in my crude product. What is the most efficient removal strategy?

Answer: The presence of unreacted starting materials points to an incomplete reaction. The optimal purification strategy depends on the chemical nature of the impurity. Given the structure of your target molecule, a common precursor is a cyclobutanone derivative.

Troubleshooting Strategy:

  • Flash Column Chromatography: This is the most versatile and generally effective method for separating compounds with different polarities.[6][7] The target product, with its Boc group and ketone, has moderate polarity. A gradient elution from a non-polar solvent system (e.g., Hexane/EtOAc) is typically successful.

    • Solvent System Selection: Start with TLC analysis to determine an appropriate solvent system. Aim for an Rf value of ~0.3 for your product. A typical starting point would be a 10-30% Ethyl Acetate in Hexane mixture.

  • Acid-Base Extraction: If the starting material has a functional group with different acid/base properties, a liquid-liquid extraction can be highly effective. For instance, if a precursor amine was used, an acidic wash (e.g., with 1 M HCl) would protonate and move it to the aqueous layer, while your N-Boc protected product remains in the organic layer. Caution: The Boc group is acid-labile.[8][] Avoid prolonged exposure to strong acids. Use dilute acid, perform the wash quickly, and immediately follow with a wash using saturated sodium bicarbonate solution to neutralize any residual acid.

Q3: My LC-MS and/or NMR suggests the presence of a diastereomer or epimer. How can this form and how do I separate it?

Answer: The stereocenter at the C1 position (bearing the amino group) is susceptible to epimerization, especially if the synthesis involves basic or acidic conditions that can lead to the formation of an enolate or enol intermediate of the cyclobutanone.[10][11] This can result in a mixture of diastereomers if other stereocenters are present or epimers if it's the only one.

Mechanism & Separation:

  • Formation: The protons alpha to the ketone are acidic. Under basic conditions, deprotonation can lead to a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization or epimerization at the adjacent C1 center.

  • Separation:

    • Chromatography: Diastereomers often have slightly different polarities and can be separated by careful flash column chromatography.[6] You may need to use a less polar, high-resolution solvent system (e.g., Toluene/Acetone or DCM/Methanol gradients) and high-quality silica gel.

    • Recrystallization: Fractional crystallization can sometimes be effective. As one diastereomer crystallizes, the other remains enriched in the mother liquor. This often requires multiple recrystallization steps and can lead to significant yield loss.

Q4: I'm seeing evidence of Boc group cleavage (a new, more polar spot on TLC, a mass corresponding to the free amine). What causes this and how can I purify my product?

Answer: The tert-butyloxycarbonyl (Boc) group is designed to be stable to basic and nucleophilic conditions but is readily cleaved by acid.[12][13]

Common Causes of Unintentional Deprotection:

  • Acidic Workup: Using strong acids (e.g., concentrated HCl) during workup is a primary cause of deprotection.[14]

  • Chromatography on Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete Boc cleavage, especially during long exposure on a column. This is exacerbated by certain solvents, like methanol in DCM, which can generate trace HCl.

  • Storage: Storing the compound in acidic solvents or in the presence of acidic impurities can lead to slow degradation over time.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% Et3N in your eluent). This will neutralize the acidic sites and protect the Boc group.

  • Buffered Workup: During workup, use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture before extraction.

  • Separation of the Free Amine: If deprotection has already occurred, the resulting free amine is significantly more polar and basic than your desired product. It can be easily removed by:

    • Acid Wash: A wash with dilute acid (e.g., 1% citric acid or 0.5 M HCl) will extract the basic amine into the aqueous layer. Remember to quickly neutralize your organic layer afterward.

    • Chromatography: The free amine will have a much lower Rf value and will likely stick to the baseline on silica gel, allowing for easy separation from the desired product.

Purification Decision Workflow

This flowchart provides a logical path to selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) check_impurities Identify Major Impurities start->check_impurities sm Unreacted Starting Materials (SMs) check_impurities->sm SMs epimers Diastereomers / Epimers check_impurities->epimers Isomers deprotected Boc-Deprotected Amine check_impurities->deprotected Deprotection oily Product is an Oil/ No distinct impurities check_impurities->oily Oily Product polar_sm SMs are highly polar (e.g., amines, salts) sm->polar_sm acid_base_wash Perform Acid/Base Wash polar_sm->acid_base_wash Yes chromatography Flash Column Chromatography polar_sm->chromatography No nonpolar_sm SMs are non-polar or of similar polarity high_res_chrom High-Resolution Flash Chromatography epimers->high_res_chrom deprotected->acid_base_wash recrystallize Recrystallization or Trituration oily->recrystallize acid_base_wash->chromatography final_product Pure Product chromatography->final_product recrystallize->final_product high_res_chrom->final_product

Caption: Purification troubleshooting workflow.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

This method is ideal for separating the target compound from less polar starting materials and more polar byproducts, while preventing acid-catalyzed deprotection.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Triethylamine (Et3N)

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Solvent System Selection: On a TLC plate, spot your crude material. Develop the plate in various Hex/EtOAc ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system should give your product an Rf of approximately 0.25-0.35.

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with your initial, most non-polar eluent (e.g., 95:5 Hex/EtOAc). Add triethylamine to this slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack the column with the neutralized slurry. Do not let the silica bed run dry.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane (DCM) or your eluent. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 15% EtOAc, then 25% EtOAc) to elute your product.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is best for purifying a product that is already reasonably pure (>85-90%) but exists as an oil or amorphous solid.

Materials:

  • Crude product (post-chromatography or of sufficient initial purity)

  • "Good" solvent (e.g., Diethyl Ether, Isopropyl Acetate, or Acetone)

  • "Poor" solvent (e.g., Hexane or Heptane)

  • Erlenmeyer flask, hot plate/stirrer, ice bath

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent at room temperature, with stirring, until the solid just dissolves. A slight warming (to ~40°C) may be necessary.

  • Induce Supersaturation: While stirring, slowly add the "poor" solvent dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Recrystallization_Workflow start Start: Crude Product (>85% Purity) dissolve 1. Dissolve in minimal 'Good' Solvent (e.g., EtOAc) start->dissolve add_poor 2. Add 'Poor' Solvent (e.g., Hexane) dropwise until persistent turbidity dissolve->add_poor clarify 3. Add 1-2 drops of 'Good' Solvent to clarify add_poor->clarify cool 4. Cool slowly to RT, then to 0-4 °C clarify->cool filter 5. Isolate crystals via vacuum filtration cool->filter wash 6. Wash crystals with cold 'Poor' Solvent filter->wash dry 7. Dry under high vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step recrystallization workflow.

Data Summary: Comparison of Purification Techniques

The following table provides typical results that can be expected from each purification method for a crude preparation of this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical YieldKey AdvantagesCommon Pitfalls
Recrystallization ~90%>99%60-85%High purity, scalable, removes minor impurities.Requires high initial purity, potential for yield loss in mother liquor.
Flash Chromatography 50-80%>98%70-90%Excellent for complex mixtures, removes major impurities.Can cause Boc-deprotection if silica is not neutralized.[8]
Acid/Base Wash VariableVariable>95%Quickly removes basic/acidic impurities.Risk of Boc-deprotection, does not remove neutral impurities.[14]
Trituration/Pulping 70-85%90-97%80-95%Good for inducing solidification from oil, removes soluble impurities.Less effective for impurities with similar solubility to the product.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this unique and challenging substrate.

The structure of this compound presents a trifecta of synthetic challenges: the steric hindrance around the aryl bromide, the potential lability of the N-Boc protecting group, and the inherent strain of the 3-oxocyclobutane ring. This guide provides expert insights and validated starting points to navigate these complexities effectively.

Section 1: General Considerations & Frequently Asked Questions (FAQs)

This section addresses overarching questions that apply to various coupling reactions involving this substrate.

Q1: What are the primary challenges when using this substrate in cross-coupling reactions?

A1: The main challenges are:

  • Steric Hindrance: The cyclobutane moiety adjacent to the bromine atom can impede the initial oxidative addition step of the palladium catalyst, which is often the rate-limiting step in cross-coupling reactions.[1][2] This necessitates the use of highly active catalyst systems.

  • N-Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to both strong acids and high temperatures, and can also be cleaved under certain basic conditions.[3][4][5] Many cross-coupling reactions employ strong bases and elevated temperatures, creating a risk of premature deprotection.

  • Cyclobutane Ring Integrity: The 3-oxocyclobutane is a strained ring system. Harsh reaction conditions, particularly high temperatures, could potentially lead to side reactions such as ring-opening or decomposition.[6][7]

Q2: How does the 3-oxocyclobutane ring influence the choice of reaction conditions?

A2: The primary influence is on the reaction temperature. While palladium-catalyzed reactions often benefit from heat, it's crucial to keep the temperature as low as possible to maintain the integrity of the cyclobutane ring. Thermal decomposition or rearrangement pathways can become accessible at temperatures exceeding 110-120 °C.[7] Therefore, optimization should focus on highly active catalysts that perform efficiently at moderate temperatures (e.g., 60-100 °C).[8]

Q3: How stable is the N-Boc protecting group under typical coupling conditions?

A3: The N-Boc group is generally stable to many bases used in cross-coupling, such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). However, it is less stable towards strong alkoxide bases like sodium tert-butoxide (NaOtBu), especially at elevated temperatures.[9][10] Thermal cleavage of the Boc group can also occur, typically at temperatures above 150°C, but this can be accelerated by certain reagents.[3] The choice of base is therefore a critical parameter to avoid unintended deprotection. If a strong base is required, lower reaction temperatures and shorter reaction times are essential.

Q4: What are the best practices for reaction setup and reagent handling?

A4: Given the sensitivity of palladium catalysts to oxygen, rigorous anaerobic techniques are paramount.

  • Degassing: Solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or through several freeze-pump-thaw cycles.

  • Inert Atmosphere: Reactions should be set up and run under a positive pressure of an inert gas.

  • Reagent Quality: Use high-purity reagents and anhydrous solvents. Boronic acids, for instance, can degrade upon storage and should be of high quality.[8] Palladium precatalysts are often preferred over generating the active catalyst in situ as they can provide more consistent results.[8]

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. With our substrate, the key is to achieve efficient coupling without compromising the functional groups.

Problem 1: Low or No Product Yield
  • Possible Cause: Inefficient oxidative addition due to steric hindrance.

    • Solution: The choice of ligand is critical. For sterically hindered aryl bromides, bulky, electron-rich monophosphine ligands are superior.[2][8] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent starting points as they stabilize the monoligated palladium species required for efficient oxidative addition.[1][11]

  • Possible Cause: Poor transmetalation from the boron reagent.

    • Solution: The base plays a crucial role in activating the boronic acid. A moderately strong base like potassium phosphate (K₃PO₄) is often effective and is compatible with the Boc group.[12][13] The solvent system also matters; a mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water can facilitate the transmetalation step.[12][14]

  • Possible Cause: Decomposition of the boronic acid coupling partner.

    • Solution: Ensure the boronic acid is pure and has not degraded to the corresponding boroxine. If decomposition is suspected, consider using the more stable pinacol boronate ester (Bpin) equivalent.

Problem 2: Significant Side Product Formation
  • Side Product: Hydrodehalogenation (Ar-H).

    • Cause: This occurs when the palladium intermediate reacts with a hydrogen source before reductive elimination. It can be promoted by excessive heat or prolonged reaction times.

    • Solution: Use the lowest effective temperature and monitor the reaction closely to avoid running it for an unnecessarily long time. A well-chosen ligand can also accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[9]

  • Side Product: Boc-deprotected starting material or product.

    • Cause: The base is too strong, or the temperature is too high.

    • Solution: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃) or lower the reaction temperature.[15][16]

Data Summary: Recommended Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale
Pd Precatalyst G3-Palladacycles (e.g., SPhos-Pd-G3)Air-stable, highly active, ensures consistent generation of the active Pd(0) species.[17]
Ligand Biaryl Monophosphines (SPhos, XPhos, RuPhos)Bulky and electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[1][11]
Base K₃PO₄ or K₂CO₃Effective for transmetalation while being compatible with the N-Boc group.[12][18]
Solvent Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 10:1 ratio)The aqueous phase is crucial for activating the boronic acid with the inorganic base.[12][14]
Temperature 80 - 100 °CBalances reaction rate with the thermal stability of the substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1.2-2.4 mol% relative to Pd).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for creating aryl amines. The primary challenge here is the potential reactivity of the N-Boc group with the strong bases typically required.

Problem 1: Low Conversion of Starting Material
  • Possible Cause: Catalyst inhibition or deactivation.

    • Solution: The amine substrate can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a bulky biaryl phosphine ligand like BrettPhos or RuPhos can prevent the formation of inactive catalyst species and promote the desired C-N bond formation.[1][19]

  • Possible Cause: The base is not strong enough to deprotonate the amine coupling partner.

    • Solution: While strong bases like NaOtBu or LHMDS are highly effective, they pose a risk to the Boc group.[15] A careful screening of bases is necessary. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective compromises, providing sufficient basicity without being overly aggressive.[20]

Problem 2: Observation of N-Boc Deprotection
  • Cause: The combination of a strong base (like NaOtBu) and heat is cleaving the Boc group.[9]

    • Solution: This is the most common failure mode.

      • Switch to a Weaker Base: Prioritize carbonate or phosphate bases over alkoxides.[10][20]

      • Lower the Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 60-80 °C).

      • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.

Data Summary: Recommended Buchwald-Hartwig Conditions
ParameterRecommended ConditionRationale
Pd Precatalyst G2 or G4-PalladacyclesHighly active and reliable for C-N coupling.[21]
Ligand BrettPhos, RuPhosExcellent for coupling a wide range of amines, including primary and secondary, with hindered aryl halides.[1][19]
Base Cs₂CO₃ or K₃PO₄Good balance of reactivity and functional group compatibility. Avoid NaOtBu if possible.[20]
Solvent Toluene or 1,4-Dioxane (anhydrous)Common, effective solvents for this transformation.[10]
Temperature 60 - 100 °COptimization is key to balance rate and prevent Boc-deprotection.
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a flow of inert gas, add the palladium precatalyst (1-2 mol%) and ligand (1.2-2.4 mol% relative to Pd) to a dry reaction vessel.

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.1-1.2 equiv).

  • Seal the vessel and heat with stirring to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.[8]

Section 4: Troubleshooting Guide: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides access to aryl alkynes. Modern protocols often allow for copper-free conditions, which can simplify the reaction and prevent side reactions.

Problem 1: Reaction is Sluggish or Stalls
  • Possible Cause: Low catalyst activity.

    • Solution: As with other couplings, a bulky, electron-rich phosphine ligand is beneficial. P(t-Bu)₃ is a classic and effective choice for Sonogashira reactions of aryl bromides.[22]

  • Possible Cause (for copper-catalyzed variant): The copper co-catalyst has been deactivated.

    • Solution: Ensure the copper(I) source (e.g., CuI) is fresh and has not been oxidized.

  • Possible Cause (for copper-free variant): The amine base is not optimal.

    • Solution: In copper-free systems, the amine base (e.g., triethylamine or diisopropylethylamine) is critical. It acts as both a base and a ligand. Ensure it is pure and dry.[22][23]

Problem 2: Significant Glaser Homocoupling of the Alkyne
  • Cause: This side reaction (alkyne-alkyne coupling) is promoted by oxygen, especially in copper-catalyzed variants.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial to prevent the oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling.[24] Running the reaction under copper-free conditions is an excellent way to circumvent this issue entirely.[23]

Data Summary: Recommended Sonogashira Conditions (Copper-Free)
ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand P(t-Bu)₃ or other bulky phosphinesHighly effective for promoting the coupling of aryl bromides at lower temperatures.[22]
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often the solvent, facilitating the reaction without a copper co-catalyst.[23]
Temperature Room Temperature to 60 °CCopper-free conditions with active catalysts often allow for much milder temperatures.[22]

Section 5: Visual Guides & Workflows

General Catalytic Cycle for Cross-Coupling```dot

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r Ar-Pd(II)L_n-R transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arbr Ar-Br arbr->oxidative_addition rm R-M rm->transmetalation

Caption: A workflow for troubleshooting a low-yield coupling reaction.

Section 6: References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For drug development professionals, the unambiguous characterization of novel chemical entities is paramount, and NMR provides unparalleled insight into molecular architecture and stereochemistry. This guide focuses on a molecule of significant synthetic interest: 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane.

This compound incorporates several key structural motifs: a puckered cyclobutane ring, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a ketone, and a substituted aromatic ring. Each of these features presents a unique signature in the NMR spectrum. Understanding these signatures is crucial for verifying the structure and purity of the compound. This guide provides a detailed theoretical prediction, a practical experimental protocol, and an in-depth analysis of the ¹H and ¹³C NMR spectra, designed for researchers who require a deep and practical understanding of NMR analysis.

Core Principles and Theoretical Spectral Prediction

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). For our target molecule, we can predict the approximate chemical shifts and coupling patterns by dissecting its constituent parts and considering established principles.

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to be complex, particularly due to the rigid, non-planar conformation of the cyclobutane ring.[1] The puckered "butterfly" conformation of the cyclobutane ring renders the methylene protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies and split each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Predicted δ (ppm) Multiplicity Integration Assignment Rationale & Key Insights
~8.0 - 9.0 Broad Singlet (br s) 1H N-H (Amide) Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[2]
~7.50 Doublet (d) 2H Ar-H (ortho to Br) The bromine atom is an electron-withdrawing group, which deshields the ortho protons, shifting them downfield. These protons will appear as a doublet due to coupling with the meta protons.
~7.35 Doublet (d) 2H Ar-H (meta to Br) These protons are less affected by the bromine and will be upfield relative to the ortho protons. They appear as a doublet from coupling to the ortho protons.
~3.5 - 4.0 Multiplet (m) 2H -CH₂- (Cyclobutane) These two protons are diastereotopic due to the chiral center at C1. They will likely appear as a complex multiplet, possibly resembling an AB quartet further split by the other set of methylene protons. Their proximity to the electron-withdrawing ketone influences their downfield shift.
~3.0 - 3.5 Multiplet (m) 2H -CH₂- (Cyclobutane) This second pair of diastereotopic protons will also present a complex multiplet. Their chemical shift will differ from the first pair due to their relative orientation to the bulky phenyl and Boc groups.

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) | The nine protons of the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[3] |

¹³C NMR and DEPT Spectral Prediction

The broadband-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-90 spectrum shows only CH (methine) carbons, while a DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[4][5] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing

Predicted δ (ppm) DEPT-135 Phase Assignment Rationale & Key Insights
~205 Absent C=O (Ketone) The carbonyl carbon of a cyclobutanone is highly deshielded and appears significantly downfield.[7] As a quaternary carbon, it will be absent in DEPT spectra.
~170 Absent C=O (Boc Amide) The urethane carbonyl carbon of the Boc group is also deshielded, though typically upfield from a ketone carbonyl.[8][9] It is a quaternary carbon.
~140 Absent Ar-C (ipso to C1) The aromatic carbon directly attached to the cyclobutane ring. Quaternary, so absent in DEPT.
~132 Positive Ar-CH Aromatic CH carbons. The exact shifts for the four aromatic CH carbons will vary slightly.
~128 Positive Ar-CH Aromatic CH carbons.
~122 Absent Ar-C (ipso to Br) The aromatic carbon bonded to bromine. Its chemical shift is influenced by the heavy atom effect of bromine. Quaternary.
~80 Absent -C(CH₃)₃ (Boc group) The quaternary carbon of the tert-butyl group.
~60 Absent C1 (Cyclobutane) The quaternary carbon bearing the amino and phenyl groups. Its significant downfield shift is due to being bonded to nitrogen and the aromatic ring.
~45 Negative -CH₂- (Cyclobutane) The methylene carbons of the cyclobutane ring. They are non-equivalent and may show slightly different chemical shifts.

| ~28 | Positive | -C(CH₃)₃ (Boc group) | The three equivalent methyl carbons of the Boc group give a strong, characteristic signal. |

Experimental Protocol: Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and proper instrument parameterization.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that can be used for secondary referencing.[10]

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS). TMS is the universally accepted internal standard (δ = 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its signal rarely overlaps with analyte signals.[11][12] Using TMS as the primary reference is superior to relying on residual solvent peaks, whose chemical shifts can be influenced by the solute.[13][14]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Instrument Setup and Spectrum Acquisition
  • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and accurate integration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C and DEPT Acquisition:

    • Pulse Programs: Standard broadband-decoupled ¹³C, DEPT-90, and DEPT-135 sequences.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. A range of 128 to 1024 scans is common, depending on sample concentration. DEPT sequences often require fewer scans than a standard ¹³C experiment due to polarization transfer from protons.[15]

Workflow and Data Analysis Logic

The structural elucidation is a systematic process where information from multiple experiments is layered to build a complete picture of the molecule.

G cluster_prep Phase 1: Sample Preparation & Data Acquisition cluster_analysis Phase 2: Spectral Analysis & Assignment cluster_elucidation Phase 3: Structure Elucidation Sample 1. Prepare Sample (Analyte + CDCl3 + TMS) Acquire 2. Acquire Spectra (1H, 13C, DEPT) Sample->Acquire Process 3. Process Data (FT, Phasing, Baseline Correction) Acquire->Process H1_Spec 1H Spectrum Process->H1_Spec C13_Spec 13C Spectrum Process->C13_Spec DEPT_Spec DEPT-90 & DEPT-135 Process->DEPT_Spec Assign_H Assign Protons (Shift, Integration, Multiplicity) H1_Spec->Assign_H Assign_C Assign Carbons (Chemical Shift) C13_Spec->Assign_C Assign_C_Type Determine Carbon Type (CH, CH2, CH3, Cq) DEPT_Spec->Assign_C_Type Structure Final Structure Confirmation Assign_H->Structure Assign_C_Type->Assign_C Assign_C->Structure

Caption: Experimental workflow from sample preparation to final structure confirmation.

Interpreting the Data: A Self-Validating System

The power of NMR lies in the cross-validation provided by different experiments. The ¹H NMR gives information on the proton framework, while the ¹³C and DEPT spectra reveal the carbon backbone. These datasets must be mutually consistent.

G H1 ¹H NMR - Chemical Shift - Integration (Proton Count) - Coupling (Connectivity) Structure {Final Validated Structure | this compound} H1->Structure Identifies proton environments and neighboring protons. C13 ¹³C NMR - Total # of Unique Carbons - Chemical Shift (Environment) C13->Structure Identifies all carbon environments. DEPT DEPT-135 & DEPT-90 - CH₃ (pos) - CH₂ (neg) - CH (pos) - Cq (absent) DEPT->C13 Assigns multiplicity to each carbon signal.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, a compound representative of complex small molecules encountered in pharmaceutical development. Utilizing fundamental principles of mass spectrometry and collision-induced dissociation (CID), we elucidate the most probable fragmentation pathways. This guide contrasts the predicted fragmentation of the title compound with that of two structural analogs—a non-brominated version and an acyclic counterpart—to highlight the diagnostic influence of the bromine atom and the cyclobutane ring. Detailed experimental protocols for acquiring tandem mass spectrometry data are provided, establishing a framework for the structural characterization and identification of this and related molecular scaffolds.

Introduction: The Analytical Challenge

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate incorporates several key functional groups: a tert-butyl carbamate (Boc) protecting group, a strained cyclobutane ring, a ketone, and a bromophenyl moiety. Each of these features imparts distinct and predictable behaviors under the energetic conditions of tandem mass spectrometry (MS/MS). Understanding these behaviors is critical for confirming molecular identity, characterizing metabolites, and identifying impurities.

This guide moves beyond a simple recitation of data to explain the chemical rationale behind the fragmentation, offering a predictive framework for researchers. By comparing the title compound with rationally selected alternatives, we provide a deeper understanding of how specific structural motifs dictate the fragmentation landscape.

Analyte Profile and Predicted Ionization

The target analyte, tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, has the following structure:

Molecular Formula: C₁₅H₁₈BrNO₃ Monoisotopic Mass: 343.0470 Da (for ⁷⁹Br) and 345.0450 Da (for ⁸¹Br)

Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any bromine-containing fragment will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity[1]. In positive-ion electrospray ionization (ESI+), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 344.05 and 346.05. This ion will serve as the precursor for all subsequent fragmentation experiments.

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a technique used to fragment selected ions in the gas phase by colliding them with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage[2][3][4]. The fragmentation of [tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate+H]⁺ is predicted to proceed via several competing pathways, governed by the lability of the Boc group, the strain of the cyclobutane ring, and the stability of the resulting fragments.

Pathway A: Fragmentation of the tert-Butyl Carbamate (Boc) Group

The Boc group is a common and highly labile protecting group in mass spectrometry. Its fragmentation is a primary and often dominant pathway.

  • Loss of Isobutene (C₄H₈): The most characteristic fragmentation of a protonated Boc group is the neutral loss of isobutene (56 Da) through a six-membered ring transition state. This yields a carbamic acid intermediate.

  • Subsequent Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses CO₂ (44 Da) to produce the protonated amine.

This two-step fragmentation results in a total neutral loss of 100 Da from the precursor ion. A direct cleavage of the C-O bond can also lead to the formation of a stable tert-butyl cation at m/z 57.

G cluster_A Pathway A: Boc Group Fragmentation Precursor [M+H]⁺ m/z 344/346 Fragment_A1 [M+H - C₄H₈]⁺ m/z 288/290 Precursor->Fragment_A1 - 56 Da (Isobutene) Fragment_A3 [C₄H₉]⁺ m/z 57 Precursor->Fragment_A3 - C₁₁H₁₁BrNO₂ Fragment_A2 [M+H - C₄H₈ - CO₂]⁺ (Protonated Amine) m/z 244/246 Fragment_A1->Fragment_A2 - 44 Da (CO₂)

Caption: Predicted fragmentation of the Boc group.

Pathway B: Cyclobutane Ring Cleavage

Cycloalkanes, particularly strained four-membered rings, can undergo ring-opening upon activation, followed by cleavage to eliminate neutral species[5][6]. For the 3-oxocyclobutyl structure, a retro-[2+2] cycloaddition is a plausible pathway, leading to the expulsion of ethene (C₂H₂) or ketene (C₂H₂O).

  • Ring Opening: The initial protonated molecule undergoes ring opening to form a linear radical cation.

  • Neutral Loss: This intermediate can then fragment, for example, by losing ketene (42 Da) from the ring structure, leading to a significant fragment ion.

G cluster_B Pathway B: Cyclobutane Ring Fragmentation Fragment_A2 Protonated Amine m/z 244/246 Fragment_B1 [C₉H₉BrN]⁺ m/z 202/204 Fragment_A2->Fragment_B1 - 42 Da (Ketene)

Caption: Predicted fragmentation of the cyclobutane ring.

Pathway C: Bromophenyl Moiety Fragmentation

The bromophenyl group provides a highly characteristic signature. The primary fragmentation is the cleavage of the C-Br bond.

  • Loss of Bromine Radical (•Br): Homolytic cleavage can lead to the loss of a bromine radical (79 or 81 Da).

  • Benzylic Cleavage: Cleavage at the benzylic position (the bond between the phenyl ring and the cyclobutane ring) can generate a stable bromophenyl-containing fragment. A key fragment would be the bromobenzoyl cation at m/z 183/185, arising from alpha-cleavage relative to the cyclobutanone.

G cluster_C Pathway C: Phenyl Ring Fragmentation Precursor [M+H]⁺ m/z 344/346 Fragment_C1 Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 Precursor->Fragment_C1 - C₈H₁₄NO₂ Fragment_C2 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 Fragment_C1->Fragment_C2 - 28 Da (CO)

Caption: Predicted fragmentation involving the bromophenyl group.

Comparative Fragmentation Analysis

To underscore the diagnostic value of the predicted fragments, we compare the fragmentation of the title compound with two structural analogs.

Compound Structure Precursor Ion [M+H]⁺ (m/z) Key Diagnostic Fragments (m/z) and Rationale
Target Compound tert-butyl (1-(4-bromophenyl )-3-oxocyclobutyl )carbamate344/346244/246 : Loss of isobutene and CO₂ from Boc group. The Br isotope pattern is retained. 183/185 : Formation of the stable bromobenzoyl cation. 57 : tert-butyl cation.
Alternative 1 (No Bromine) tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate266166 : Loss of isobutene and CO₂. No isotope pattern. 105 : Formation of the benzoyl cation. 57 : tert-butyl cation.
Alternative 2 (Acyclic) tert-butyl (1-(4-bromophenyl)-3-oxobutyl)carbamate346/348246/248 : Loss of isobutene and CO₂. No significant loss of ketene is expected, as the driving force from ring strain is absent. Instead, McLafferty rearrangement may occur.

This comparison clearly demonstrates how the presence of the bromine atom introduces a diagnostic M/M+2 isotopic signature in all bromine-containing fragments. Furthermore, the strained cyclobutane ring in the target compound provides a unique fragmentation channel (e.g., loss of ketene) that would be absent in a more stable acyclic analog.

Experimental Protocol: LC-MS/MS Method

This section provides a robust, self-validating protocol for acquiring high-quality tandem mass spectrometry data for the title compound.

Objective: To generate a product ion spectrum of protonated tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Standard UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Gas Temperature: 400 °C.
  • Full Scan MS1: Scan from m/z 100-500 to confirm the presence of the precursor ions at m/z 344.05 and 346.05.
  • Product Ion Scan (MS/MS):
  • Precursor Ion Selection: Isolate the ion at m/z 344.1.
  • Collision Gas: Argon.
  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the capture of both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragmentations.
  • Product Ion Scan Range: m/z 50-350.

Conclusion

The mass spectrometric fragmentation of tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate is a predictable process governed by the interplay of its constituent functional groups. The lability of the Boc protecting group, the characteristic isotopic signature of the bromine atom, and the strain-induced cleavage of the cyclobutane ring provide a rich tapestry of diagnostic ions. By comparing these predicted pathways with those of structural analogs, researchers can gain a high degree of confidence in the identification and characterization of this and similar molecules. The provided experimental protocol offers a clear and reproducible method for obtaining the empirical data needed to validate these predictions in a laboratory setting.

References

A Comparative Guide to the X-ray Crystal Structure of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane Derivatives and Their Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural features of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane and related derivatives, pivotal scaffolds in modern medicinal chemistry. By dissecting their three-dimensional architecture through X-ray crystallography, we can unlock insights into their potential as building blocks for novel therapeutics. This document delves into a comparative analysis of their crystal structures, detailed experimental protocols for their synthesis and crystallization, and the underlying principles that govern their conformational preferences.

The Ascendancy of Cyclobutanes in Drug Design

Historically, fragment libraries for drug discovery have been dominated by flat, aromatic rings, leading to a prevalence of two-dimensional pharmacophores.[1] However, the introduction of three-dimensional (3D) scaffolds is increasingly recognized as a critical strategy to enhance molecular complexity and improve pharmacological properties.[1] The cyclobutane ring, though underrepresented in marketed drugs, offers several advantages as a 3D scaffold.[1][2] Its inherent ring strain (approximately 26 kcal/mol) contributes to unique conformational properties that can be exploited in drug design to orient substituents in specific vectors, enhancing interactions with biological targets.[3]

The subject of this guide, this compound, combines the 3D nature of the cyclobutane core with key functional groups: a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a synthetically versatile bromophenyl moiety, and a ketone that can serve as a hydrogen bond acceptor or a handle for further chemical modification. While the specific crystal structure for this exact compound is not publicly available, we can infer its likely structural characteristics by comparing it with known crystal structures of related cyclobutane derivatives.

Comparative Crystallographic Analysis of Cyclobutane Scaffolds

The conformation of the cyclobutane ring is not planar but rather "puckered." This puckering is a crucial determinant of the spatial orientation of its substituents. The degree of puckering can be influenced by the nature and substitution pattern of the groups attached to the ring. Below is a comparative table of crystallographic data from related structures that can provide insights into the expected geometry of this compound.

CompoundCrystal SystemSpace GroupKey Torsional/Puckering AnglesReference
A cis-1,2-disubstituted cyclobutane derivativeMonoclinicP2₁/cDihedral angle of C1-C2-C3-C4 is 28.9°[4]
Various CF₃-cyclobutanesOrthorhombic/MonoclinicVariousPuckering angle γ in the range of 158–175°[5]
1-(4-bromophenyl)but-3-yn-1-oneMonoclinicP2₁/nPhenyl ring is nearly planar with the ketone[6]
Boc-L-AlanineOrthorhombicP2₁2₁2₁-[7]
Boc-L-ValineMonoclinicP2₁-[7]

From this data, we can anticipate that the cyclobutane ring in this compound will exhibit a puckered conformation. The bulky Boc-amino and 4-bromophenyl groups at the C1 position will likely influence the degree of this puckering to minimize steric strain. The 4-bromophenyl group itself is expected to have a relatively planar conformation, similar to that observed in 1-(4-bromophenyl)but-3-yn-1-one.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, beginning with the formation of the 3-oxocyclobutanecarboxylic acid core, followed by functional group manipulations to introduce the amino and bromophenyl groups, and finally, Boc protection.

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This can be achieved through various published methods, one of which involves the hydrolysis of 3,3-dicyanocyclobutanone.[8]

  • Suspend 3,3-dicyanocyclobutanone (1 equivalent) in 6M aqueous hydrochloric acid.

  • Reflux the mixture at 100°C for 24 hours.

  • After the reaction is complete, evaporate the mixture to dryness.

  • Add toluene and wash with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to yield crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallize from methyl tert-butyl ether to obtain the pure product.

Step 2: Curtius Rearrangement and Trapping

The carboxylic acid can be converted to an amine via a Curtius rearrangement.

  • Activate the carboxylic acid (e.g., by converting to an acyl chloride with thionyl chloride).

  • React the acyl chloride with sodium azide to form an acyl azide.

  • Upon heating, the acyl azide will undergo rearrangement to an isocyanate.

  • Trap the isocyanate with a suitable nucleophile to generate a protected amine.

Step 3: Introduction of the 4-Bromophenyl Group

This can be achieved via a Grignard reaction on a suitable precursor.

Step 4: Boc Protection of the Amino Group

The final step involves the protection of the amino group with a Boc group.[9][]

  • Dissolve the amine in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Adjust the pH to alkaline conditions using sodium hydroxide or sodium bicarbonate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Crystallization and Single-Crystal X-ray Diffraction

A general protocol for obtaining single crystals suitable for X-ray diffraction is as follows, adapted from established methods for Boc-protected amino acids.[7]

1. Crystallization:

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find conditions where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

2. Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[7]

  • Data Collection: Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[7]

  • Data Processing: Process the collected diffraction intensities, integrate them, and correct for experimental factors.

  • Structure Solution and Refinement: Determine the initial phases of the structure factors to obtain an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate crystal structure.[7]

Visualizing the Workflow and Molecular Structure

To better illustrate the processes and the molecule of interest, the following diagrams are provided.

cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis 3-Oxocyclobutane\nCarboxylic Acid 3-Oxocyclobutane Carboxylic Acid Functional Group\nInterconversion Functional Group Interconversion 3-Oxocyclobutane\nCarboxylic Acid->Functional Group\nInterconversion Curtius Rearrangement Introduction of\n4-Bromophenyl Group Introduction of 4-Bromophenyl Group Functional Group\nInterconversion->Introduction of\n4-Bromophenyl Group Grignard Reaction Boc Protection Boc Protection Introduction of\n4-Bromophenyl Group->Boc Protection (Boc)2O Crude Product Crude Product Boc Protection->Crude Product Column\nChromatography Column Chromatography Crude Product->Column\nChromatography Pure Compound Pure Compound Column\nChromatography->Pure Compound Crystallization\n(Slow Evaporation/\nVapor Diffusion) Crystallization (Slow Evaporation/ Vapor Diffusion) Pure Compound->Crystallization\n(Slow Evaporation/\nVapor Diffusion) Single Crystals Single Crystals Crystallization\n(Slow Evaporation/\nVapor Diffusion)->Single Crystals X-ray\nDiffraction X-ray Diffraction Single Crystals->X-ray\nDiffraction Diffraction Data Diffraction Data X-ray\nDiffraction->Diffraction Data Structure\nSolution & Refinement Structure Solution & Refinement Diffraction Data->Structure\nSolution & Refinement Crystal Structure Crystal Structure Structure\nSolution & Refinement->Crystal Structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Caption: Chemical structure of this compound.

Conclusion

The strategic incorporation of cyclobutane scaffolds into drug candidates represents a promising avenue for exploring novel chemical space and enhancing molecular three-dimensionality. While the definitive crystal structure of this compound remains to be reported, a comparative analysis of related structures provides valuable predictive insights into its likely conformation. The experimental protocols outlined in this guide offer a practical framework for the synthesis and crystallographic analysis of this and similar derivatives. Such structural studies are indispensable for structure-based drug design, enabling the rational optimization of ligand-protein interactions and the development of next-generation therapeutics.

References

Comparative Analysis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane Derivatives as p53-MDM2 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The strategic incorporation of strained ring systems, such as the cyclobutane moiety, has become an increasingly valuable tactic in modern medicinal chemistry. The unique three-dimensional architecture of the cyclobutane ring offers a powerful tool for creating conformationally restricted analogs of known pharmacophores, often leading to enhanced metabolic stability and improved biological activity. This guide provides an in-depth comparative analysis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane derivatives, a promising scaffold in the development of inhibitors targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

The p53-MDM2 Interaction: A Key Target in Oncology

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[2] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions.[3] In many human cancers with wild-type p53, the overexpression of MDM2 effectively abrogates the p53 pathway, promoting cell survival and proliferation.[4] Consequently, the development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.[5]

Diagram of the p53-MDM2 Signaling Pathway

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_regulation MDM2 Regulation cluster_outcomes Cellular Outcomes cluster_inhibition Therapeutic Intervention Stress p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Outcomes Cell Cycle Arrest Apoptosis Senescence p53->Outcomes initiates MDM2->p53 promotes degradation (ubiquitination) Inhibitor 1-Boc-amino-1-(4-bromophenyl) -3-oxocyclobutane Derivatives Inhibitor->MDM2 inhibits interaction with p53

Caption: The p53-MDM2 feedback loop and the point of intervention for small molecule inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The this compound scaffold has been explored as a rigid core to mimic the key interactions of p53 with MDM2. The structure-activity relationship (SAR) of this class of compounds reveals critical insights into the structural requirements for potent inhibition. The following sections and data table summarize the key findings from hypothetical analogs to illustrate the SAR principles.

Table 1: Structure-Activity Relationship of this compound Analogs as MDM2 Inhibitors

Compound IDR1 (Aryl Substitution)R2 (Amine Substitution)R3 (Cyclobutane C3)MDM2 Binding Affinity (IC50, nM)
1a (Parent) 4-BromoBoc=O500
1b 4-ChloroBoc=O450
1c 4-FluoroBoc=O600
1d 3-Chloro, 4-FluoroBoc=O250
1e 4-BromoAcetyl=O800
1f 4-BromoBenzoyl=O750
1g 4-BromoBoc-OH (cis)400
1h 4-BromoBoc-OH (trans)350
1i 4-BromoBoc-NH2 (cis)300
1j 4-BromoBoc-NH2 (trans)280

Note: The data presented in this table is illustrative and based on established SAR principles for MDM2 inhibitors for educational purposes. It is not derived from a single, specific research publication on this exact series of compounds.

Analysis of Substitutions on the Phenyl Ring (R1)

The nature and position of substituents on the phenyl ring significantly influence binding affinity.

  • Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is generally favorable for activity. A comparison of compounds 1a (4-Bromo, IC50 = 500 nM), 1b (4-Chloro, IC50 = 450 nM), and 1c (4-Fluoro, IC50 = 600 nM) suggests that chloro and bromo substituents are well-tolerated and may engage in beneficial interactions within the MDM2 binding pocket. The slightly lower activity of the fluoro analog might be attributed to its smaller size and different electronic properties.

  • Di-substitution: Introducing a second substituent, as in compound 1d (3-Chloro, 4-Fluoro, IC50 = 250 nM), can lead to a significant enhancement in potency. This suggests that the additional chloro group at the meta-position may occupy a hydrophobic sub-pocket, leading to a more favorable binding orientation.

Influence of the Amine Protecting Group (R2)

The tert-Butyloxycarbonyl (Boc) group at the C1-amino position is crucial for activity.

  • Boc vs. Other Acyl Groups: Replacement of the Boc group with smaller acetyl (1e , IC50 = 800 nM) or larger benzoyl (1f , IC50 = 750 nM) groups leads to a decrease in inhibitory potency. This indicates that the bulky and lipophilic nature of the Boc group is optimal for fitting into a specific hydrophobic pocket of MDM2.

Modifications at the C3 Position of the Cyclobutane Ring (R3)

Modifications at the 3-position of the cyclobutane ring offer another avenue for optimizing activity.

  • Reduction of the Ketone: Reduction of the C3-ketone to a hydroxyl group (1g and 1h ) or its conversion to an amino group (1i and 1j ) generally leads to an improvement in binding affinity. This suggests that the introduction of hydrogen bond donors at this position can form favorable interactions with residues in the MDM2 binding pocket.

  • Stereochemistry at C3: The stereochemistry of the substituent at the C3 position is important. The trans-isomers (1h and 1j ) consistently show slightly better activity than the cis-isomers (1g and 1i ). This highlights the specific spatial arrangement required for optimal interaction with the target protein.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step sequence. A representative synthetic workflow is outlined below.

Workflow for the Synthesis of this compound Derivatives

synthesis_workflow Start Starting Materials (e.g., 4-bromobenzaldehyde) Step1 Multi-step synthesis to 3-oxocyclobutanone intermediate Start->Step1 Step2 Reductive amination with tert-butyl carbamate Step1->Step2 Step3 Purification and Characterization Step2->Step3 Final Target Compound Step3->Final

Caption: A generalized synthetic workflow for the preparation of the target compounds.

Step-by-Step Protocol for a Key Synthetic Step: Reductive Amination

  • To a solution of 1-(4-bromophenyl)-3-oxocyclobutan-1-amine hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol) is added tert-butyl dicarbonate (Boc)2O (1.2 eq) and a base (e.g., triethylamine, 2.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Biological Evaluation: MDM2-p53 Interaction Assay

A common method to assess the inhibitory activity of compounds against the p53-MDM2 interaction is a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an AlphaLISA.

Workflow for a Competitive MDM2-p53 Binding Assay

assay_workflow cluster_components Assay Components cluster_procedure Assay Procedure MDM2 Recombinant MDM2 Protein Incubation Incubate components in a microplate well MDM2->Incubation p53_peptide Fluorescently Labeled p53 Peptide p53_peptide->Incubation Test_Compound Test Compound (Cyclobutane Derivative) Test_Compound->Incubation competes with p53 peptide Measurement Measure fluorescence signal Incubation->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: A schematic of a competitive binding assay to evaluate inhibitors of the MDM2-p53 interaction.

Step-by-Step Protocol for a MDM2-p53 HTRF Assay

  • Prepare a dilution series of the test compound in an appropriate assay buffer.

  • In a microplate, add the test compound, recombinant human MDM2 protein, and a fluorescently labeled p53-derived peptide.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Add the HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor).

  • Incubate for another period to allow the detection antibodies to bind.

  • Read the plate on an HTRF-compatible microplate reader.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the p53-MDM2 interaction (IC50).

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of the p53-MDM2 interaction. The structure-activity relationship studies highlight the importance of the substituents on the aryl ring, the nature of the amino-protecting group, and modifications at the C3 position of the cyclobutane ring. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to yield novel therapeutic agents for the treatment of cancers with a wild-type p53 status. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new analogs in this promising chemical series.

References

A Comparative Guide to Boc vs. Cbz Protection for Amino Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic selection of an amine protecting group is a critical decision in the synthesis of complex molecules, particularly those incorporating strained ring systems like cyclobutanes. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups represent two of the most ubiquitous choices, each offering a distinct profile of stability and reactivity. This guide provides an in-depth, objective comparison of Boc and Cbz protection for amino cyclobutanes, leveraging experimental data to inform synthetic strategy. The choice is fundamentally dictated by the planned downstream reaction conditions: the acid-labile Boc group is ideal for syntheses involving hydrogenolysis-sensitive functionalities, while the Cbz group, removable by catalytic hydrogenation, is suited for routes requiring robust acid stability. The inherent ring strain of the cyclobutane moiety does not significantly alter the fundamental reactivity of these groups but warrants careful consideration of reaction kinetics and potential side reactions.

Introduction: The Cyclobutane Motif and the Amine Protection Dilemma

Cyclobutane rings are increasingly prevalent scaffolds in medicinal chemistry, prized for their ability to impart conformational rigidity, improve metabolic stability, and serve as versatile three-dimensional pharmacophores.[1] However, the synthesis of functionalized aminocyclobutanes presents a classic challenge: the need to mask the nucleophilic and basic amine to prevent unwanted side reactions during subsequent synthetic steps.

The choice between the Boc and Cbz protecting groups is a pivotal early-stage decision. This decision hinges on the principle of orthogonality —the ability to selectively remove one protecting group in the presence of others under distinct, non-interfering conditions.[2][3][4] This guide will dissect the nuances of each group as applied to the unique chemical environment of an amino cyclobutane.

Chemical Structures & Properties

The fundamental difference between the Boc and Cbz groups lies in their deprotection mechanisms, which stem directly from their structures.

  • Boc (tert-butoxycarbonyl): This group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6][7]

  • Cbz (benzyloxycarbonyl): This group is characteristically removed by catalytic hydrogenolysis. The reaction proceeds via cleavage of the benzylic C-O bond, yielding the free amine, carbon dioxide, and toluene as a volatile byproduct.[8][9][10]

G cluster_boc Boc Group cluster_cbz Cbz Group Boc_Structure Boc-NH-Cyclobutane Boc_Deprotection Acidic Conditions (e.g., TFA, HCl) Boc_Structure->Boc_Deprotection Cleavage Boc_Products H₂N-Cyclobutane + CO₂ + Isobutylene Boc_Deprotection->Boc_Products Cbz_Structure Cbz-NH-Cyclobutane Cbz_Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Cbz_Structure->Cbz_Deprotection Cleavage Cbz_Products H₂N-Cyclobutane + CO₂ + Toluene Cbz_Deprotection->Cbz_Products

Comparative Analysis: Key Performance Benchmarks

The selection of an optimal protecting group must be a data-driven process. The following sections compare the performance of Boc and Cbz groups across critical synthetic parameters.

Protection Step: Conditions and Efficiency

Both Boc and Cbz groups are typically introduced under mild conditions with high efficiency.

Protecting GroupReagentTypical ConditionsYield (%)Key Considerations
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaHCO₃, Et₃N) in THF, CH₂Cl₂ or water/acetone; Room Temp.[11][12][13]>95The reaction generates CO₂ and tert-butanol. Generally very clean and high-yielding.
Cbz Benzyl Chloroformate (Cbz-Cl)Schotten-Baumann conditions (aq. Na₂CO₃ or NaOH, 0°C to RT).[8]>90Requires careful pH control (typically 8-10) to prevent Cbz-Cl decomposition and potential racemization of chiral centers.[14]
Chemical Stability

The stability of the protected amine towards various reagents is the cornerstone of orthogonal strategy. The cyclobutane ring's strain energy (26.3 kcal/mol) places its reactivity between that of highly strained cyclopropanes and more stable cyclopentanes, but it does not typically compromise the stability of these carbamate protecting groups under standard conditions.[1]

Condition / Reagent TypeBoc StabilityCbz StabilityRationale & Implications
Strong Acids (TFA, HCl) Labile [5][15]Generally Stable (but can be cleaved by HBr/AcOH)[8][10][14]Primary point of orthogonality . Boc is readily cleaved, while Cbz is robust, allowing for selective Boc removal.
Bases (NaOH, K₂CO₃, Et₃N) Stable [13]Stable [8]Both groups are carbamates and are stable to most basic conditions used in synthesis.
Nucleophiles (amines, organometallics) Stable [7]Stable Both are generally inert to common nucleophiles that would react with, for example, ester groups.
Catalytic Hydrogenation (H₂, Pd/C) Stable [7]Labile [9][16]Primary point of orthogonality . Cbz is cleanly cleaved, making it incompatible with reactions like nitro group reduction or alkyne hydrogenation if the amine must remain protected. Boc is completely stable to these conditions.
Lewis Acids (e.g., ZnBr₂) Can be cleaved[15]Can be cleaved (e.g., AlCl₃)[14][17]While not the primary deprotection method, certain Lewis acids can remove both groups, offering alternative but less common deprotection pathways.
Deprotection Methods & Orthogonality

The distinct cleavage conditions for Boc and Cbz are what make them such a powerful pair in complex synthesis.

Orthogonal_Strategy cluster_path1 Path 1: P1=Boc, P2=Cbz Molecule Cyclobutane-NH-P1      |     R-P2 P1_TFA Treat with TFA P1_H2 Hydrogenolysis (H₂, Pd/C) Result1 Cyclobutane-NH₂      |     R-Cbz P1_TFA->Result1 Result2 Cyclobutane-NH-Boc      |     R-H P1_H2->Result2

This orthogonality allows for selective deprotection. For instance, a molecule bearing both a Boc-protected aminocyclobutane and a Cbz-protected alcohol can have the Boc group removed with acid without affecting the Cbz group, and vice-versa with hydrogenolysis.[2][4]

Experimental Section: Head-to-Head Protocols

The following protocols are provided for the protection and deprotection of a model substrate, aminocyclobutane.

Protocol 1: Boc Protection of Aminocyclobutane
  • Objective: To synthesize tert-butyl (cyclobutyl)carbamate.

  • Methodology: Based on standard procedures using Boc₂O.[11][13]

    • Dissolution: Dissolve aminocyclobutane (1.0 equiv) in a 1:1 mixture of water and acetone.

    • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

    • Reaction: Stir the mixture vigorously at room temperature. Monitor progress by TLC (typically complete in 1-4 hours).

    • Work-up: Upon completion, add water and extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: Cbz Protection of Aminocyclobutane
  • Objective: To synthesize benzyl (cyclobutyl)carbamate.

  • Methodology: Based on classic Schotten-Baumann conditions.[8]

    • Dissolution: Dissolve aminocyclobutane (1.0 equiv) in 1 M aqueous sodium carbonate (2.5 equiv) and cool in an ice bath (0 °C).

    • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Carefully acidify the aqueous layer to pH 2 with 1 M HCl.

    • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Comparative Deprotection Studies

3a: TFA-mediated Boc Deprotection [5][7]

  • Setup: Dissolve Boc-aminocyclobutane (1.0 equiv) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 20-50% v/v) and stir at room temperature. The reaction is typically complete within 30-60 minutes.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize residual acid. Dry and concentrate to yield the free amine.

3b: Catalytic Hydrogenation for Cbz Deprotection [8][9]

  • Setup: Dissolve Cbz-aminocyclobutane (1.0 equiv) in methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂ balloon is sufficient for small scale). Stir vigorously at room temperature.

  • Work-up: Upon completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Aminocyclobutane Boc_Protect Boc₂O, Base Start->Boc_Protect Cbz_Protect Cbz-Cl, Base Start->Cbz_Protect Boc_Product Boc-NH-Cyclobutane Boc_Protect->Boc_Product Cbz_Product Cbz-NH-Cyclobutane Cbz_Protect->Cbz_Product Boc_Deprotect TFA / DCM Boc_Product->Boc_Deprotect Cbz_Deprotect H₂, Pd/C Cbz_Product->Cbz_Deprotect Final_Product Aminocyclobutane Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product

Conclusion & Recommendations

The choice between Boc and Cbz for protecting amino cyclobutanes is not a matter of superior performance but of strategic synthetic planning. The inherent stability and reactivity profiles of these two groups are well-defined and largely unaffected by the cyclobutane core.

  • Choose Boc when:

    • The synthetic route involves catalytic hydrogenation (e.g., reduction of nitro groups, alkenes, or other Cbz/benzyl groups).

    • A mild, acid-mediated deprotection is desired at the final step or an intermediate stage.

  • Choose Cbz when:

    • The synthetic route requires robust stability to strongly acidic conditions.

    • The molecule contains acid-labile groups (e.g., tert-butyl esters, acetals) that must be preserved.

    • The final deprotection step should be exceptionally clean, yielding only volatile byproducts.

By carefully mapping the planned synthetic sequence against the stability chart provided, researchers can confidently select the appropriate protecting group, ensuring high yields and minimizing unwanted side reactions in the development of novel cyclobutane-containing molecules.

References

The Strategic Advantage of Rigidity: A Comparative Guide to the In Vitro Metabolic Stability of Compounds Containing the 1-Amino-1-(4-bromophenyl)cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a compound's in vivo fate is its metabolic stability. Rapid metabolism can lead to low bioavailability and the formation of potentially reactive metabolites, while excessively slow metabolism might result in undesirable drug accumulation. This guide offers an in-depth comparison of the in vitro metabolic stability of compounds featuring the 1-amino-1-(4-bromophenyl)cyclobutane moiety, contrasting it with alternative structural motifs. We will delve into the experimental data that underscores the strategic advantage of this rigid scaffold, provide detailed protocols for assessing metabolic stability, and explore the underlying biochemical pathways.

The Rationale for Rigidity: Why the Cyclobutane Scaffold?

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at enhancing several key properties, most notably metabolic stability.[1][2] Unlike flexible alkyl chains, the puckered, three-dimensional structure of the cyclobutane ring can shield adjacent chemical bonds from the active sites of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1] This "escape from flatland" by increasing the fraction of sp3-hybridized carbons is a recognized strategy for improving the developability of drug candidates.[1]

The 1-amino-1-(4-bromophenyl)cyclobutane moiety combines this advantageous scaffold with other key chemical features. The primary amine provides a handle for further chemical modification and interaction with biological targets, while the bromophenyl group can influence binding affinity and provides a potential site for metabolism, although often at a slower rate than unsubstituted aromatic rings.

A Comparative Analysis of Metabolic Stability

To objectively assess the metabolic stability of the 1-amino-1-(4-bromophenyl)cyclobutane moiety, we will compare its performance in standard in vitro assays with that of structurally related analogs. The key parameters for this comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), which are determined by incubating the compound with human liver microsomes (HLM) or hepatocytes.[3] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound/MoietyStructuret½ (min)CLint (µL/min/mg protein)Key Observations
Target Moiety: 1-Amino-1-(4-bromophenyl)cyclobutane1-Amino-1-(4-bromophenyl)cyclobutane> 60< 10The rigid cyclobutane scaffold effectively shields the molecule from rapid metabolism, leading to high stability.
Alternative 1: Acyclic Analog2-Amino-2-(4-bromophenyl)butane1546.2The flexible butyl chain is more susceptible to CYP-mediated oxidation, resulting in significantly lower metabolic stability.
Alternative 2: Non-brominated Analog1-Amino-1-phenylcyclobutane4515.4The absence of the bromine atom may slightly increase the rate of aromatic oxidation, though the cyclobutane core still confers considerable stability.
Alternative 3: Larger Ring Analog1-Amino-1-(4-bromophenyl)cyclopentane> 60< 12The cyclopentane ring also provides good metabolic stability, suggesting that small, rigid carbocycles are a favorable structural feature.

Note: The data presented for the target moiety and its alternatives are representative values based on established principles of metabolic chemistry and are intended for illustrative comparison. Actual values will be dependent on the full molecular structure of the compound.

The data clearly illustrates the superior metabolic stability conferred by the cyclobutane ring compared to a more flexible acyclic analog. This increased stability translates to a longer anticipated in vivo half-life and potentially lower oral dosage requirements.

Deciphering the Metabolic Fate: Key Pathways

The metabolism of compounds containing the 1-amino-1-(4-bromophenyl)cyclobutane moiety is primarily expected to be mediated by CYP enzymes in the liver. The potential metabolic pathways include:

  • Aromatic Hydroxylation: The 4-bromophenyl ring can be a site for oxidation, although the presence of the bromine atom can deactivate the ring towards this transformation.

  • N-Dealkylation/Oxidation: The primary amine is a potential site for metabolism, including oxidation to a hydroxylamine or nitroso derivative.

  • Oxidation of the Cyclobutane Ring: While generally robust, the cyclobutane ring itself can undergo oxidation, though this is typically a slower process compared to the metabolism of more flexible alkyl chains.

The following diagram illustrates the potential metabolic pathways:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 1-Amino-1-(4-bromophenyl)cyclobutane Aromatic_Hydroxylation Aromatic Hydroxylation (Hydroxylated Metabolite) Parent_Compound->Aromatic_Hydroxylation CYP Enzymes N_Oxidation N-Oxidation (Hydroxylamine/Nitroso Metabolite) Parent_Compound->N_Oxidation CYP Enzymes Ring_Oxidation Cyclobutane Ring Oxidation (Hydroxylated Metabolite) Parent_Compound->Ring_Oxidation CYP Enzymes Phase_I_Metabolites Phase I Metabolites Conjugation Glucuronidation/Sulfation (Conjugated Metabolites) Phase_I_Metabolites->Conjugation UGTs, SULTs

Caption: Potential metabolic pathways for the 1-amino-1-(4-bromophenyl)cyclobutane moiety.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

The following protocol provides a detailed methodology for assessing the in vitro metabolic stability of a test compound. This self-validating system includes positive controls to ensure the metabolic competency of the liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Testosterone)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Reagents Prepare test compound, positive controls, HLM, and NADPH solution Incubate Incubate test compound and controls with HLM at 37°C Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with NADPH solution Incubate->Initiate_Reaction Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench reaction with cold ACN containing internal standard Time_Points->Quench Centrifuge Centrifuge samples to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, t½, and CLint Analyze->Calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound or positive control to the phosphate buffer.

    • Add the human liver microsomes to each well and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Conclusion

The 1-amino-1-(4-bromophenyl)cyclobutane moiety represents a valuable structural motif in modern drug design, primarily due to the enhanced metabolic stability conferred by the rigid cyclobutane scaffold. As demonstrated by comparative analysis, this moiety is significantly more resistant to in vitro metabolism than its flexible acyclic counterparts. A thorough understanding of the experimental protocols for assessing metabolic stability and the potential metabolic pathways is crucial for researchers aiming to optimize the pharmacokinetic properties of their drug candidates. By leveraging the principles outlined in this guide, scientists can make more informed decisions in the design and development of new therapeutics with improved in vivo performance.

References

Comparison Guide: Assessing the Impact of the 4-Bromophenyl Group on Target Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of specific functional groups can dramatically alter a molecule's interaction with its biological target. Among these, the 4-bromophenyl group is a recurrent and powerful moiety. This guide provides an in-depth analysis of why and how this group influences target binding affinity, offering a framework for its rational incorporation and a direct comparison of the gold-standard techniques used to quantify its effects.

The Rationale: Why the 4-Bromophenyl Group?

The utility of the 4-bromophenyl group extends beyond simply increasing molecular weight or lipophilicity. Its major contribution to binding affinity often stems from a specific, directional, and potent non-covalent interaction known as halogen bonding .

The Science of the σ-Hole and Halogen Bonding

Contrary to the classical view of halogens as purely electronegative, heavier halogens like bromine (and chlorine, iodine) exhibit an anisotropic distribution of electron density.[1] The electron density is pulled towards the covalently bonded carbon atom, leaving a region of positive electrostatic potential on the outer surface of the bromine atom, directly opposite the C-Br bond. This electropositive region is termed the "σ-hole".[2][3]

This σ-hole allows the bromine atom to act as a Lewis acid (an electron acceptor), enabling it to form a highly directional attractive interaction with a Lewis base (an electron donor) in the target's binding pocket, such as a backbone carbonyl oxygen, a hydroxyl group, or the lone pair of a histidine nitrogen.[2][3] This interaction, the halogen bond (X-bond), is geometrically similar to the well-known hydrogen bond.[3]

The strength of this interaction is a key reason for the efficacy of the 4-bromophenyl group. In some cases, the introduction of a halogen bond can enhance binding affinity significantly. For example, in a series of inhibitors for human Cathepsin L, replacing an unsubstituted phenyl with a 4-chlorophenyl moiety (a similar halogen bond donor) increased the binding affinity by a factor of 13, an effect validated by X-ray crystallography.[4]

HalogenBond cluster_ligand Ligand (4-Bromophenyl) cluster_protein Protein Target Ligand_C C Ligand_Br Br Ligand_C->Ligand_Br C-Br Bond SigmaHole Protein_O O SigmaHole->Protein_O Halogen Bond (R-Br···O=C) Protein_C C Protein_C->Protein_O C=O

Caption: The Halogen Bond Interaction.
Physicochemical Properties

Beyond halogen bonding, the 4-bromophenyl group modulates other key drug-like properties. Its introduction increases lipophilicity (logP), which can enhance membrane permeability, but must be carefully balanced to maintain aqueous solubility.

PropertyBenzeneChlorobenzeneBromobenzene
logP 2.132.842.99
Molecular Weight ( g/mol ) 78.11112.56157.01
Halogen Bond Donor Strength N/AWeakModerate

Data compiled from publicly available chemical databases.

Experimental Validation: A Guide to Measuring Binding Affinity

To rigorously assess the impact of the 4-bromophenyl group, a quantitative comparison between the brominated compound and its non-brominated parent analogue is essential. We will compare two gold-standard, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, providing deep mechanistic insights into the forces driving binding.[6][7]

Expertise & Causality: Why choose ITC? Because it is the only technique that directly measures the binding enthalpy (ΔH).[5] A favorable (negative) ΔH is a strong indicator of well-formed, specific interactions like hydrogen and halogen bonds. A large negative ΔH for the brominated compound compared to its analogue can provide powerful, albeit indirect, evidence of a successful halogen bond formation. ITC also provides the binding affinity (KD) and stoichiometry (n), revealing how many ligand molecules bind to one target molecule.[8]

This protocol ensures data integrity by systematically minimizing artifacts.

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Methodology:

  • Sample Preparation (The Trustworthiness Pillar):

    • Dialysis: Dialyze both the protein (target) and the ligand (4-bromophenyl compound and its analogue) extensively against the same final buffer. This is the most critical step to minimize large, artifactual heats of dilution that can mask the true binding signal.[8] Small differences in pH or buffer components will generate heat upon mixing.[8]

    • Concentration: Accurately measure the final concentrations of all components post-dialysis. Protein concentration should typically be 10-50 µM, and the ligand concentration in the syringe should be at least 10 times higher than the protein concentration for a 1:1 interaction.[8][9] Errors in concentration directly impact the calculated stoichiometry and affinity.[8]

    • Degassing: Thoroughly degas all solutions immediately before use to prevent air bubbles from causing noise in the calorimetric signal.[8]

  • Experimental Execution:

    • Equilibration: Perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. The resulting heat should be minimal and consistent, representing the heat of dilution for the ligand. This value is subtracted from the main experiment's data.

    • Titration: Load the protein into the sample cell and the ligand into the injection syringe. Perform a series of small (e.g., 2-5 µL) injections, allowing the system to return to thermal equilibrium after each injection. The experiment continues until the protein becomes saturated and the heat signal diminishes to the level of the heat of dilution.[7]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site independent) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).[5][9]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand (or vice-versa).[10] It provides real-time data on the association (on-rate, ka) and dissociation (off-rate, kd) of the interaction.[11]

Expertise & Causality: Why choose SPR? To understand the dynamics of the binding. A strong halogen bond should significantly slow the dissociation of the ligand from the target. Therefore, we would hypothesize that the 4-bromophenyl compound will exhibit a slower kd (a longer residence time) compared to its non-brominated analogue. The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (kd/ka).[12]

This protocol is designed to ensure the observed binding is specific and not due to non-specific interactions or experimental artifacts.

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step Methodology:

  • Immobilization (The Trustworthiness Pillar):

    • Ligand Choice: Typically, the larger molecule (protein) is immobilized on the sensor chip to act as the "ligand," while the small molecule (compound) is flowed over as the "analyte."

    • Surface Chemistry: Use a standard chemistry like amine coupling to covalently attach the protein to a CM5 sensor chip.

    • Reference Channel: Crucially, one flow cell on the chip must be activated and deactivated without any protein immobilization. This "reference channel" is used to subtract bulk refractive index changes and any non-specific binding of the analyte to the chip surface, ensuring the measured signal is from the specific interaction only.[13]

  • Experimental Execution:

    • Analyte Series: Prepare a series of precise dilutions of the 4-bromophenyl compound and its analogue in running buffer (e.g., 0.1 nM to 1 µM). Include a "zero concentration" sample (just running buffer) for double referencing.

    • Association/Dissociation: Inject each concentration over both the active and reference flow cells for a set period (e.g., 60-180 seconds) to measure association. Then, flow only running buffer for an extended period (e.g., 300-600 seconds) to measure dissociation.[13]

    • Regeneration: After each cycle, inject a harsh solution (e.g., low pH glycine) to strip the bound analyte and return the sensor surface to baseline, ready for the next injection.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference channel and then subtracting the "zero concentration" run (double referencing).

    • Globally fit the resulting sensorgrams from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding).[11]

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparison of Techniques
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)[5]ka, kd, KD[11]
Principle Measures heat change upon binding in solution[6]Measures change in refractive index at a surface[10]
Format In-solution, label-freeSurface-immobilized, label-free
Key Advantage Complete thermodynamic profile; direct ΔH[5]Real-time kinetic information (on/off rates)[12]
Sample Consumption Higher (hundreds of µg of protein)[8]Lower (tens of µg of protein)
Throughput LowerHigher, especially with modern instruments
Critical Factor Precise buffer matching is essential[8]Active reference channel is essential[13]

Definitive Proof: The Role of X-ray Crystallography

While ITC and SPR provide robust quantitative data on if and how strongly a compound binds, X-ray crystallography provides the definitive visual evidence of how it binds at an atomic level.[14]

Expertise & Causality: Obtaining a high-resolution co-crystal structure of the target protein in complex with the 4-bromophenyl ligand is the ultimate validation of a structure-based design hypothesis. It allows direct visualization of the halogen bond, confirming its existence, geometry (C-Br···O angle and distance), and the specific acceptor atom in the binding pocket.[15][16] This structural information is invaluable for the next round of lead optimization.

Case Study: Halogen Bonding in Phosphodiesterase Type 5 (PDE5) Inhibition

A study on inhibitors for PDE5 provides a clear example. Researchers designed and synthesized a series of halogenated compounds to target the enzyme.[4]

Comparative Data:

CompoundHalogen at position 4IC50 (nM)Fold Improvement vs. Phenyl
Analogue 1-H (Phenyl)1501x
Analogue 2-Br (4-Bromophenyl)1212.5x

Hypothetical data based on trends described in the literature for illustrative purposes.

Structural Insights: X-ray crystallography of the brominated compound bound to PDE5 (PDB ID: 3SIE) confirmed the rationale. The structure revealed a clear halogen bond between the bromine atom of the ligand and the phenolate oxygen of a tyrosine residue (Y612) in the active site.[4] This specific interaction was absent in the parent compound and accounts for the significant increase in binding affinity and inhibitory potency.

Conclusion

The 4-bromophenyl group is a powerful tool in the medicinal chemist's arsenal, primarily through its ability to form stabilizing halogen bonds within a target's binding site. Assessing its impact requires a multi-pronged, evidence-based approach. By combining thermodynamic analysis (ITC) to understand the energetic drivers, kinetic analysis (SPR) to probe the interaction's stability over time, and structural analysis (X-ray crystallography) to visualize the precise atomic contacts, researchers can confidently validate their design rationale and build a comprehensive understanding of their structure-activity relationship, paving the way for the development of more potent and selective therapeutics.

References

The Structural Challenge: Why Amino-Cyclobutanes Require Specialized Chiral Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral HPLC Methodologies for the Enantioseparation of Amino-Cyclobutane Derivatives

The enantiomeric purity of pharmaceutical compounds is a critical parameter, profoundly influencing their pharmacological and toxicological profiles. Amino-cyclobutane derivatives represent a vital class of rigid scaffolds used in modern drug discovery, making the development of robust enantioseparation methods essential.[1][2] This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving enantiomers of amino-cyclobutane derivatives, grounded in established chromatographic principles and experimental evidence. We will explore the mechanisms and applications of various chiral stationary phases (CSPs), offering field-proven insights to guide researchers in their method development endeavors.

The unique structure of amino-cyclobutane derivatives—a constrained four-membered ring coupled with a primary or secondary amine—presents a distinct challenge for chiral recognition. The rigidity of the cyclobutane ring limits conformational flexibility, while the polar amino group serves as a key interaction site for chiral selectors.[3] Successful enantioseparation hinges on a chiral stationary phase that can effectively engage with these features through a combination of specific, stereochemically sensitive interactions.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a successful chiral separation. The primary mechanisms for chiral recognition involve the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[4] Differences in the stability of these complexes lead to different retention times and, thus, separation. Below, we compare the most effective CSPs for this class of compounds.

Crown Ether-Based CSPs

Crown ether-based CSPs are exceptionally well-suited for the enantioseparation of compounds containing primary amino groups.[4] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine (-NH3+) of the analyte and the cavity of the crown ether.

  • Mechanism of Action: The separation relies on differential interactions, primarily hydrogen bonding, between the analyte's stereocenter and the chiral barriers of the stationary phase. For amino-cyclobutanes, the ammonium group fits into the crown ether cavity, and the substituents on the chiral carbon interact with the binaphthyl groups of the selector, leading to the formation of diastereomeric complexes with different stabilities.[4]

  • Typical Mobile Phases: These columns are typically operated in reversed-phase or polar ionic mode. A common mobile phase consists of an aqueous solution with a low concentration of a strong acid, such as perchloric acid or trifluoroacetic acid (TFA), and an organic modifier like methanol or acetonitrile. The acid ensures the analyte's amino group is protonated.[5]

  • Advantages: High selectivity for primary amines, excellent for separating underivatized amino acids and related structures.

  • Considerations: Mobile phase pH is critical. The amino group must be protonated to enable the primary complexation mechanism.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used in chiral chromatography due to their broad applicability.[6] Columns such as Lux® (Phenomenex) and CHIRALPAK® (Daicel) fall into this category.

  • Mechanism of Action: Chiral recognition is multi-modal and complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form grooves and cavities that act as chiral recognition sites.[7] The analyte fits into these cavities, and the stability of the interaction depends on the spatial arrangement of its functional groups.

  • Typical Mobile Phases: These CSPs are highly versatile and can be used in normal-phase (e.g., hexane/alcohol), polar organic (e.g., acetonitrile/alcohol), and reversed-phase (e.g., water/acetonitrile/buffer) modes.[6][7] This flexibility allows for extensive method development to optimize selectivity.

  • Advantages: Broad enantioselectivity for a wide range of compound classes, extensive documented applications, and availability in both coated and more robust immobilized versions.

  • Considerations: Screening multiple polysaccharide columns is often necessary, as selectivity can be highly specific to the combination of the analyte and the particular polysaccharide derivative.[8]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, function as chiral selectors in columns like the CHIROBIOTIC® series (Sigma-Aldrich/Astec). They are particularly effective for separating polar and ionic compounds, including underivatized amino acids.[9]

  • Mechanism of Action: These selectors offer a complex array of potential interaction sites, including peptide backbones, carbohydrate baskets, and ionizable groups. This allows for multiple interaction mechanisms, such as hydrogen bonding, ionic interactions, inclusion complexation, and dipole-dipole interactions.[9] The zwitterionic nature of amino acids (and by extension, amino-cyclobutane carboxylic acids) can be effectively exploited by the ionic groups on the CSP.

  • Typical Mobile Phases: They are compatible with reversed-phase, polar ionic, and polar organic modes. A common characteristic is the "U-shaped" retention behavior, where retention first decreases and then increases with higher concentrations of organic modifier in the mobile phase.[9]

  • Advantages: Excellent for separating underivatized polar compounds, multi-modal interaction capabilities provide unique selectivity.

  • Considerations: Method development can be complex due to the multiple interaction modes. Small changes in mobile phase pH, buffer concentration, or organic modifier can significantly impact retention and resolution.

Quantitative Comparison of Starting Conditions

The table below summarizes typical starting conditions for screening the enantiomers of an amino-cyclobutane derivative on different CSPs. These are based on established methods for structurally similar compounds like primary amines and amino acids.

CSP TypeColumn ExampleTypical ModeMobile Phase CompositionKey Strengths
Crown Ether Daicel CROWNPAK CR-I(+)Polar Ionic0.1 M Perchloric Acid in Water / Methanol (e.g., 85:15, v/v)High selectivity for primary amines
Polysaccharide Phenomenex Lux Cellulose-1Normal Phasen-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)Broad applicability, versatile modes
Polysaccharide Daicel CHIRALPAK ICPolar OrganicAcetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)Different selectivity from normal phase
Macrocyclic Glycopeptide Astec CHIROBIOTIC TReversed-PhaseWater / Methanol + 10 mM Ammonium Acetate (e.g., 50:50, v/v)Excellent for underivatized polar analytes

Experimental Protocol: A Step-by-Step Guide to Chiral Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a novel amino-cyclobutane derivative.

Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.

1. Analyte Preparation: a. Dissolve the racemic amino-cyclobutane derivative in a suitable solvent (e.g., methanol, ethanol, or mobile phase) to a concentration of approximately 0.5-1.0 mg/mL. b. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

2. Initial CSP and Mobile Phase Screening: a. Primary Screening (Crown Ether): Given the primary amine structure, begin with a crown ether column (e.g., CROWNPAK CR-I(+)). i. Column: CROWNPAK CR-I(+), 150 x 4.6 mm, 5 µm. ii. Mobile Phase: 85:15 (v/v) Water (with 10 mM Perchloric Acid) : Methanol. iii. Flow Rate: 1.0 mL/min. iv. Temperature: 25 °C. v. Detection: UV at a suitable wavelength (e.g., 210-220 nm). vi. Injection Volume: 5 µL. b. Secondary Screening (Polysaccharide): Screen a minimum of two polysaccharide columns with complementary selectivities (e.g., one cellulose-based and one amylose-based) in both normal and polar organic modes. i. Column 1: Lux Cellulose-1, 250 x 4.6 mm, 5 µm. ii. Mobile Phase (NP): 90:10 (v/v) n-Hexane : Ethanol + 0.1% TFA. iii. Column 2: Lux Amylose-1, 250 x 4.6 mm, 5 µm. iv. Mobile Phase (PO): 100% Methanol + 0.1% Diethylamine. v. Use the same flow rate, temperature, and detection parameters as above.

3. Method Optimization: a. If partial separation is observed, systematically adjust mobile phase parameters to improve resolution. b. Modifier Type & Concentration: Change the alcohol modifier (e.g., from ethanol to isopropanol in normal phase) or vary its concentration in 5% increments. c. Additive: For acidic or basic analytes, the type and concentration of the acidic (TFA, formic acid) or basic (diethylamine, ethanolamine) additive is critical. Adjust concentration in small increments (e.g., 0.05%). d. Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to increase efficiency and potentially improve resolution, at the cost of longer run times. e. Temperature: Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution for enthalpy-driven separations.[10]

4. Validation: a. Once baseline separation is achieved, validate the method for its intended purpose (e.g., for specificity, linearity, accuracy, precision, and robustness) according to relevant guidelines.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the chiral method development process described above.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_final Phase 4: Finalization start Define Analyte & Prepare Sample screen_crown Screen Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Reversed-Phase / Polar Ionic start->screen_crown Screen in parallel screen_poly_np Screen Polysaccharide CSPs (e.g., Lux Cellulose/Amylose) Normal Phase start->screen_poly_np Screen in parallel screen_poly_po Screen Polysaccharide CSPs (e.g., Lux Cellulose/Amylose) Polar Organic start->screen_poly_po Screen in parallel eval Evaluate Results: - No Separation - Partial Separation - Baseline Separation screen_crown->eval screen_poly_np->eval screen_poly_po->eval opt_modifier Optimize Modifier (Type & Concentration) eval->opt_modifier Partial success Baseline Separation Achieved (Rs > 1.5) eval->success Yes fail No Separation: Try Alternative CSPs (e.g., Macrocyclic Glycopeptide) eval->fail No opt_additive Optimize Additive (Type & Concentration) opt_modifier->opt_additive opt_temp Optimize Temperature opt_additive->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->eval Re-evaluate validate Proceed to Method Validation success->validate

Caption: A workflow diagram for systematic chiral HPLC method development.

Conclusion and Recommendations

The enantioseparation of amino-cyclobutane derivatives is most effectively approached with a structured screening methodology.

  • For underivatized amino-cyclobutanes containing a primary amine , crown ether-based CSPs represent the most logical and specific starting point due to their highly selective complexation mechanism.[4]

  • Polysaccharide-based CSPs offer the broadest applicability and should be considered essential screening tools, particularly when the analyte has other functional groups or is derivatized. Their versatility across normal-phase, polar organic, and reversed-phase modes provides the highest probability of finding a successful separation.[6][7]

  • Macrocyclic glycopeptide CSPs serve as a powerful alternative, especially for complex or zwitterionic structures that may be difficult to resolve on other phases.[9]

By understanding the underlying chiral recognition mechanisms and employing a systematic screening and optimization protocol, researchers can efficiently develop robust and reliable HPLC methods for the critical task of separating amino-cyclobutane enantiomers.

References

A Researcher's Guide to the Conformational Landscape of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Drug Design

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is not merely a structural detail but a primary determinant of its biological activity. For researchers, scientists, and drug development professionals, a profound understanding of a molecule's conformational preferences is paramount. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparative analysis of the conformational landscape of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, a compound featuring a strained cyclobutane core. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to introduce unique three-dimensional diversity into molecular designs[1].

The central thesis of this guide is that a multi-faceted approach, combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational modeling, is essential for a comprehensive understanding of this molecule's conformational behavior. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Unique Structural Features of this compound

The conformational analysis of this molecule is particularly intriguing due to the interplay of several structural elements:

  • The Puckered Cyclobutane Ring: Contrary to a planar representation, cyclobutane rings adopt a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering creates two distinct positions for substituents: axial and pseudo-equatorial[2]. The ring can interconvert between two equivalent puckered conformations, and the energy barrier for this inversion is relatively low[3][4].

  • Geminal Substituents at C1: The presence of both a bulky tert-butoxycarbonyl (Boc) protected amine and a 4-bromophenyl group on the same carbon atom (C1) introduces significant steric hindrance. This geminal disubstitution is expected to have a profound impact on the puckering of the cyclobutane ring and the rotational freedom of these substituents.

  • The Carbonyl Group at C3: The sp² hybridized carbon of the ketone at the C3 position will influence the local geometry of the ring, potentially flattening it in its vicinity and affecting the overall puckering amplitude.

  • The Boc Protecting Group: The Boc group itself has conformational flexibility, with the urethane amide bond capable of adopting both cis and trans conformations. While the trans form is often favored, the cis conformation can be populated, especially in sterically demanding environments[5].

  • The 4-Bromophenyl Group: Rotation around the C1-aryl bond will be influenced by steric interactions with the Boc-amino group and the cyclobutane ring.

Comparative Methodologies for Conformational Analysis

A robust conformational analysis relies on the synergy between experimental data and theoretical calculations. Each method provides a unique window into the molecule's structural preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For our target molecule, several NMR parameters are of particular interest:

  • Proton-Proton Coupling Constants (³JHH and ⁴JHH): Vicinal (³JHH) and long-range (⁴JHH) coupling constants are exquisitely sensitive to the dihedral angles between protons. In cyclobutane systems, the cross-ring ⁴JHH couplings are particularly informative for determining the axial/equatorial orientation of substituents. A large ⁴J(eq-eq) coupling (around 5 Hz) and a small ⁴J(ax-ax) coupling (near 0 Hz) can be used to deduce the conformational equilibrium[6].

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The presence or absence of NOE correlations can help to establish the relative orientation of the substituents on the cyclobutane ring.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Perform a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity within the cyclobutane ring.

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time optimized to observe key through-space correlations (e.g., 500-800 ms for NOESY).

  • Data Analysis:

    • Assign all proton signals based on chemical shifts and COSY correlations.

    • Measure the values of ³JHH and ⁴JHH from the high-resolution 1D ¹H spectrum or a J-resolved spectrum.

    • Analyze the NOESY/ROESY spectrum for correlations that indicate the spatial proximity of protons on the ring and on the substituents. For example, an NOE between a proton on the 4-bromophenyl ring and a proton on the cyclobutane ring would provide information about the preferred rotamer of the aryl group.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the lowest energy conformer in the crystalline lattice. It is important to remember that the solid-state conformation may not be the only or even the most populated conformer in solution due to packing forces.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis Crystal_Growth Slow evaporation of a saturated solution Mounting Mount a suitable single crystal Crystal_Growth->Mounting Diffractometer Collect diffraction data on a diffractometer Mounting->Diffractometer Solve Solve the structure (e.g., direct methods) Diffractometer->Solve Refine Refine the structural model Solve->Refine Analysis Analyze bond lengths, angles, and torsion angles Refine->Analysis

Caption: Workflow for X-ray Crystallography.

Computational Modeling: Exploring the Conformational Energy Landscape

Computational chemistry provides a powerful means to explore the full conformational energy landscape of a molecule, including transition states between different conformers. Techniques like Density Functional Theory (DFT) can provide accurate geometries and relative energies of different conformers.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis Build Build 3D structure of the molecule Search Perform a systematic or stochastic conformational search (e.g., using molecular mechanics) Build->Search Optimize Optimize the geometry of low-energy conformers using DFT (e.g., B3LYP/6-31G*) Search->Optimize Energy Calculate single-point energies with a larger basis set Optimize->Energy Analyze Analyze relative energies, Boltzmann populations, and geometrical parameters Energy->Analyze

Caption: Workflow for Computational Conformational Analysis.

Comparative Analysis and Expected Outcomes

By integrating the data from these different techniques, we can build a comprehensive picture of the conformational preferences of this compound.

Analytical Technique Expected Observations and Insights
¹H NMR Spectroscopy - Complex multiplets for the cyclobutane protons due to the puckered nature of the ring. - Observation of specific ³JHH and ⁴JHH coupling constants will allow for the determination of the predominant puckering mode (axial vs. equatorial preference of substituents at C2 and C4 relative to C1 and C3). - NOESY/ROESY data will reveal through-space proximities, helping to define the relative orientation of the Boc-amino and 4-bromophenyl groups with respect to the cyclobutane ring.
X-ray Crystallography - A definitive solid-state structure showing a puckered cyclobutane ring. - The bulky 4-bromophenyl and Boc-amino groups are likely to adopt positions that minimize steric strain, potentially leading to a specific ring pucker. - The conformation of the Boc-amino group (cis or trans urethane bond) will be clearly resolved.
Computational Modeling - Identification of several low-energy conformers corresponding to different puckering states of the cyclobutane ring and rotamers of the substituents. - Calculation of the relative energies of these conformers will allow for the prediction of their Boltzmann populations at room temperature, providing a theoretical basis for the experimentally observed solution-state equilibrium. - The energy barrier for the interconversion between different conformers can be estimated.

Predicted Conformational Preferences:

Based on established principles of conformational analysis, we can predict the following:

  • Ring Puckering: The cyclobutane ring will be puckered. The presence of the C3-ketone may lead to a more pronounced pucker at the C1 position to alleviate steric clashes between the geminal substituents.

  • Substituent Orientation: To minimize steric hindrance, the bulky 4-bromophenyl group is likely to favor a pseudo-equatorial orientation. The orientation of the Boc-amino group will be a balance between minimizing steric interactions and potential intramolecular hydrogen bonding.

  • Boc Group Conformation: The trans conformation of the urethane amide bond in the Boc group is generally more stable. However, the steric congestion around C1 might lead to a significant population of the cis conformer[5].

  • Equilibrium: In solution, the molecule is expected to exist as a dynamic equilibrium of interconverting conformers. NMR spectroscopy will provide an averaged picture of this equilibrium, while computational modeling can dissect the individual contributors.

Conclusion: A Synergistic Approach to Unraveling Molecular Conformation

The conformational analysis of this compound is a non-trivial challenge that necessitates a synergistic combination of experimental and computational methodologies. NMR spectroscopy provides invaluable insights into the dynamic behavior in solution, X-ray crystallography offers a precise snapshot of the solid-state structure, and computational modeling allows for a comprehensive exploration of the entire conformational energy landscape. By critically comparing the data from these techniques, researchers can develop a robust and nuanced understanding of the three-dimensional structure of this and other complex molecules, a crucial step in the rational design of new therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, a likely intermediate in complex organic synthesis, possesses a unique combination of functional groups—a brominated aromatic ring, a strained cyclobutanone core, and a Boc-protected amine—that necessitates a carefully considered disposal strategy.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to ensure that every researcher can manage this chemical waste stream with confidence, protecting both laboratory personnel and the environment.

Hazard Identification and Chemical Profile

A complete Safety Data Sheet (SDS) for this specific compound may not be readily available, as it is likely a specialized research chemical. Therefore, a conservative hazard assessment must be conducted based on its constituent functional groups. The primary concerns stem from the brominated phenyl group and the reactive cyclobutanone ring.

FeatureAssociated HazardRationale & Causality
Physical State SolidBased on similar structures, the compound is expected to be a solid at room temperature.[1]
4-Bromophenyl Group Environmental Hazard, ToxicityBrominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2][3] Upon combustion, they can form toxic fumes and acidic gases like hydrogen bromide.[3]
3-Oxocyclobutane Core Potential Reactivity, FlammabilityThe four-membered ring is strained. While the solid itself is likely stable under normal conditions, cyclobutanone derivatives can be flammable and may decompose upon heating to emit toxic fumes.[4][5][6][7]
Boc-Amino Group Acid SensitivityThe tert-butoxycarbonyl (Boc) protecting group is stable to bases and nucleophiles but is designed to be removed under acidic conditions.[8][9][10] Accidental contact with strong acids could lead to uncontrolled deprotection.

Regulatory Framework: A Foundation of Compliance

All laboratory waste disposal is governed by strict regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[11][12] This framework mandates that generators of hazardous waste are responsible for its proper identification, segregation, storage, and disposal.[12][13] Disposing of chemicals down the drain or in the regular trash is strictly prohibited.[11][14]

Essential Pre-Disposal Safety Operations

Before handling waste, ensure all safety measures are in place to minimize exposure and risk.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The specific requirements are dictated by the potential hazards of the chemical.

PPE CategorySpecificationJustification
Eye and Face Protection Chemical safety goggles or a face shield.[15]Protects against accidental splashes of solvents used for decontamination or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[15]Prevents skin contact. Gloves must be inspected before use and removed carefully to avoid contamination.[16]
Body Protection Laboratory coat.[15]Protects skin and personal clothing from contamination.
Work Area Chemical Fume HoodAll handling of the solid waste and any subsequent decontamination steps should be performed in a well-ventilated fume hood to prevent inhalation of fine particles.[15]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.

Step 1: Waste Characterization

The first and most critical step is to correctly identify the waste stream. Based on its structure, this compound must be classified as a Halogenated Organic Solid Waste . This classification is crucial because halogenated wastes require specific treatment methods during large-scale disposal, typically high-temperature incineration with specialized scrubbers to neutralize acidic byproducts like HBr.[17][18]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures that waste is treated by the correct disposal pathway.[15][19]

  • DO: Collect this waste in a container specifically designated for HALOGENATED ORGANIC SOLIDS .

  • DO NOT: Mix with other waste categories. In particular, keep it separate from:

    • Non-Halogenated Organic Waste: Mixing complicates the disposal process and increases costs.

    • Aqueous Waste: This compound is likely insoluble in water, and mixing could create a multiphasic waste that is difficult to manage.[15][20]

    • Corrosive Waste (Acids/Bases): Strong acids can cleave the Boc group, generating gas (CO₂) and altering the chemical's identity.[21][22]

    • Reactive Waste (Oxidizers/Reducers): Avoid contact with strong oxidizing agents.[6][23]

Step 3: Containerization and Labeling

The integrity of the waste containment system is paramount for safety within the lab.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks.[19] The container must have a secure, leak-proof lid.[11]

  • Affix a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste.[19] The label must be filled out completely and legibly in English, without abbreviations.[11][19]

    • Clearly write the words "Hazardous Waste" .[11][19]

    • List the full chemical name: "this compound" .

    • Identify the primary hazards: Toxic, Environmental Hazard .

    • Include the date waste accumulation started.

    • Provide the Principal Investigator's name and lab location.[11]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when adding waste.[19] This prevents the release of any potential vapors and protects the contents from contamination.

Step 4: Storage and Collection

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[24] This area should be away from heat sources or direct sunlight and ideally within secondary containment to contain any potential leaks.[19] Once the container is full (do not fill past 80% capacity[15]), schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[14][19]

Disposal Pathway Decision Logic

The following diagram provides a visual guide to the logical process for segregating this specific chemical waste.

Disposal_Workflow Start Start: Waste Generated This compound Q_State Is the waste solid or liquid? Start->Q_State A_Solid Solid Q_State->A_Solid Solid Q_Halogen Does the molecule contain Halogens (F, Cl, Br, I)? A_Solid->Q_Halogen A_Yes_Halogen Yes (Contains Bromine) Q_Halogen->A_Yes_Halogen Yes Container Action: Place in a properly labeled 'HALOGENATED ORGANIC SOLID WASTE' container. A_Yes_Halogen->Container Store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. Container->Store Contact_EHS When full, contact Environmental Health & Safety (EHS) for professional disposal. Store->Contact_EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane
Reactant of Route 2
Reactant of Route 2
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.